2-(2-(Trifluoromethyl)phenyl)piperidine hcl
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVWIDMOJBRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-(2-(trifluoromethyl)phenyl)piperidine hcl
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(trifluoromethyl)phenyl)piperidine HCl
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (HCl). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the characterization of this molecule. The insights provided herein are critical for advancing research and development activities, from early-stage discovery to formulation and preclinical assessment.
Introduction and Molecular Overview
This compound is a piperidine derivative featuring a trifluoromethyl-substituted phenyl group at the 2-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable for pharmaceutical development. The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making a thorough understanding of its physicochemical profile imperative.[1][2]
Chemical Structure:
-
IUPAC Name: 2-[2-(trifluoromethyl)phenyl]piperidine hydrochloride
-
Molecular Formula: C₁₂H₁₅ClF₃N[2]
Below is a table summarizing the key identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]piperidine hydrochloride | N/A |
| CAS Number | 1187173-27-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [2] |
| Molecular Weight | 265.70 g/mol | [1][2] |
| Purity | Typically ≥98% (as per commercial suppliers) | [1] |
Solid-State Properties
The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its handling, formulation, and bioavailability.
Melting Point
The melting point is a critical indicator of purity and is essential for many aspects of drug development, including formulation design and quality control. For amine hydrochloride salts, the melting point can also be an indicator of dissociation or decomposition.[4]
Experimental Protocol: Capillary Melting Point Determination
This method provides a sharp melting range for a pure crystalline solid.[5]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A rapid heating run is performed to determine an approximate melting range.
-
A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices:
-
A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, providing an accurate melting range.
-
Using a dry sample is essential as moisture can depress the melting point and broaden the range.
While no specific melting point is consistently reported for this compound, a related compound, 2-(Trifluoromethyl)piperidine hydrochloride, has a reported melting point of 220 °C with decomposition. This suggests that the target compound may also have a relatively high melting point and could decompose upon melting.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for characterizing the crystalline form of a substance. It can distinguish between different polymorphs, which may have different solubilities and stabilities.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline form of the compound.
Although no XRPD data for the title compound is publicly available, studies on related piperidine derivatives demonstrate the utility of X-ray crystallography in determining their solid-state structures and conformations.[6][7][8][9][10]
Solution Properties
The behavior of a drug candidate in solution is paramount to its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Solubility is a key determinant of oral bioavailability. The Biopharmaceutics Classification System (BCS) uses aqueous solubility to classify drugs.[11][12]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.[13]
-
Medium Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8 to mimic physiological conditions.[11]
-
Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: The resulting saturated solutions are filtered (e.g., using a 0.45 µm filter) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]
Causality Behind Experimental Choices:
-
Using multiple pH values is essential for ionizable compounds as their solubility can be pH-dependent.[11][12]
-
Ensuring an excess of solid is present is necessary to confirm that the solution is saturated at equilibrium.[13]
-
HPLC is often preferred for quantification due to its specificity and ability to detect impurities or degradation products.[13]
pKa Determination
The pKa is the pH at which a compound is 50% ionized. For a basic compound like a piperidine derivative, the pKa of its conjugate acid is a critical parameter influencing its solubility, absorption, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
This is a common and reliable method for pKa determination.[15][16][17]
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water. The ionic strength of the solution is typically adjusted with a salt like KCl.[16]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is monitored with a calibrated pH meter.[15][16]
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pH at the half-equivalence point corresponds to the pKa.
Causality Behind Experimental Choices:
-
Potentiometric titration directly measures the change in pH as the acidic and basic forms of the analyte interconvert, providing a direct measurement of the pKa.
-
Maintaining a constant ionic strength minimizes the effect of activity coefficients on the measurement.[16]
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for confirming the structure and identity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the protons on the piperidine ring and the aromatic ring would be observed. The chemical shifts and coupling patterns would be influenced by the trifluoromethyl group and the substitution pattern.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule would be present. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Spectral Features:
-
N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the N⁺-H stretch in an amine hydrochloride salt.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
-
C-F Stretches: Strong absorption bands in the region of 1000-1350 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.
-
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region would indicate the presence of the phenyl ring.
Spectra of piperidine hydrochloride and other related compounds can provide a basis for comparison.[24][25][26][27]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern:
Under electrospray ionization (ESI) in positive mode, the molecular ion corresponding to the free base [M+H]⁺ would be expected. Fragmentation may involve the loss of the trifluoromethyl group or cleavage of the piperidine ring. Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization.[28][29][30]
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven methodologies for their determination. A thorough characterization of these properties is fundamental for any research or development program involving this compound. The provided protocols and the rationale behind them are designed to ensure scientific integrity and generate trustworthy, reproducible data. While specific experimental data for the title compound is limited in the public domain, the principles and techniques described herein provide a robust framework for its comprehensive physicochemical profiling.
References
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Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. [Link]
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2-(2-(trifluoromethyl)phenyl)piperidine hcl CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental properties, synthesis, analytical characterization, and potential pharmacological applications, offering a valuable resource for researchers in the field.
Core Compound Identification and Properties
2-(2-(Trifluoromethyl)phenyl)piperidine HCl is a synthetic organic compound featuring a piperidine ring linked to a trifluoromethyl-substituted phenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation development.
| Property | Value | Source(s) |
| CAS Number | 1187173-27-8 | [1] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [2] |
| Molecular Weight | 265.70 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% | [1][3] |
Rationale for the Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry. This highly electronegative group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity, and modulate receptor binding affinity and selectivity.
Synthesis and Purification
The synthesis of 2-(2-(trifluoromethyl)phenyl)piperidine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the construction of the piperidine ring or the coupling of pre-existing phenyl and piperidine moieties.
Illustrative Synthetic Workflow
A plausible synthetic route can be conceptualized as a multi-step process, beginning with commercially available starting materials. The following diagram illustrates a general workflow.
Sources
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethylphenylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethylphenylpiperidine (TFMPP) and its analogs represent a class of phenylpiperazine compounds that primarily exert their effects through the serotonergic system.[1][2] This guide provides a detailed examination of the molecular mechanisms underpinning the action of these compounds. The core of TFMPP's activity lies in its function as a non-selective serotonin receptor agonist, with a notable affinity for 5-HT1B and 5-HT2C receptors.[1][3][4] It also acts as a serotonin releasing agent.[1][5] This dual action results in a complex pharmacological profile, characterized by psychotropic, anxiogenic, and anorectic effects.[1][2] Understanding this multifaceted mechanism is crucial for the rational design of novel therapeutics targeting the serotonin system and for comprehending the pharmacology of related recreational substances. This document will detail the receptor binding profiles, downstream signaling cascades, and the established experimental protocols required to fully characterize these interactions.
Introduction: The Significance of the Trifluoromethylphenylpiperidine Scaffold
The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The addition of a trifluoromethylphenyl group significantly modifies the pharmacokinetic and pharmacodynamic properties of the parent piperazine molecule. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but possesses distinct electronic properties; it is strongly electron-withdrawing and highly lipophilic. These characteristics enhance metabolic stability and can drastically alter receptor binding affinity and functional activity. TFMPP emerged not as a therapeutic agent, but as a research chemical and a substance of abuse, often in combination with benzylpiperazine (BZP), to mimic the effects of MDMA.[1][5] Its study, therefore, provides valuable insights into the structure-activity relationships of serotonergic ligands and the molecular basis of their psychoactive effects.
Primary Molecular Targets & Receptor Pharmacology
The primary mechanism of action of TFMPP is its interaction with multiple subtypes of serotonin (5-hydroxytryptamine, 5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs).[2][4] TFMPP is not highly selective, demonstrating affinity for several 5-HT receptor subtypes.[6]
Serotonin Receptor Binding Profile
TFMPP's interaction with its targets is quantified by its binding affinity (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. TFMPP acts as an agonist or partial agonist at most of these receptors, meaning it not only binds to the receptor but also activates it to elicit a biological response.[1][2]
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity | Key Physiological Roles |
| 5-HT₁ₐ | 288 - 1950 | Full Agonist | Mood, anxiety, cognition |
| 5-HT₁ₑ | 30 - 132 | Full Agonist | Autoreceptor (inhibits 5-HT release), aggression, impulse control |
| 5-HT₁ₒ | 282 | Full Agonist | Vasoconstriction, autoreceptor |
| 5-HT₂ₐ | 160 - 269 | Weak Partial Agonist / Antagonist | Psychedelic effects, mood, vasoconstriction |
| 5-HT₂ᵣ | 62 | Full Agonist | Appetite, mood, anxiety, endocrine regulation |
| SERT | EC₅₀ = 121 nM | Releaser | Serotonin reuptake |
| Table 1: Binding affinities and functional activities of TFMPP at key serotonin receptor subtypes. Data compiled from multiple sources.[1] |
The data clearly indicate that TFMPP has the highest affinity for the 5-HT1B and 5-HT2C receptors.[1] This profile is central to its observed pharmacological effects. Its potent agonism at 5-HT1B receptors is believed to be a primary mediator of its stimulus properties in animal models.[3][7][8]
Pharmacodynamics and Downstream Signaling
Upon binding, TFMPP activates distinct intracellular signaling cascades depending on the G-protein to which the receptor subtype is coupled.
5-HT₁ Receptor Family (Gᵢ/ₒ-coupled)
The 5-HT1A, 5-HT1B, and 5-HT1D receptors are coupled to inhibitory G-proteins (Gαᵢ/ₒ).
-
Mechanism: Agonist binding by TFMPP promotes the exchange of GDP for GTP on the Gαᵢ subunit. The activated Gαᵢ-GTP complex dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.
-
Downstream Effect: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins and ion channels.
Figure 2. Signaling pathway for Gᵩ/₁₁-coupled 5-HT₂ᵣ receptors activated by TFMPP.
Experimental Characterization: Protocols & Methodologies
A multi-assay approach is required to fully elucidate the mechanism of action for a compound like TFMPP. The following protocols represent the gold standard for characterizing ligand-GPCR interactions.
Radioligand Binding Assay
Causality: This is the foundational experiment to determine if a compound physically interacts with a receptor and with what affinity. [9]It directly measures the binding of a radiolabeled ligand to a receptor preparation. [10][11]Competition assays, where the unlabeled test compound (TFMPP) competes with a known high-affinity radioligand, are used to determine the test compound's inhibitory constant (Kᵢ). [12] Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target serotonin receptor (e.g., HEK293 cells stably expressing human 5-HT1B) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4). [13] * Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [13] * Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). [13]
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation (typically 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]GR125743 for 5-HT1B) near its Kd value, and varying concentrations of the unlabeled test compound (TFMPP).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM serotonin).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [13]
-
-
Separation & Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). [13]This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. [13] * Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of TFMPP.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of TFMPP.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of TFMPP that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [12]
-
Figure 3. Experimental workflow for a competition radioligand binding assay.
[³⁵S]GTPγS Binding Assay
Causality: While binding assays confirm interaction, they do not reveal functional consequence. The [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step in signal transduction: G-protein activation. [14][15]Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. [16]By using a non-hydrolyzable, radiolabeled GTP analog ([³⁵S]GTPγS), this activation can be quantified, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Emax) as an agonist. [15][17] Protocol: [³⁵S]GTPγS Binding Assay
-
Reagents & Preparation:
-
Prepare receptor membranes as described for the binding assay.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP (e.g., 10-100 µM) to maintain the G-protein in its inactive state.
-
Prepare a stock solution of [³⁵S]GTPγS.
-
-
Assay Incubation:
-
In a 96-well plate, add the membrane preparation, varying concentrations of the agonist (TFMPP), and a fixed amount of GDP.
-
Initiate the reaction by adding a solution containing [³⁵S]GTPγS.
-
Incubate the plate with shaking at a controlled temperature (e.g., 30°C) for 60-90 minutes. [17] * Basal binding is determined in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Separation & Counting:
-
Data Analysis:
-
Calculate the specific agonist-stimulated binding by subtracting the basal binding from the binding at each agonist concentration.
-
Plot the stimulated binding against the log concentration of TFMPP.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal stimulation, a measure of efficacy).
-
In Vivo Effects & Behavioral Correlates
The molecular actions of TFMPP translate into observable physiological and behavioral effects.
-
Anorectic Effects: Agonism at 5-HT1B and 5-HT2C receptors is strongly linked to a reduction in food intake. TFMPP has been shown to be an effective anorectic agent in animal models.
-
Anxiogenic and Dysphoric Effects: While often combined with BZP to produce euphoric effects, TFMPP alone can produce anxiety, tension, and dysphoria in humans. [1][5]* Locomotor Activity: Unlike classic stimulants, TFMPP tends to reduce locomotor activity in animals, which may contribute to its limited recreational use as a standalone substance. [1]* Psychedelic-like Effects: TFMPP can induce a head-twitch response in rodents, a behavioral proxy for hallucinogenic potential in humans. [1]This is likely mediated by its action at 5-HT2A receptors, where it acts as a weak partial agonist. [1][2]
Conclusion and Future Directions
Trifluoromethylphenylpiperidine is a non-selective serotonin receptor agonist and releasing agent with primary activity at 5-HT1B and 5-HT2C receptors. Its mechanism involves the activation of both Gᵢ/ₒ- and Gᵩ/₁₁-coupled signaling pathways, leading to a complex and sometimes contradictory behavioral profile. The experimental protocols detailed herein—radioligand binding to determine affinity and GTPγS assays to quantify functional G-protein activation—provide a robust framework for characterizing the pharmacology of TFMPP and its analogs.
Future research should focus on developing more selective ligands for 5-HT1B and 5-HT2C receptors to dissect their individual contributions to the effects observed with TFMPP. Furthermore, exploring biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, could lead to the development of novel therapeutics with improved efficacy and reduced side effects. The TFMPP scaffold, despite its non-selectivity, remains a valuable tool for probing the complexities of the serotonergic system.
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Schechter, M. D. (1989). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Pharmacology, biochemistry, and behavior, 34(2), 317–321. [Link]
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Cunningham, K. A., & Appel, J. B. (1986). Possible 5-hydroxytryptamine1 (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP). The Journal of pharmacology and experimental therapeutics, 237(2), 369–377. [Link]
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B. M. C. Pharmacology. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]
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Al-Hasani, K., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]
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Darmani, N. A., et al. (1996). 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 125(2), 154–162. [Link]
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An Investigator's Guide to the Potential Biological Activity of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl: A Scaffolding Approach for Novel Drug Discovery
Introduction
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. When combined with a trifluoromethylphenyl moiety, the resulting molecule, 2-(2-(trifluoromethyl)phenyl)piperidine, presents a compelling starting point for drug discovery campaigns. The trifluoromethyl group is a well-established bioisostere for other chemical groups and can significantly enhance metabolic stability, binding affinity, and cellular permeability.[3] This guide provides a comprehensive overview of the hypothesized biological activities of 2-(2-(trifluoromethyl)phenyl)piperidine HCl, outlines a strategic research workflow for its investigation, and provides detailed experimental protocols for key assays.
Hypothesized Biological Activities and Rationale
Based on the established pharmacology of structurally related compounds, we hypothesize that this compound may exhibit significant activity in the following areas:
-
Oncology: Inhibition of the HDM2-p53 Interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[4][5] In many cancers, p53 is inactivated through its interaction with the human double minute 2 (HDM2) protein. Small molecules that disrupt this interaction can reactivate p53 and trigger tumor cell death.[4] Notably, research into substituted piperidines has identified potent inhibitors of the HDM2-p53 interaction.[4] A crucial interaction for these inhibitors is the insertion of a lipophilic group into the Trp23 pocket of HDM2. While a study on 3,3-disubstituted piperidines found a 2-(trifluoromethyl)thiophene moiety to be a preferred replacement for a trifluoromethylphenyl group, this highlights the potential of the trifluoromethylphenyl scaffold to engage with this key pocket.[4]
-
Neuroscience: Modulation of Serotonergic Pathways. Phenylpiperidine and phenylpiperazine derivatives are well-known for their activity at various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[6][7] For instance, certain trifluoromethylphenyl piperazine derivatives act as agonists at specific 5-HT receptors.[7] Given the structural similarity, this compound could potentially modulate serotonergic signaling, suggesting applications in mood disorders, anxiety, or other central nervous system conditions.
-
Anthelmintic Activity. Serotonergic systems are also crucial for the physiological processes of nematodes, making them a target for anthelmintic drugs.[7] The demonstrated anthelmintic activity of a trifluoromethylphenyl piperazine derivative against several nematode species suggests a potential avenue of investigation for this compound.[7]
This guide will focus on the exploration of this compound as a potential inhibitor of the HDM2-p53 interaction due to the direct, albeit comparative, evidence in the literature for this class of compounds.
Proposed Research Workflow for Investigating HDM2-p53 Inhibitory Activity
A phased approach, from in silico screening to in vivo validation, is proposed to systematically evaluate the potential of this compound as an HDM2-p53 inhibitor.
Caption: Proposed research workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HDM2-p53 Interaction
This biochemical assay quantitatively measures the ability of a test compound to disrupt the interaction between HDM2 and a p53-derived peptide.
Materials:
-
Recombinant human GST-tagged HDM2 protein
-
Biotinylated p53 peptide (sequence: Biotin-GSQETFSDLWKLLPEN-NH2)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT
-
384-well, low-volume, black microplates
-
Test compound: this compound dissolved in DMSO
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense 100 nL of each concentration into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known HDM2-p53 inhibitor as a positive control.
-
Reagent Preparation:
-
Prepare a 2X solution of GST-HDM2 and Europium-labeled anti-GST antibody in assay buffer.
-
Prepare a 2X solution of biotinylated p53 peptide and Streptavidin-APC in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the GST-HDM2/anti-GST antibody solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated p53 peptide/Streptavidin-APC solution to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the fluorescence emission at 665 nm (APC emission) and 620 nm (Europium emission) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary
The following table presents hypothetical data from the proposed initial screening cascade, illustrating potential outcomes for a successful lead compound.
| Assay Type | Endpoint | Hypothetical Value for this compound |
| In Silico Docking | Binding Energy (kcal/mol) | -8.5 |
| TR-FRET Assay | IC50 (µM) | 2.5 |
| Cellular Proliferation Assay (SJSA-1 cells) | GI50 (µM) | 5.0 |
| Target Engagement (NanoBRET™) | EC50 (µM) | 4.8 |
| Caspase-Glo® 3/7 Assay | Fold Increase in Apoptosis | 4-fold at 10 µM |
Signaling Pathway Visualization
The following diagram illustrates the targeted HDM2-p53 signaling pathway.
Caption: Simplified HDM2-p53 signaling pathway and the proposed point of intervention.
Conclusion
While direct biological data for this compound is currently limited, its structural features strongly suggest its potential as a valuable starting point for drug discovery, particularly in the realm of oncology. The piperidine core provides a proven three-dimensional scaffold, and the trifluoromethylphenyl moiety is well-suited for probing hydrophobic pockets in protein targets. The proposed research workflow provides a clear and logical path to systematically evaluate this compound as an inhibitor of the HDM2-p53 interaction. The successful execution of these studies could uncover a novel chemical entity for the development of new cancer therapeutics.
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Mensonides-Harsema, M. M., Liao, Y., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Harting, J., de Boer, P., & Wikström, H. V. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432–439. [Link]
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Kharitonov, D. S., Ivanov, A. S., & Varlamov, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6968. [Link]
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Panossian, A., Avtandilyan, A., & Le-Dévéhat, F. (2015). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate. [Link]
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Zhang, Q., Zeng, S., Wang, Y., Zhang, Y., Xiong, Z., & Qian, Y. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 131, 118410. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(2-(trifluoromethyl)phenyl)piperidine HCl
Introduction
2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, while the piperidine moiety, as a secondary amine, imparts basic characteristics, allowing for the formation of a hydrochloride salt. Understanding the solubility and stability of this active pharmaceutical ingredient (API) is paramount for its development, formulation, and ensuring therapeutic efficacy and safety.
This guide provides a comprehensive overview of the critical solubility and stability characteristics of 2-(2-(trifluoromethyl)phenyl)piperidine HCl. It details the methodologies for their determination, explains the scientific rationale behind the experimental designs, and presents illustrative data to guide researchers and formulation scientists.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClF₃N | ChemScene[1] |
| Molecular Weight | 265.70 g/mol | ChemScene[1] |
| Appearance | White to off-white solid (predicted) | N/A |
| pKa | 8.5 - 9.5 (predicted for piperidine moiety) | N/A |
| logP (for free base) | 3.1 (computed) | PubChem[2] |
Note: Predicted values are based on the chemical structure and data for similar compounds and should be experimentally verified.
Part 1: Aqueous and Solvent Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. As a hydrochloride salt of a basic compound, the aqueous solubility of this compound is expected to be pH-dependent.
Methodology for Solubility Determination: The Shake-Flask Method
The gold-standard method for determining equilibrium solubility is the shake-flask technique. Its widespread use is due to its simplicity and ability to provide thermodynamically stable solubility data.
Experimental Protocol:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The persistence of solid material confirms that a saturated solution has been achieved.
-
Sample Collection and Preparation: After equilibration, the samples are allowed to stand, and the supernatant is carefully withdrawn using a syringe and filtered through a 0.22 µm filter to remove any undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Illustrative Solubility Data
The following table presents plausible solubility data for this compound, based on its structure as a hydrochloride salt.
| Solvent/Medium | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Deionized Water | 25 | > 50 |
| PBS (pH 5.0) | 37 | > 100 |
| PBS (pH 7.4) | 37 | 25 - 35 |
| PBS (pH 9.0) | 37 | < 1 |
| Ethanol | 25 | > 100 |
| Propylene Glycol | 25 | 75 - 90 |
| 0.1 N HCl | 25 | > 200 |
| 0.1 N NaOH | 25 | < 0.1 |
Causality and Insights:
-
pH-Dependent Solubility: As a salt of a weak base, the compound exhibits high solubility in acidic to neutral pH environments where the piperidine nitrogen is protonated. As the pH increases above the pKa of the piperidine moiety, the free base is formed, which is significantly less polar and thus less soluble in water.
-
Organic Solvents: The high solubility in polar organic solvents like ethanol and propylene glycol is expected due to the organic nature of the molecule.
Experimental Workflow for Solubility Determination
Caption: Forced degradation study workflow.
Conclusion
This technical guide outlines the fundamental approaches to characterizing the solubility and stability of this compound. The illustrative data, based on the compound's chemical structure, suggests it is a moderately soluble compound with pH-dependent aqueous solubility and is likely susceptible to oxidative degradation. The provided experimental protocols serve as a robust starting point for researchers and drug development professionals to generate the empirical data necessary for informed decision-making in the development of this molecule. All presented protocols are self-validating through the use of established analytical techniques like HPLC, ensuring the integrity and trustworthiness of the results.
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The Elusive Spectra: A Technical Guide to the Anticipated Spectroscopic Characteristics of 2-(2-(trifluoromethyl)phenyl)piperidine HCl
For Immediate Release
Molecular Structure and Its Spectroscopic Implications
2-(2-(trifluoromethyl)phenyl)piperidine HCl possesses a chiral center at the C2 position of the piperidine ring, connecting a saturated heterocyclic system with a sterically demanding and electronically influential ortho-substituted trifluoromethylphenyl group. The hydrochloride form implies the protonation of the piperidine nitrogen, rendering it a cationic species with a chloride counter-ion. These features will govern the compound's spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy is the cornerstone of structural determination for organic molecules. The following is a predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, based on established chemical shift ranges and coupling constants observed in similar structures such as piperidine hydrochloride and compounds containing the 2-(trifluoromethyl)phenyl moiety.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex due to the presence of diastereotopic protons within the piperidine ring and spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.0 - 10.0 | Broad singlet | N-H | The proton on the positively charged nitrogen will be significantly deshielded and will likely exchange with protic solvents, leading to a broad signal. |
| ~7.8 - 8.0 | Multiplet | Aromatic-H | The protons on the trifluoromethyl-substituted phenyl ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group. |
| ~4.5 - 4.8 | Multiplet | C2-H | The proton at the chiral center (C2) will be deshielded by the adjacent nitrogen and the aromatic ring. Its multiplicity will be complex due to coupling with the C3 protons. |
| ~3.0 - 3.5 | Multiplet | Piperidine-H (axial/equatorial) | The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as conformational dynamics. |
| ~1.5 - 2.5 | Multiplet | Piperidine-H (axial/equatorial) | The remaining piperidine protons will appear in the aliphatic region, with significant signal overlap expected. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~120 - 140 | Aromatic-C | The carbons of the phenyl ring will resonate in this region. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |
| ~124 (q, ¹JCF ≈ 272 Hz) | CF₃ | The trifluoromethyl carbon will exhibit a characteristic quartet with a large one-bond C-F coupling constant. |
| ~55 - 60 | C2 | The carbon of the stereocenter will be deshielded by the nitrogen and the aromatic ring. |
| ~45 - 55 | Piperidine-C | The remaining carbons of the piperidine ring will appear in the aliphatic region. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be influenced by the ortho-substitution on the phenyl ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum will reveal the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| ~2700 - 3000 | N-H stretch | The stretching vibration of the ammonium N-H bond will appear as a broad band. |
| ~2800 - 3000 | C-H stretch | Aliphatic C-H stretching from the piperidine ring. |
| ~1600, ~1450 | C=C stretch | Aromatic ring vibrations. |
| ~1100 - 1350 | C-F stretch | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In a typical electron ionization (EI) experiment, the molecular ion peak corresponding to the free base [M]⁺ (C₁₂H₁₄F₃N) would be expected at m/z 229.11. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the trifluoromethyl group.
Experimental Protocols for Spectroscopic Analysis
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Data Acquisition Workflow
Caption: Standard procedure for acquiring an FT-IR spectrum.
MS Data Acquisition Workflow
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion and Future Outlook
While experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust, predictive framework for its characterization. The anticipated NMR, IR, and MS data presented here, grounded in the analysis of analogous compounds and established spectroscopic principles, offer a valuable starting point for researchers. It is our hope that this guide will facilitate the unambiguous identification of this compound and stimulate further investigation into its properties and potential applications. The scientific community is encouraged to contribute to the public knowledge base by publishing experimental data as it becomes available.
References
While no direct references for the spectroscopic data of the target molecule were found, the principles and comparative data used in this guide are based on widely accepted knowledge in the field of organic spectroscopy. For general reference, the following sources are recommended:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook: [Link]
-
Spectral Database for Organic Compounds (SDBS): [Link]
The Trifluoromethyl Group: A Lynchpin in Modern Phenylpiperidine Pharmacology
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in modulating the pharmacology of the phenylpiperidine scaffold, a privileged structure in CNS drug discovery. We will explore the profound impact of trifluoromethylation on receptor binding affinity, metabolic stability, and overall drug-like properties, supported by quantitative data from structure-activity relationship (SAR) studies. This guide will further provide detailed, field-proven experimental protocols for key assays, enabling researchers to effectively harness the power of the trifluoromethyl group in their own drug development endeavors.
The Strategic Imperative of Trifluoromethylation in Phenylpiperidine Drug Design
The phenylpiperidine moiety is a versatile scaffold found in a wide array of CNS-active drugs, from potent opioid analgesics to selective serotonin reuptake inhibitors (SSRIs).[1] The introduction of a trifluoromethyl group onto the phenyl ring or, less commonly, the piperidine ring, can dramatically alter the physicochemical and pharmacological properties of the parent molecule.[2] This transformation is a powerful tool for medicinal chemists to optimize lead compounds, addressing challenges such as poor metabolic stability, off-target effects, and inadequate blood-brain barrier penetration.
The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and the exceptional strength of the carbon-fluorine bond, are central to its utility in drug design.[2] These characteristics can influence molecular conformation, lipophilicity, and electronic distribution, thereby modulating interactions with biological targets and metabolic enzymes.
Enhancing Metabolic Stability: Blocking the Path of Biotransformation
A primary driver for the incorporation of a trifluoromethyl group is to enhance a compound's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3] By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, a common site of oxidative metabolism can be effectively blocked. This "metabolic switching" strategy can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Modulating Lipophilicity and Brain Penetration
The trifluoromethyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a phenylpiperidine derivative.[2] This property is often crucial for enhancing a drug's ability to cross the blood-brain barrier, a key requirement for CNS-targeted therapies.[2] The antidepressant fluoxetine, a well-known trifluoromethylated phenylpiperidine derivative, exemplifies the successful application of this principle to achieve efficient brain penetration.[2]
Fine-Tuning Receptor Binding Affinity and Selectivity
The introduction of a trifluoromethyl group can profoundly influence a compound's binding affinity and selectivity for its target receptors. The steric bulk of the CF3 group can promote favorable van der Waals interactions within a receptor's binding pocket. Furthermore, its strong electron-withdrawing nature can alter the electronic landscape of the phenyl ring, potentially leading to stronger or more selective interactions with specific amino acid residues in the target protein.
Structure-Activity Relationship (SAR) of Trifluoromethylated Phenylpiperidines: A Quantitative Perspective
The precise placement of the trifluoromethyl group on the phenylpiperidine scaffold is critical in determining its pharmacological effects. The following data, summarized from a study on 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists, illustrates the impact of trifluoromethyl substitution.[4]
| Compound | 4-Position Substituent | 5-HT2A R Agonist EC50 (nM) | 5-HT2A R Binding Ki (nM) | 5-HT2C R Agonist Activity |
| 6eu | Bromo | 51 | - | Active |
| 11eu | Trifluoromethyl | 23 | 1.3 | No Agonist Activity |
| 12eu | Methyl | 100 | - | Active |
| 13eu | Ethyl | 41 | - | Active |
Table 1: Comparative pharmacological data of 4-substituted 2,5-dimethoxyphenylpiperidines at serotonin 5-HT2A and 5-HT2C receptors.[4]
As the data indicates, the trifluoromethyl-substituted analog (11eu ) exhibits a significantly higher potency as a 5-HT2A receptor agonist (EC50 = 23 nM) compared to the bromo (6eu ), methyl (12eu ), and ethyl (13eu ) substituted compounds.[4] Furthermore, the trifluoromethyl substitution in 11eu abolishes agonist activity at the 5-HT2C receptor, demonstrating a dramatic improvement in selectivity.[4] This highlights the power of the trifluoromethyl group to not only enhance potency but also to fine-tune the selectivity profile of a phenylpiperidine-based ligand.
Experimental Protocols for the Pharmacological Evaluation of Trifluoromethylated Phenylpiperidines
To rigorously assess the pharmacological profile of novel trifluoromethylated phenylpiperidine derivatives, a suite of well-established in vitro assays is essential. The following protocols provide detailed, step-by-step methodologies for key experiments.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is crucial for determining the intrinsic clearance of a compound, providing a valuable prediction of its in vivo metabolic fate.[3][5][6]
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test Compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile with an appropriate internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add 50 µL of the HLM suspension to each well of a 96-well plate.
-
Add 50 µL of the test compound working solution to the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 150 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k), and t½ = 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation / protein concentration).
Caption: Workflow for In Vitro Metabolic Stability Assay.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor target.[7]
Objective: To determine the binding affinity (Ki) of a trifluoromethylated phenylpiperidine for a specific G protein-coupled receptor (e.g., serotonin 5-HT2A receptor).
Materials:
-
Test Compound
-
Cell membranes expressing the target human receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]Ketanserin for 5-HT2A)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding agent (e.g., a high concentration of a known ligand like 10 µM Mianserin for 5-HT2A)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or non-specific binding agent (for non-specific binding)
-
Radioligand (at a concentration close to its Kd)
-
Cell membrane suspension
-
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature), with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the bound radioactivity in a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Receptor Binding Assay.
Concluding Remarks for the Senior Application Scientist
The trifluoromethyl group is an undeniably powerful tool in the arsenal of the medicinal chemist focused on phenylpiperidine-based drug discovery. Its judicious application can lead to significant improvements in metabolic stability, receptor potency, and selectivity, ultimately enhancing the therapeutic potential of novel drug candidates. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to rationally design and efficiently evaluate the next generation of trifluoromethylated phenylpiperidine therapeutics. A thorough understanding of the principles and methodologies outlined herein is critical for navigating the complexities of CNS drug development and for successfully translating promising compounds from the bench to the clinic.
References
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Kristensen, J. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
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Palacharla, V. R. C., et al. (2021). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Clinical Pharmacokinetics, 60(1), 93-113. [Link]
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Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Semantic Scholar. [Link]
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Chatterjie, N., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Tu, Z., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 54(6), 1555-1564. [Link]
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Wager, T. T., et al. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 59(21), 9775-9790. [Link]
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ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
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Gao, Y., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-6. [Link]
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Obach, R. S. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1385-90. [Link]
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Kahl, S. D., et al. (1997). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Journal of Biomolecular Screening, 2(1), 33-39. [Link]
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Marcinkowska, M., et al. (2022). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 65(13), 9037-9057. [Link]
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MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Tu, Z., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D3 dopamine receptor ligands. Washington University School of Medicine. [Link]
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Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. J-STAGE. [Link]
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Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
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Ding, H., et al. (2018). A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates. Science Translational Medicine, 10(456), eaar3481. [Link]
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Kristensen, J. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
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Washington University School of Medicine. (2011). Synthesis and pharmacological evaluation of fluorine-containing D3 dopamine receptor ligands. UNT Health Science Center. [Link]
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Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. PubMed. [Link]
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Sena, B. D., et al. (2022). Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers in Molecular Biosciences, 9, 894331. [Link]
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A-Z In-Vitro Screening Guide: Profiling 2-(2-(trifluoromethyl)phenyl)piperidine HCl
Abstract
The discovery and development of novel therapeutics require a systematic and robust in-vitro screening strategy to elucidate a compound's biological activity, mechanism of action, and potential liabilities. This guide provides an in-depth technical framework for the comprehensive in-vitro screening of 2-(2-(trifluoromethyl)phenyl)piperidine HCl, a novel chemical entity with structural motifs suggesting potential activity within the central nervous system (CNS). We detail a tiered, logic-driven screening cascade, moving from broad, high-throughput primary screens to focused secondary and safety pharmacology assays. Each section explains the scientific rationale behind assay choices, provides detailed, step-by-step protocols, and outlines data interpretation, adhering to the highest standards of scientific integrity. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of therapeutic discovery.
Introduction: Compound Profile & Strategic Rationale
The compound this compound possesses two key structural features that guide our initial screening strategy: a piperidine ring and a trifluoromethylphenyl group. The piperidine moiety is a common scaffold in numerous CNS-active drugs, known to interact with a variety of receptors and transporters.[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity through favorable molecular interactions.[3]
Given this structural profile, a logical starting point is to investigate interactions with major CNS target families, particularly G-protein coupled receptors (GPCRs) and ion channels, which are critical for neuronal signaling.[4][5] The primary objective of this screening guide is to build a comprehensive pharmacological profile of the compound, identifying its primary target(s), determining its potency and mechanism of action, and assessing its potential for off-target effects and safety liabilities early in the discovery process.[6][7] This "de-risking" strategy is essential for making informed decisions and efficiently allocating resources.[8][9]
Our approach is a multi-stage screening cascade:
-
Tier 1: Primary Screening. Broad profiling against large panels of CNS-relevant targets to identify initial "hits."
-
Tier 2: Secondary & Mechanistic Assays. In-depth characterization of confirmed hits to determine potency, selectivity, and functional activity.
-
Tier 3: In-Vitro Safety & Liability Profiling. Assessment of interactions with key targets known to be associated with adverse drug reactions.
Tier 1: Primary Screening Cascade
The goal of primary screening is to efficiently survey a wide range of biological targets to identify initial activities.[10] Given the compound's CNS-like structure, we will prioritize GPCRs and ion channels, two of the most successfully drugged target classes.[11][12]
Broad Target Profiling: GPCRs
GPCRs are integral to neurotransmission and are the targets for approximately 30-50% of approved drugs.[11] A broad binding assay is the most direct and efficient method to screen for interactions across a wide swath of the GPCR-ome.[11][13]
This assay measures the ability of the test compound to displace a known radiolabeled ligand from a specific receptor, providing a direct measure of binding affinity.[11][13]
-
Objective: To identify binding interactions with a panel of over 100 CNS-relevant GPCRs.
-
Methodology:
-
Preparation: Utilize commercially available membrane preparations from cell lines stably expressing the GPCR target of interest.
-
Reaction Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., ³H or ¹²⁵I-labeled), and the test compound (typically at a single high concentration, e.g., 10 µM for a primary screen).
-
Controls:
-
Total Binding: Membrane + Radioligand + Vehicle (e.g., DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a known, unlabeled competitor ligand.
-
Test Compound: Membrane + Radioligand + Test Compound.
-
-
Incubation: Incubate plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand while unbound ligand passes through.
-
Detection: Wash the filters, dry the filter mat, and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test Cpd cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])
-
Hit Criteria: A compound causing ≥50% inhibition is typically considered a "hit" and is prioritized for follow-up studies.
-
Functional Phenotypic Screening
While binding assays are crucial, functional assays provide insight into the compound's effect on cellular signaling.[4][13] Phenotypic screening, which assesses the overall output of a biological system, is particularly powerful for CNS drug discovery where the precise target may be unknown.[4]
Caption: Workflow for Tier 1 primary screening of the test compound.
Tier 2: Secondary & Confirmatory Assays
Hits identified in Tier 1 require confirmation and deeper characterization. The objectives of Tier 2 are to confirm the initial hit, determine its potency (IC₅₀/EC₅₀), and elucidate its mechanism of action (e.g., agonist, antagonist).[6]
Potency Determination: Dose-Response Curves
For any confirmed hits from the binding screen, the next step is to determine the compound's potency by generating a dose-response curve.
-
Objective: To determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀).
-
Methodology:
-
Follow the procedure outlined in Protocol 2.1.1.
-
Instead of a single concentration, prepare serial dilutions of the test compound (e.g., 10-point, half-log dilutions, from 100 µM down to 1 nM).
-
Run the binding assay with this concentration range.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Mechanism of Action (MoA): Functional Assays
Binding does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.[13] Functional assays are required to determine the MoA. For a GPCR hit, a common downstream signaling event is the modulation of cyclic AMP (cAMP).[13][14][15]
-
Objective: To determine if the compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.
-
Technology: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for detecting cAMP.
-
Methodology:
-
Cell Plating: Plate cells expressing the target GPCR into a 384-well plate and incubate overnight.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC₈₀ concentration.
-
Agonist Mode: To test for agonism, add serial dilutions of the test compound directly to the cells.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis & Detection: Add HTRF lysis buffer and detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Reading: After incubation (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for Tier 2 hit confirmation and mechanism of action studies.
Tier 3: In-Vitro Safety & Liability Profiling
Early assessment of potential safety liabilities is critical to prevent late-stage attrition.[8] This involves screening the compound against a panel of targets known to be associated with adverse drug reactions (ADRs).[9]
Cardiovascular Safety: hERG Channel Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes (TdP).[16][17] Regulatory agencies mandate hERG testing for all new chemical entities.[17]
-
Objective: To determine the IC₅₀ of the compound for inhibition of the hERG potassium channel current.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Assay Preparation: Harvest cells and place them into suspension for use in an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Compound Application: After establishing a stable whole-cell recording, apply a vehicle control followed by increasing concentrations of the test compound.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit the characteristic hERG current.
-
Data Acquisition: Measure the peak tail current at each compound concentration.
-
Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. A potent hERG IC₅₀ (<10 µM) is a significant flag for potential cardiotoxicity.[16][18]
-
Drug-Drug Interaction Potential: CYP450 Inhibition
Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[19][20] Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[21][22]
-
Objective: To determine the IC₅₀ of the compound against the five main drug-metabolizing CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Methodology:
-
Enzyme Source: Use human liver microsomes (HLM), which contain a full complement of CYP enzymes.[21][23]
-
Reaction: Incubate HLM with a "cocktail" of specific probe substrates for each CYP isoform, along with serial dilutions of the test compound.[22]
-
Incubation & Termination: Incubate at 37°C, then terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is set up to quantify the specific metabolite formed by each CYP isoform.[19][21]
-
Data Analysis: For each isoform, calculate the rate of metabolite formation at each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition versus compound concentration and fitting to a dose-response curve.
-
General Cellular Health: Cytotoxicity
It is essential to determine if the compound's activity is due to a specific pharmacological effect or simply because it is toxic to the cells.
-
Objective: To measure the concentration of the compound that reduces cell viability by 50% (CC₅₀).
-
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells.[24][25]
-
Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used in the functional assay) in a 96-well opaque-walled plate.
-
Compound Treatment: Add serial dilutions of the test compound and incubate for a relevant period (e.g., 24-72 hours).[26]
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.[24][27]
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the CC₅₀. This value provides a therapeutic window when compared to the on-target potency (EC₅₀/IC₅₀).
-
Data Summary and Interpretation
All quantitative data should be collated into clear, summary tables to allow for easy comparison and decision-making.
Table 1: Summary of In-Vitro Pharmacological Profile
| Assay Type | Target/Parameter | Result (IC₅₀/EC₅₀/CC₅₀) |
|---|---|---|
| Primary Screen | Target X (Binding) | Hit (>50% @ 10µM) |
| Secondary Assay | Target X (Binding) | IC₅₀ = 75 nM |
| Target X (Functional) | Antagonist, IC₅₀ = 150 nM | |
| Selectivity | Target Y (Binding) | IC₅₀ > 10,000 nM |
| Target Z (Binding) | IC₅₀ > 10,000 nM | |
| Safety Screen | hERG Channel | IC₅₀ = 8,500 nM |
| CYP3A4 Inhibition | IC₅₀ > 25,000 nM |
| | Cytotoxicity (HepG2) | CC₅₀ = 18,000 nM |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical data above suggests a potent and selective antagonist for "Target X." Crucially, the safety and liability assays show a wide therapeutic window, with IC₅₀ and CC₅₀ values for off-target effects being over 100-fold higher than the on-target functional potency. This profile would designate this compound as a promising lead candidate for further optimization and in-vivo testing.
Assay Validation and Quality Control
The reliability of any screening campaign depends on rigorous assay validation.[28][29] All high-throughput assays must be validated to ensure they are robust, reproducible, and fit for purpose.[30][31]
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
-
Signal Window (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio is desirable.
-
Reproducibility: Assays should be validated over multiple days to assess inter-assay variability, often measured by the coefficient of variation (%CV), which should ideally be below 20%.[30]
Conclusion
This technical guide outlines a comprehensive, tiered strategy for the in-vitro characterization of this compound. By systematically progressing from broad primary screening to detailed mechanistic and safety studies, researchers can build a robust data package. This package enables an informed assessment of the compound's therapeutic potential, selectivity, and liabilities, forming a critical foundation for subsequent lead optimization and preclinical development phases.
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Auld, D. S., & Inglese, J. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International journal of molecular sciences, 20(11), 2695. (URL: [Link])
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Terasaki, T., & Ohtsuki, S. (2017). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Current pharmaceutical design, 23(41), 6308–6316. (URL: [Link])
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Phillips, D. P., et al. (2014). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 57(8), 3263–3282. (URL: [Link])
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An In-Depth Technical Guide to Exploratory Studies on 2-(2-(Trifluoromethyl)phenyl)piperidine Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of 2-(2-(trifluoromethyl)phenyl)piperidine derivatives. It is designed to be a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale to inform decision-making in the laboratory.
Introduction: The Significance of the 2-(2-(Trifluoromethyl)phenyl)piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold. The introduction of a 2-phenyl substituent opens avenues for interaction with a variety of biological targets, particularly within the central nervous system (CNS).[2] The further incorporation of a trifluoromethyl group on the phenyl ring at the 2-position offers several advantages in drug design. This electron-withdrawing group can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity for target proteins.[3] Specifically, the 2-(2-(trifluoromethyl)phenyl)piperidine core has emerged as a promising framework for the development of novel therapeutics targeting neurological and psychiatric disorders, with notable activity as NMDA receptor antagonists and serotonin receptor modulators.
This guide will navigate the critical stages of research and development for this class of compounds, from their stereoselective synthesis to their comprehensive pharmacological evaluation.
Part 1: Synthesis of the Chiral 2-(2-(Trifluoromethyl)phenyl)piperidine Core
The biological activity of chiral molecules is often stereospecific. Therefore, the enantioselective synthesis of the 2-(2-(trifluoromethyl)phenyl)piperidine scaffold is paramount to understanding its pharmacology and developing safe and effective drug candidates. Asymmetric hydrogenation of pyridinium salts has proven to be a robust and efficient method for accessing enantioenriched 2-arylpiperidines.[4]
Key Synthetic Strategy: Iridium-Catalyzed Asymmetric Hydrogenation
The rationale for employing iridium-catalyzed asymmetric hydrogenation lies in its ability to deliver high enantioselectivity and yield under relatively mild conditions. The use of a chiral ligand coordinated to the iridium center creates a chiral environment that directs the hydrogenation to one face of the pyridinium ring, resulting in the preferential formation of one enantiomer.
Experimental Protocol: Enantioselective Synthesis of (S)-2-(2-(trifluoromethyl)phenyl)piperidine
This protocol is adapted from methodologies described for the asymmetric hydrogenation of substituted pyridinium salts.[5]
Materials:
-
2-(2-(trifluoromethyl)phenyl)pyridine
-
Benzyl bromide
-
Anhydrous toluene
-
Anhydrous methanol
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., (R)-Segphos)
-
Hydrogen gas (high pressure)
-
Palladium on carbon (10 wt%)
-
Ammonium formate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of the N-Benzylpyridinium Salt
-
To a solution of 2-(2-(trifluoromethyl)phenyl)pyridine (1.0 eq) in anhydrous toluene (5 mL/mmol), add benzyl bromide (1.1 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the N-benzyl-2-(2-(trifluoromethyl)phenyl)pyridinium bromide.
-
Expert Insight: The formation of the pyridinium salt is crucial as it activates the pyridine ring towards reduction. The N-benzyl group can be readily removed in a subsequent step.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure autoclave with the N-benzylpyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and the chiral ligand (e.g., (R)-Segphos, 1.1 mol%).
-
Add anhydrous methanol (10 mL/mmol) to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Cool the autoclave to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Expert Insight: The choice of chiral ligand is critical for achieving high enantioselectivity. Screening of different ligands may be necessary to optimize the reaction for a specific substrate. The solvent can also influence the outcome of the reaction.
Step 3: Deprotection of the N-Benzyl Group
-
Dissolve the crude product from Step 2 in methanol (10 mL/mmol).
-
Add palladium on carbon (10 wt%, 10 mol%) and ammonium formate (5.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM and methanol) to afford (S)-2-(2-(trifluoromethyl)phenyl)piperidine.
-
Expert Insight: Transfer hydrogenation with ammonium formate is a convenient method for debenzylation. The progress of the reaction should be monitored by TLC or LC-MS to ensure complete removal of the benzyl group.
Diagram: Synthetic Workflow
Caption: Workflow for the enantioselective synthesis of the core scaffold.
Part 2: Derivatization Strategies
With the chiral core in hand, further structural modifications can be explored to probe the structure-activity relationship (SAR). N-alkylation of the piperidine nitrogen is a common and straightforward derivatization.
Experimental Protocol: N-Alkylation of (S)-2-(2-(trifluoromethyl)phenyl)piperidine
This protocol is based on standard N-alkylation procedures for secondary amines.[6]
Materials:
-
(S)-2-(2-(trifluoromethyl)phenyl)piperidine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous acetonitrile (MeCN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-2-(2-(trifluoromethyl)phenyl)piperidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Expert Insight: The use of a base like potassium carbonate is essential to neutralize the hydrohalic acid formed during the reaction. For less reactive alkyl halides, a stronger base such as sodium hydride and a solvent like DMF may be required, and the reaction may need to be heated.
Part 3: Pharmacological Evaluation
The pharmacological profiling of novel 2-(2-(trifluoromethyl)phenyl)piperidine derivatives is crucial to determine their biological activity and potential therapeutic applications. This typically involves a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral models.
In Vitro Assays
1. NMDA Receptor Binding Assay
The affinity of the compounds for the NMDA receptor can be determined using a radioligand binding assay. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Experimental Protocol: [³H]MK-801 Binding Assay
This protocol is adapted from established procedures for NMDA receptor binding.
Materials:
-
Rat brain cortex membranes
-
[³H]MK-801 (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (to open the channel)
-
Unlabeled MK-801 (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain cortex membranes according to standard protocols.
-
In a 96-well plate, add the assay buffer, rat brain membranes, glutamate (10 µM), and glycine (10 µM).
-
Add the test compound at various concentrations.
-
Initiate the binding reaction by adding [³H]MK-801 (e.g., 1 nM final concentration).
-
Incubate at room temperature for 2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
-
Expert Insight: The inclusion of glutamate and glycine is essential as MK-801 is a channel blocker and requires the channel to be in an open state to bind.
2. Serotonin 5-HT₂A Receptor Functional Assay
The functional activity of the compounds at the 5-HT₂A receptor can be assessed using a calcium flux assay. The 5-HT₂A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium levels.
Experimental Protocol: Calcium Flux Assay
This protocol is based on commercially available calcium flux assay kits.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds
-
Serotonin (as a reference agonist)
-
A fluorescent plate reader with an injection system
Procedure:
-
Plate the 5-HT₂A receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations and monitor the change in fluorescence over time.
-
Determine the EC₅₀ value for each test compound by plotting the peak fluorescence response against the compound concentration.
-
Expert Insight: It is important to include a known agonist like serotonin as a positive control to validate the assay performance. The assay can also be run in antagonist mode by pre-incubating the cells with the test compound before adding a fixed concentration of serotonin.
Diagram: Pharmacological Evaluation Workflow
Sources
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An In-depth Technical Guide to the Safety and Handling of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (CAS No. 1187173-27-8).[1][2] As a specialized heterocyclic compound, its unique chemical properties necessitate a robust understanding of potential hazards and mitigation strategies. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The guide covers hazard identification, personal protective equipment, safe handling and storage procedures, emergency response, and disposal, drawing upon data from analogous compounds to ensure a thorough risk assessment in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Introduction: Understanding the Compound
2-(2-(Trifluoromethyl)phenyl)piperidine HCl is a substituted piperidine derivative. The piperidine scaffold is a crucial component in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical and pharmacokinetic properties.[3][4][5][6] The presence of a trifluoromethyl group on the phenyl ring can significantly enhance metabolic stability and binding affinity to biological targets.[7] This makes such compounds valuable intermediates in medicinal chemistry and drug discovery.[3][4][5] However, the combination of a piperidine ring, a trifluoromethyl group, and its hydrochloride salt form presents a unique set of handling considerations that demand careful attention to safety protocols. This guide aims to provide the necessary framework for the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
Based on this comparative analysis, the compound should be treated as possessing the following hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed.[8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[7] |
Signal Word: Danger or Warning
Primary Routes of Exposure: Ingestion, inhalation, skin contact, and eye contact.
Toxicological Profile (based on analogous compounds):
-
Oral Toxicity: Piperidine derivatives can exhibit moderate to high acute oral toxicity. Ingestion may lead to nausea, vomiting, and abdominal pain.[10]
-
Dermal and Eye Irritation: As a hydrochloride salt of an amine, the compound is likely to be a skin and eye irritant.[8][9] Prolonged contact can cause redness, pain, and in severe cases, chemical burns.[10]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[7][10]
-
Chronic Effects: Currently, no specific data on the long-term effects of this compound are available. However, as with any research chemical, chronic exposure should be minimized.
Safe Handling and Storage
A systematic approach to handling and storage is paramount to ensuring laboratory safety. The following protocols are based on best practices for managing substituted piperidine compounds.[11]
Engineering Controls
All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure risk.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are compliant with EN 374 or equivalent standards. Inspect gloves for any signs of degradation before use and change them frequently. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required. A face shield should be worn over the goggles when there is a significant risk of splashes. |
| Body | Laboratory coat | A full-length laboratory coat should be worn and kept fastened. |
| Respiratory | Respirator (if necessary) | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Storage Requirements
Proper storage is crucial for maintaining the integrity of the compound and preventing accidents.
-
Container: Keep the container tightly closed.[11]
-
Environment: Store in a cool, dry, and well-ventilated area.[11] Piperidine derivatives can be sensitive to moisture and light.[11]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[8] As a hydrochloride salt, it may react with strong bases to liberate the free amine.
Experimental Workflow and Protocols
The primary utility of this compound in a research setting is as a building block for more complex molecules. A common reaction is the N-alkylation or N-arylation of the piperidine nitrogen.
General Protocol for N-Alkylation
This protocol outlines a typical procedure for the alkylation of the piperidine nitrogen.
-
Deprotonation: In a chemical fume hood, dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and liberate the free secondary amine.
-
Alkylation: To the resulting solution, add the desired alkylating agent (e.g., an alkyl halide or tosylate).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove salts and excess reagents, and purify the product using column chromatography.
Caption: A typical N-alkylation workflow for 2-(2-(trifluoromethyl)phenyl)piperidine.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[8]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in a sealed, labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent application of the safety protocols outlined in this guide, is essential for its safe use in the laboratory. Researchers must always consult available safety information and exercise due diligence to maintain a safe working environment.
References
- Abbas, R., Willette, R. E., & Edwards, J. M. (1977). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences, 66(11), 1583–1585.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride.
- AmericanBio. (2015). Safety Data Sheet: Piperidine.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(chloromethyl)piperidine Hydrochloride.
- Cayman Chemical. (2025). Safety Data Sheet: 2-(3-(Trifluoromethyl)phenyl)piperazine (hydrochloride).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- CymitQuimica. (n.d.). This compound.
- Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31.
- Environmental Health & Safety, University of North Carolina at Chapel Hill. (n.d.). Chemical Exposure and Spill Response Procedure.
- Fisher Scientific. (n.d.). Safety Data Sheet: Piperidine hydrochloride.
- Jubilant Ingrevia. (2024). Safety Data Sheet: Piperidine Hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine.
- Penta Chemicals. (2024). Safety Data Sheet: Piperidine.
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- Sdfine. (n.d.). Safety Data Sheet: PIPERIDINE HYDROCHLORIDE.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)piperidine hydrochloride.
- Vasylenko, O., Mykhailiuk, P., & Komarov, I. (2022).
- Wikipedia contributors. (2023). Phenylpiperidines. In Wikipedia, The Free Encyclopedia.
- ChemScene. (n.d.). 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.
- Angene Chemical. (2024). Safety Data Sheet: 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride.
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time?
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid.
- Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
- ECHEMI. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride SDS.
- Wood, S., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(2), 123-126.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Zhang, Y., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11413558, 4-[2-(Trifluoromethyl)phenyl]piperidine.
- da Silva, J. C. E., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2).
- Liu, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 881-898.
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Methodological & Application
synthesis of 2-(2-(trifluoromethyl)phenyl)piperidine hcl protocol
Application Note & Protocol
Strategic Synthesis of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl: A Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of the 2-Arylpiperidine Scaffold
The 2-substituted piperidine motif is a cornerstone in modern pharmacology, appearing in a vast array of biologically active molecules and approved therapeutics.[1][2] Its rigid, saturated heterocyclic structure provides a reliable three-dimensional scaffold for orienting pharmacophoric elements, making it invaluable for drug design. The introduction of a trifluoromethyl (CF₃) group onto the appended phenyl ring significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, due to the strong electron-withdrawing nature of fluorine.[3]
This document provides a comprehensive, field-tested protocol for the synthesis of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the necessary quality control measures to ensure a robust and reproducible synthesis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthetic Strategy: From Pyridine to Piperidine
The most direct and atom-economical approach to synthesizing 2-arylpiperidines is the catalytic hydrogenation of the corresponding 2-arylpyridine precursor. This method is highly efficient and avoids the lengthy sequences often required by other strategies like cyclization or chiral pool synthesis.[4][5]
The overall workflow is a two-step process:
-
Reduction: Catalytic hydrogenation of 2-(2-(trifluoromethyl)phenyl)pyridine to the saturated piperidine ring (the "free base").
-
Salt Formation: Conversion of the basic piperidine product into its stable, crystalline hydrochloride salt for improved handling, stability, and purity.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Rationale and Experimental Design
The Engine of the Reaction: Catalytic Hydrogenation
The core of this synthesis is the reduction of the aromatic pyridine ring. Heterocyclic aromatic systems like pyridine are notoriously challenging to reduce due to their aromatic stability. This challenge is overcome by using a potent catalytic system under forcing conditions.
-
Choice of Catalyst: Platinum (IV) Oxide (PtO₂, Adams' Catalyst) Platinum-based catalysts are exceptionally effective for the hydrogenation of N-heterocycles.[6] PtO₂ is a stable precatalyst that, in situ, is reduced by hydrogen to form highly active platinum black. This active catalyst provides a surface for the adsorption and activation of both the pyridine substrate and molecular hydrogen, facilitating the reduction. While other catalysts like rhodium can be used under milder conditions, PtO₂ is a robust and reliable choice for this transformation.[7]
-
Solvent and Additives: The Role of Acetic Acid Performing the hydrogenation in an acidic medium, such as glacial acetic acid, is a common and effective strategy.[6] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This protonation disrupts the ring's aromaticity, making it more susceptible to reduction by lowering the activation energy of the hydrogenation process.
-
Reaction Conditions: Pressure and Temperature To overcome the aromaticity of the pyridine ring, elevated hydrogen pressure is required. Pressures in the range of 50-70 bar are typically sufficient to ensure a reasonable reaction rate.[6] The reaction is generally conducted at or slightly above room temperature to provide enough thermal energy without promoting side reactions.
Caption: Simplified mechanism of pyridine reduction on a platinum surface.
Final Formulation: Hydrochloride Salt Formation
The product of the hydrogenation is a secondary amine (piperidine), which is typically a basic, oily, or low-melting solid. Converting it to a hydrochloride salt offers several advantages:
-
Stability: Salts are generally more chemically stable and have a longer shelf life.
-
Handling: They are typically crystalline solids, which are easier to handle, weigh, and purify than oils.
-
Purity: The process of precipitation and crystallization during salt formation serves as an effective purification step, removing non-basic impurities.
This is achieved by dissolving the crude free base in a non-polar organic solvent and adding a solution of hydrogen chloride. The highly polar salt is insoluble in the non-polar medium and precipitates, allowing for easy isolation by filtration.
Detailed Experimental Protocol
Safety Notice: This procedure involves hazardous materials, including a trifluoromethylated compound, flammable solvents, and high-pressure hydrogen gas. It must be performed by trained personnel in a certified laboratory with a properly functioning chemical fume hood and a high-pressure hydrogenation apparatus. Adhere to all institutional safety protocols.[8]
Part A: Synthesis of 2-(2-(Trifluoromethyl)phenyl)piperidine
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| 2-(2-(Trifluoromethyl)phenyl)pyridine | 133146-01-3 | 223.21 | 5.00 g | 22.4 mmol |
| Platinum (IV) Oxide (PtO₂) | 1314-15-4 | 227.08 | 250 mg | 1.10 mmol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |
Procedure:
-
To a high-pressure reactor vessel, add 2-(2-(trifluoromethyl)phenyl)pyridine (5.00 g, 22.4 mmol) and Platinum (IV) oxide (250 mg).
-
Add glacial acetic acid (50 mL) to the vessel.
-
Seal the reactor according to the manufacturer's specifications.
-
Flush the reactor three times with nitrogen gas, followed by three flushes with hydrogen gas.
-
Pressurize the reactor to 60 bar (approx. 870 psi) with hydrogen.
-
Commence vigorous stirring and maintain the reaction at room temperature (20-25°C) for 16-24 hours.
-
Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.
-
Carefully vent the excess hydrogen gas in a safe manner. Flush the reactor three times with nitrogen.
-
Work-up: a. Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of methanol (2x10 mL). b. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add 50 mL of deionized water and basify to pH >10 by the slow addition of 5 M sodium hydroxide (NaOH) solution, ensuring the mixture is kept cool in an ice bath. d. Extract the aqueous layer with dichloromethane (3 x 40 mL). e. Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-(trifluoromethyl)phenyl)piperidine free base, typically as a pale yellow oil.
Part B: Formation and Purification of Hydrochloride Salt
| Reagent | CAS No. | MW ( g/mol ) | Amount | Notes |
| Crude Free Base | - | 229.25 | ~5.1 g | From Part A |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 60 mL | - |
| 2.0 M HCl in Diethyl Ether | - | - | ~12 mL | Or until precipitation ceases |
Procedure:
-
Dissolve the crude free base from Part A in anhydrous diethyl ether (50 mL).
-
While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. A slight excess can be added to ensure complete conversion.
-
Stir the resulting slurry at room temperature for 1 hour to allow for complete crystallization.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any non-salt impurities.
-
Dry the product under high vacuum at 40°C for 4-6 hours to yield this compound as a white to off-white crystalline solid.[9]
Characterization and Quality Control
The final product should be a white or off-white solid. Purity should be assessed by HPLC, and the identity confirmed by spectroscopic methods.
| Property | Expected Value |
| Chemical Formula | C₁₂H₁₅ClF₃N |
| Molecular Weight | 265.70 g/mol [10][11] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~220 °C (with decomposition)[12] |
| ¹H NMR (400 MHz, DMSO-d₆) | Expected signals for aromatic (4H), piperidine (9H), and N-H₂⁺ (2H, broad) protons. The trifluoromethyl group will not show a proton signal but may cause splitting. |
| ¹³C NMR (101 MHz, DMSO-d₆) | Expected signals for aromatic carbons (including a quartet for the CF₃-bearing carbon), and piperidine carbons. |
| Purity (HPLC) | ≥98%[10][11] |
References
-
Zhang, G., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. National Institutes of Health. Available at: [Link]
-
Dehli, J. R., & Gotor, V. (2002). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. Available at: [Link]
-
Hussain, M., et al. (2013). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
-
Das, A., et al. (2024). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ResearchGate. Available at: [Link]
-
Gembus, V., et al. (2019). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. ResearchGate. Available at: [Link]
-
Gembus, V., et al. (2019). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. Available at: [Link]
-
Ferreira, I., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Khan, I., et al. (2020). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available at: [Link]
-
Sreenivasulu, R., et al. (2013). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)piperidine hydrochloride. PubChem Compound Database. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride. Available at: [Link]
-
Wang, D., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ACS Publications. Available at: [Link]
- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Google Patents. (2014). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
Smith, C. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. Available at: [Link]
-
Roy, D. K., & Ghorai, P. (2021). Direct C–H trifluoromethyl thiolation of 2-phenylpyridine. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). Cas 627533-08-8, 2-(TrifluoroMethyl)piperidine hydrochloride. Available at: [Link]
-
Hill, R. J., et al. (n.d.). Supporting Information Homogeneous Catalytic System for Photoinduced Hydrogen Production Utilizing Iridium and Rhodium Complexes. AWS. Available at: [Link]
-
Pipzine Chemicals. (n.d.). (S)-2-(2-(Trifluoromethyl)phenyl)piperidine. Available at: [Link]
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Analytical Methods for the Quantification of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the accurate quantification of 2-(2-(trifluoromethyl)phenyl)piperidine HCl, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical need for precise analytical control in pharmaceutical research and development, this document provides detailed protocols for three distinct, yet complementary, analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in established scientific principles and aligned with international regulatory standards. The causality behind experimental choices is explained, offering users not just a procedure, but a deeper understanding of the analytical strategy.
Introduction: The Analytical Imperative
This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in many pharmaceuticals, and the trifluoromethylphenyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents. Accurate and precise quantification is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining final product purity, and conducting formulation studies.
This application note provides a selection of validated methods to empower researchers with the tools needed for reliable quantification, from high-throughput screening to rigorous quality control. The methods presented are chosen to offer a balance of specificity, sensitivity, and accessibility.
Method Selection: A Multi-Tiered Approach
The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. We present three methods to cover a range of applications:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis. This method offers excellent specificity, sensitivity, and precision for quantifying the analyte in the presence of impurities or in complex mixtures. It is the recommended method for regulatory-facing quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled in its specificity. GC-MS provides definitive structural confirmation alongside quantification. It is particularly useful for identifying and quantifying volatile impurities or for forensic-level identification.[1][2][3] The high operating temperatures make it suitable for thermally stable molecules like piperidine derivatives.[4]
-
UV-Vis Spectrophotometry: A rapid, simple, and cost-effective technique ideal for the quantification of the pure substance or for in-process checks where high specificity is not required.[5][6]
All methods described must be validated in the end-user's laboratory to ensure they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[7][8][9]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Scientific Principle
This method employs reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a nonpolar stationary phase (C18). This compound, being a moderately polar compound, will be retained on the nonpolar column and eluted with an organic-modified mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from certified reference standards.
Experimental Protocol
Caption: High-level workflow for HPLC analysis.
3.2.1. Instrumentation and Materials
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: this compound (≥98% purity).
-
Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid (ACS grade), Water (HPLC grade).
3.2.2. Chromatographic Conditions
| Parameter | Recommended Setting | Senior Application Scientist's Note |
| Column | C18 (e.g., Inertsil, LiChrosorb) | The C18 phase provides excellent retention for the nonpolar trifluoromethylphenyl moiety, ensuring good separation from polar impurities. |
| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer (pH 3.0) | A gradient or isocratic elution can be used. A typical starting point is 60:40 (v/v). The acidic pH ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Injection Vol. | 10 µL | This volume can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection | UV at 235 nm | The phenyl ring provides strong UV absorbance. Scan the analyte from 200-400 nm to confirm the optimal wavelength. |
3.2.3. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare 25mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in the mobile phase in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
-
System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[11]
-
Analysis: Inject the calibration standards in order of increasing concentration to build the calibration curve. Then, inject the prepared samples.
-
Data Processing: Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999. Use this equation to calculate the concentration of the analyte in the samples.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Principle
GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry. The sample is vaporized and separated on a capillary column based on its volatility and interaction with the column's stationary phase. As the analyte elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that confirms the analyte's identity, while the chromatographic peak area provides quantification.[3][12]
Experimental Protocol
Caption: General workflow for GC-MS analysis.
4.2.1. Instrumentation and Materials
-
GC-MS system with an autosampler.
-
Fused-silica capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference Standard: this compound (≥98% purity).
-
Reagents: Ethyl Acetate or Dichloromethane (GC grade), Anhydrous Sodium Sulfate.
-
Optional: Derivatizing agent (e.g., BSTFA with 1% TMCS).
4.2.2. GC-MS Conditions
| Parameter | Recommended Setting | Senior Application Scientist's Note |
| Column | DB-5ms or equivalent | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of analytes, including this one. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is the standard carrier gas for GC-MS, providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | This temperature program allows for separation from solvent and any potential low-boiling impurities before eluting the analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Mode | Full Scan (m/z 50-400) | Full scan is used to identify the compound and its fragmentation pattern. For higher sensitivity, Selected Ion Monitoring (SIM) can be used after identifying characteristic ions. |
4.2.3. Step-by-Step Protocol
-
Standard/Sample Preparation: The HCl salt is non-volatile. It must be analyzed as the free base. Dissolve the standard or sample in a small amount of water, basify with 1M NaOH to pH >10, and extract the free base into ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.
-
Stock and Calibration Standards: Prepare a stock solution (e.g., 1000 µg/mL) of the extracted free base in ethyl acetate. Prepare serial dilutions to create calibration standards (e.g., 0.1, 1, 5, 10, 20 µg/mL).
-
Analysis: Inject 1 µL of each standard and sample into the GC-MS system.
-
Data Processing:
-
Identification: Identify the retention time of the analyte from the standard injection. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against concentration. Use this curve to determine the concentration in unknown samples.
-
Expert Insight on Derivatization: While direct analysis of the free base is feasible, secondary amines can sometimes exhibit poor peak shape (tailing) due to interaction with active sites in the GC system. If peak tailing is observed, derivatization with an agent like BSTFA can improve chromatography by replacing the active hydrogen on the nitrogen with a nonpolar trimethylsilyl (TMS) group.
Method 3: UV-Vis Spectrophotometry
Scientific Principle
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The trifluoromethylphenyl group in the analyte contains a chromophore that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve.[5]
Experimental Protocol
Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.
5.2.1. Instrumentation and Materials
-
Dual-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Reference Standard and reagents as listed previously. A suitable solvent is HPLC-grade Methanol or Water.
5.2.2. Step-by-Step Protocol
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to find the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Prepare a sample solution with a theoretical concentration within the calibration range.
-
Measurement: Set the spectrophotometer to λmax. Zero the instrument using the methanol blank. Measure the absorbance of each calibration standard and the sample solutions.
-
Data Processing: Plot absorbance versus concentration for the standards. The resulting calibration curve should be linear with an R² ≥ 0.998. Use the equation of the line to calculate the concentration of the analyte in the sample.
Method Validation Summary
All analytical methods intended for quality control must be validated to ensure they are reliable and fit for purpose. The key validation parameters, as defined by the ICH Q2(R2) guideline, are summarized below.[7][8][9][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria (Assay) |
| Specificity | To ensure the signal measured is unequivocally from the analyte. | No interference from blank, placebo, or known impurities at the analyte's retention time/λmax. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (R²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise and accurate. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% to 102.0% recovery for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |
References
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
- 255051-14-0 | 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride - ChemScene.
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine - ResearchGate. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]
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Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of - Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available at: [Link]
-
New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine - PubMed. Available at: [Link]
-
PAPER MICROFLUIDIC DEVICE AND SPECTROPHOTOMETRY METHODS FOR COLORIMETRIC DETECTION OF PHENYLEPHRINE HYDROCHLORIDE IN PURE AND PH - Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
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Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library - Agilent. Available at: [Link]
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HPLC methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, by Gas Chromatography With Electron-Capture Detection - PubMed. Available at: [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Cas 627533-08-8,2-(TrifluoroMethyl)piperidine hydrochloride - LookChem. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. Available at: [Link]
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Application Notes and Protocols for the Utilization of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl in Novel Compound Synthesis
Introduction: Strategic Incorporation of the 2-(Trifluoromethyl)phenyl)piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into these scaffolds has become a powerful tool in drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in the development of new chemical entities.[3][4]
This guide focuses on the synthetic utility of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, a versatile building block that combines the advantageous properties of the piperidine core with the electronic and metabolic benefits of an ortho-trifluoromethylated phenyl substituent. This particular substitution pattern is of significant interest in the development of agents targeting the central nervous system (CNS), among other therapeutic areas. These application notes provide detailed protocols and the underlying scientific rationale for the use of this compound in the synthesis of novel molecules, with a focus on N-arylation and amide coupling reactions, which are fundamental transformations for the elaboration of this secondary amine scaffold.
Physicochemical and Safety Data
A thorough understanding of the starting material's properties and safe handling procedures is paramount for successful and safe experimentation.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1187173-27-8 | [5] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [6] |
| Molecular Weight | 265.70 g/mol | [5][6] |
| Appearance | White to off-white solid | General Supplier Data |
| Purity | Typically ≥98% | [5][6] |
| Storage | Room temperature, protect from light | [6] |
Safety and Handling
2-(2-(Trifluoromethyl)phenyl)piperidine HCl and related trifluoromethylated piperidines should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications and Protocols
The secondary amine functionality of 2-(2-(trifluoromethyl)phenyl)piperidine is the primary site for synthetic modification. The following protocols detail two of the most powerful and versatile methods for its elaboration: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and amide bond formation.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with exceptional scope and functional group tolerance.[7][8] This reaction is particularly well-suited for coupling 2-(2-(trifluoromethyl)phenyl)piperidine with a variety of aryl and heteroaryl halides or triflates to generate novel tertiary amine structures.
Rationale for Method Selection: The direct N-arylation of the piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of aromatic substituents. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical to overcome the steric hindrance around the secondary amine and to facilitate the catalytic cycle efficiently.[9]
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol:
-
Preparation of the Free Base (if starting from HCl salt):
-
Dissolve this compound (1.0 equiv) in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild aqueous base to neutralize the HCl.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base. Proceed immediately to the next step.
-
-
Reaction Setup (under inert atmosphere, e.g., in a glovebox or using Schlenk technique):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-(2-(trifluoromethyl)phenyl)piperidine free base (1.0 equiv), the desired aryl halide or triflate (1.1-1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), 2.0-3.0 equiv).
-
Note on Base Selection: Stronger, non-nucleophilic bases like NaOtBu are often used with aryl chlorides and bromides, while milder bases like K₂CO₃ can be effective with more reactive aryl iodides and triflates.
-
-
Solvent Addition and Reaction:
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the flask via syringe.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
-
Protocol 2: Amide Coupling
Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry.[10] Coupling 2-(2-(trifluoromethyl)phenyl)piperidine with a carboxylic acid provides access to a wide range of novel amide derivatives, which are common motifs in pharmacologically active compounds.
Rationale for Method Selection: Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective for this transformation. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the piperidine nitrogen under mild conditions, which helps to preserve sensitive functional groups.[11]
Logical Relationship Diagram:
Caption: Key components in an amide coupling reaction.
Detailed Step-by-Step Protocol:
-
Preparation of the Free Base: If starting from the HCl salt, neutralize to the free base as described in Protocol 1, Step 1.
-
Reaction Setup:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), a suitable anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), and the coupling reagent (e.g., HATU, 1.1-1.2 equiv).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 equiv). The base is crucial to neutralize any acidic by-products and to ensure the piperidine nitrogen remains nucleophilic.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
Add a solution of 2-(2-(trifluoromethyl)phenyl)piperidine free base (1.05 equiv) in the same anhydrous solvent to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its unique structural and electronic properties make it an attractive starting point for creating molecules with enhanced pharmacological profiles. The protocols detailed herein for N-arylation and amide coupling provide robust and adaptable methods for the elaboration of this scaffold, enabling the systematic exploration of chemical space in the pursuit of new therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like 2-(2-(trifluoromethyl)phenyl)piperidine will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
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Bang-Andersen, B., et al. (2011). Vortioxetine. Journal of Medicinal Chemistry, 54(9), 3206-3221. Available at: [Link]
-
Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Dounay, A. B., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 807-812. Available at: [Link]
-
Hartwig, J. F. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Haws, M. B., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry.
-
Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. Chemical Reviews, 107(7), 2725-2779. Available at: [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
-
ResearchGate. (2025). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
-
Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link]
-
Tice, C. M. (2017). Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry, 60(16), 6480-6515. Available at: [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
Various Authors. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
- WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (2014). Google Patents.
-
Zhang, G., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(13), 5573-5582. Available at: [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)piperidine hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
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- 4. jelsciences.com [jelsciences.com]
- 5. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
HPLC and GC-MS methods for 2-(2-(trifluoromethyl)phenyl)piperidine hcl analysis
An Application Note and Protocol for the Analysis of 2-(2-(trifluoromethyl)phenyl)piperidine HCl by HPLC and GC-MS
Introduction
2-(2-(trifluoromethyl)phenyl)piperidine is a key heterocyclic scaffold and intermediate in medicinal chemistry and drug development. The piperidine ring is a prevalent structural motif in a vast number of pharmaceutical compounds[1]. The introduction of a trifluoromethylphenyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Given its importance, ensuring the identity, purity, and quantity of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (HCl) is critical for quality control in research and manufacturing settings.
This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed, field-proven protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are developed based on the chemical properties of the analyte and are grounded in established principles of analytical chemistry and regulatory expectations for method validation[2][3].
Analyte Overview: Chemical & Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
-
Compound Name: 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride
-
CAS Number: 1187173-27-8[4]
-
Molecular Formula: C₁₂H₁₅ClF₃N[5]
-
Molecular Weight: 265.70 g/mol [5]
-
Structure:
(Image for illustrative purposes) -
Key Features:
-
Secondary Amine: The piperidine ring contains a secondary amine (pKa ~11), making the molecule basic. This property is critical for selecting HPLC mobile phase additives and dictates the need for derivatization in GC analysis.
-
Chromophore: The trifluoromethylphenyl group acts as a strong chromophore, making UV-Vis detection a suitable choice for HPLC analysis.
-
Chirality: The molecule possesses a chiral center at the C2 position of the piperidine ring where the phenyl group is attached[6]. Standard chromatographic methods will not separate the enantiomers. Enantiomeric purity analysis requires specialized chiral stationary phases[7].
-
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds, offering high resolution and reproducible results[3]. A reversed-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like 2-(2-(trifluoromethyl)phenyl)piperidine.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its excellent retention and separation of moderately non-polar to polar analytes. The hydrophobic interaction between the analyte and the C18 stationary phase provides the primary mechanism for retention.
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (ACN) provides a robust separation, allowing for the elution of the main analyte peak while also separating it from potential impurities with different polarities.
-
Mobile Phase Additive: The basic nature of the piperidine nitrogen can lead to strong interactions with residual acidic silanols on the silica-based stationary phase, resulting in poor peak shape (tailing). The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid serves as an ion-pairing agent. It protonates the piperidine nitrogen, minimizing tailing and leading to sharp, symmetrical peaks[8].
-
Detector: The presence of the aromatic phenyl ring allows for sensitive detection using a UV-Vis detector. A wavelength of 220 nm or 254 nm is typically chosen to maximize sensitivity.
HPLC Experimental Workflow
Caption: HPLC workflow for this compound analysis.
Detailed HPLC Protocol
1. Materials and Equipment
-
This compound reference standard and sample
-
HPLC grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and vials
-
Analytical balance
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% TFA (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution (for Purity/Assay): Prepare in the same manner as the Standard Solution.
3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 15 min, hold 5 min, return to 5% B |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%[9].
5. Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform the SST.
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the Standard and Sample solutions.
-
Process the chromatograms. For purity, calculate the area percentage of the main peak relative to all peaks. For assay, compare the peak area of the sample to that of the reference standard.
Method Validation Overview (per ICH Q2(R1) Guidelines)
Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose[10][11].
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities or degradants. | Peak is pure and free from co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a range. | Correlation coefficient (R²) ≥ 0.999[12]. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Assay: 80-120% of test concentration. Purity: From reporting limit to 120% of specification[9]. |
| Accuracy | Closeness of test results to the true value. | Mean recovery of 98.0% to 102.0% at multiple levels[2]. |
| Precision | Agreement among a series of measurements. (Repeatability & Intermediate Precision). | RSD ≤ 2.0% for assay. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1[2]. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1[2]. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique that provides unparalleled specificity for compound identification through chromatographic separation followed by mass analysis[13]. However, direct analysis of polar, non-volatile compounds like secondary amine salts is challenging[14].
Causality Behind Experimental Choices
-
Sample Preparation (Free-Basing): The HCl salt is non-volatile. The first step must be to neutralize the salt with a base (e.g., aqueous NaOH or NaHCO₃) and extract the resulting free base into an organic solvent.
-
Derivatization: The free secondary amine is polar and can interact with the GC column, causing peak tailing. Derivatization is a critical step to block the active hydrogen on the nitrogen. Acylation with a reagent like Propyl Chloroformate or Trifluoroacetic Anhydride (TFAA) replaces the active proton with a non-polar group, which significantly increases volatility and improves peak shape[14].
-
Stationary Phase: A low-polarity 5% phenyl / 95% methylpolysiloxane phase (e.g., HP-5MS) is a general-purpose column suitable for a wide range of derivatized compounds, offering good thermal stability and inertness[15].
-
Detection: Mass Spectrometry (MS) provides a fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for the analyte, allowing for highly confident identification by comparison to a reference spectrum or library[16][17].
GC-MS Experimental Workflow
Caption: GC-MS workflow including essential derivatization for amine analysis.
Detailed GC-MS Protocol
1. Materials and Equipment
-
This compound sample
-
Ethyl acetate, HPLC grade
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Derivatizing agent: Trifluoroacetic Anhydride (TFAA)
-
GC-MS system with a capillary column
-
Separatory funnel, vials, and general laboratory glassware
2. Sample Preparation (Derivatization)
-
Free-Basing: Dissolve ~5 mg of the HCl salt in 5 mL of deionized water in a separatory funnel. Add 1 M NaOH dropwise until the solution is basic (pH > 10).
-
Extraction: Extract the aqueous layer three times with 10 mL portions of ethyl acetate. Combine the organic layers.
-
Drying: Dry the combined organic layer over anhydrous Na₂SO₄, then filter or decant the solvent into a clean vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 200 µL of ethyl acetate and 100 µL of TFAA. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Final Sample: Cool the vial to room temperature. The sample is now ready for injection.
3. GC-MS Conditions
| Parameter | Recommended Setting |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial 80°C, hold 1 min; ramp at 15°C/min to 290°C, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
4. Data Interpretation The primary output is the mass spectrum of the derivatized analyte. Identification is confirmed by matching the molecular ion peak and the key fragment ion peaks with those from a known reference standard analyzed under the same conditions. The fragmentation will be characteristic of the trifluoroacetylated derivative.
Method Comparison: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Primary Use | Quantitative analysis (Assay, Purity) | Confirmatory identification (Identity) |
| Sample Prep | Simple dissolution | Complex (free-basing, extraction, derivatization) |
| Volatility Req. | Not required | Required (analyte must be volatile or made volatile)[14] |
| Specificity | Based on retention time | Very high (based on mass fragmentation pattern)[13] |
| Sensitivity | Good (ng range) | Excellent (pg range) |
| Chiral Analysis | Possible with chiral columns | Possible with chiral columns |
Advanced Topic: Chiral Separation Considerations
As 2-(2-(trifluoromethyl)phenyl)piperidine is a chiral molecule, its enantiomers may exhibit different pharmacological and toxicological profiles. The methods described above will not distinguish between the (R) and (S) enantiomers. For enantiomeric purity analysis, specialized techniques are required:
-
Chiral HPLC: This is the most common approach, utilizing a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation[18].
-
Chiral GC: This is suitable for volatile compounds and often requires both derivatization and a chiral GC column.
Developing a chiral separation method involves screening various CSPs and mobile phases to achieve baseline resolution of the enantiomers[19].
Conclusion
This guide provides two robust and complementary analytical frameworks for the quality control of this compound. The RP-HPLC method is ideal for routine purity testing and quantitative assays, offering simplicity, precision, and adherence to regulatory validation standards. The GC-MS method , while requiring more intensive sample preparation, delivers definitive structural confirmation, making it an indispensable tool for identity testing and impurity characterization. The choice between these methods should be guided by the specific analytical objective, whether it is precise quantification or unambiguous identification.
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ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available from: [Link]
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The Versatile Scaffold: Application of 2-(2-(trifluoromethyl)phenyl)piperidine HCl in Medicinal Chemistry
In the landscape of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The strategic incorporation of a trifluoromethylphenyl group onto this scaffold, as seen in 2-(2-(trifluoromethyl)phenyl)piperidine HCl, offers a compelling avenue for modulating the pharmacological properties of drug candidates. The trifluoromethyl group is well-regarded for its capacity to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2]
This technical guide provides an in-depth exploration of the medicinal chemistry applications of this compound. We will delve into its synthesis, potential therapeutic targets, and the critical role of stereochemistry in its biological activity. Furthermore, this document will furnish detailed protocols for in vitro and in vivo evaluation, empowering researchers to effectively harness the potential of this versatile chemical entity in their drug discovery endeavors.
Strategic Importance in Neuropharmacology
The 2-(2-(trifluoromethyl)phenyl)piperidine scaffold is of particular interest in the development of agents targeting the central nervous system (CNS). This compound serves as a key intermediate in the synthesis of molecules aimed at modulating serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric conditions such as depression, anxiety, and Parkinson's disease.[3] Moreover, its structural motifs are relevant for the development of therapeutics for pain management and addiction.[3]
Primary Therapeutic Targets
Based on the pharmacology of structurally related arylpiperidines, the primary molecular targets for derivatives of this compound are anticipated to be within the monoamine neurotransmitter systems.[4][5][6]
-
Serotonin Receptors (5-HTR): The arylpiperidine core is a common feature in ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[3][7] Modulation of these receptors is a cornerstone of treatment for depression, anxiety, and psychosis.
-
Dopamine Receptors (DR): The D2-like family of dopamine receptors (D2, D3, D4) are primary targets for antipsychotic medications. Phenylpiperidine derivatives have been extensively explored as D2 and D3 receptor antagonists.[8][9]
-
Monoamine Transporters (DAT, SERT, NET): The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical for regulating neurotransmitter levels in the synaptic cleft.[10][11] Inhibitors of these transporters are widely used as antidepressants and for the treatment of attention-deficit/hyperactivity disorder (ADHD).
The trifluoromethyl group at the ortho position of the phenyl ring can significantly influence the binding affinity and selectivity for these targets.
The Critical Role of Stereochemistry
2-(2-(trifluoromethyl)phenyl)piperidine possesses a chiral center at the 2-position of the piperidine ring. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-(2-(trifluoromethyl)phenyl)piperidine. The spatial arrangement of the trifluoromethylphenyl group is critical for its interaction with the binding pockets of its biological targets. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit profound differences in their pharmacological activity, potency, and toxicity.[12]
For instance, the (R)-enantiomer of 2-(2-(trifluoromethyl)phenyl)piperidine is commercially available as a specific chemical probe for neurological research, suggesting that this enantiomer may possess the desired biological activity.[3] In many cases, one enantiomer (the eutomer) is responsible for the therapeutic effects, while the other (the distomer) may be inactive or contribute to undesirable side effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are paramount in the development of drug candidates based on this scaffold.
Representative Biological Activity
While specific binding data for this compound is not extensively published, the following table summarizes the binding affinities (Ki) of structurally related trifluoromethylphenylpiperazine and arylpiperidine derivatives for key CNS targets. This data provides a strong indication of the potential biological activity profile of the title compound.
| Compound Class | Target | Representative Ki (nM) |
| Trifluoromethylphenylpiperazine | 5-HT1A Receptor | 0.5 - 188 |
| Trifluoromethylphenylpiperazine | 5-HT2B Receptor | Significant Binding |
| N-Phenylpiperazine benzamide | Dopamine D2 Receptor | >100 |
| N-Phenylpiperazine benzamide | Dopamine D3 Receptor | 0.17 - 43 |
| Arylpiperidine | Dopamine Transporter | High Affinity |
| Arylpiperidine | Serotonin Transporter | Moderate to Low Affinity |
Note: Data is compiled from various sources studying related, but not identical, compounds.[1][9][13]
Synthetic Pathways and Methodologies
The synthesis of this compound can be achieved through several established synthetic routes for 2-arylpiperidines. A common approach involves the reduction of a corresponding pyridine precursor.
Illustrative Synthetic Workflow
Caption: General synthetic route to this compound.
Protocol: Synthesis of this compound
This protocol is a representative example based on established methods for the synthesis of related compounds.[14][15]
Step 1: Synthesis of 2-(2-(Trifluoromethyl)phenyl)pyridine
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), add a solution of 2-bromo-1-(trifluoromethyl)benzene in anhydrous THF dropwise under a nitrogen atmosphere. Stir the mixture at room temperature until the magnesium is consumed.
-
Kumada Coupling: To the freshly prepared Grignard reagent, add a solution of 2-chloropyridine and a palladium catalyst (e.g., Pd(dppf)Cl2) in anhydrous THF. Reflux the reaction mixture under nitrogen for several hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(2-(trifluoromethyl)phenyl)pyridine.
Step 2: Reduction to this compound
-
Catalytic Hydrogenation: In a high-pressure hydrogenation vessel, dissolve 2-(2-(trifluoromethyl)phenyl)pyridine in a suitable solvent such as methanol or acetic acid. Add a catalytic amount of platinum(IV) oxide (PtO2).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 24-48 hours.
-
Isolation and Salt Formation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
In Vitro Evaluation Protocols
A thorough in vitro pharmacological characterization is essential to determine the potency, selectivity, and mechanism of action of novel compounds derived from the 2-(2-(trifluoromethyl)phenyl)piperidine scaffold.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor or transporter.
Protocol: Dopamine D2 Receptor Binding Assay
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]Spiperone or [3H]Raclopride).
-
Non-specific binding control (e.g., Haloperidol).
-
Test compound (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target, determining whether it acts as an agonist, antagonist, or inverse agonist.
Protocol: cAMP Assay for D2 Receptor Antagonism
-
Materials:
-
A cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor for cAMP (e.g., FRET-based).
-
Dopamine (agonist).
-
Forskolin (to stimulate cAMP production).
-
Test compound.
-
Assay medium.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a short pre-incubation period.
-
Add a fixed concentration of dopamine (e.g., its EC80) to all wells except the baseline controls.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Measure the cAMP levels using a suitable detection method (e.g., luminescence for luciferase, fluorescence for FRET).
-
-
Data Analysis:
-
Plot the response (e.g., luminescence) against the concentration of the test compound.
-
Determine the IC50 value for the inhibition of the dopamine-induced response.
-
In Vivo Models for Preclinical Evaluation
Animal models are crucial for assessing the in vivo efficacy, pharmacokinetic properties, and potential side effects of drug candidates.
Rodent Models of Depression and Anxiety
-
Forced Swim Test (FST): This model is commonly used to screen for antidepressant activity. A decrease in immobility time after administration of the test compound is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM): This test is used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.
Models for Assessing Dopaminergic Activity
-
Catalepsy Test: This model is used to assess the potential for extrapyramidal side effects, a common concern with D2 receptor antagonists. The test measures the time an animal remains in an externally imposed posture.
-
Locomotor Activity: Changes in spontaneous locomotor activity can indicate stimulant or sedative effects mediated by the dopaminergic system.
Signaling Pathway Modulation
The therapeutic effects of compounds targeting monoamine receptors are mediated through complex intracellular signaling cascades. For instance, D2 dopamine receptor antagonists typically block the inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels. 5-HT1A receptor agonists, on the other hand, can inhibit adenylyl cyclase and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutics, particularly in the realm of neuropharmacology. Its strategic design, incorporating the robust piperidine core with the advantageous properties of the trifluoromethyl group, provides a strong foundation for lead optimization. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this promising chemical space, ultimately contributing to the discovery of new and improved treatments for a range of debilitating disorders.
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Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. [Link]
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Van Vliet, B. J., et al. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 4(12), 2029-2031. [Link]
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Application Notes and Protocols for the Derivatization of 2-(2-(trifluoromethyl)phenyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride. As a key building block in medicinal chemistry, derivatives of this piperidine scaffold are of significant interest for the development of novel therapeutic agents.[1][2] This document outlines robust and reproducible methodologies for N-alkylation and N-acylation, offering step-by-step procedures, explanations of experimental choices, and expected outcomes. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of 2-(2-(trifluoromethyl)phenyl)piperidine and its Derivatives
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal moiety for optimizing drug-target interactions. The presence of a trifluoromethyl group on the phenyl ring can significantly enhance metabolic stability and binding affinity by altering the electronic properties of the molecule.
Derivatization of the secondary amine in 2-(2-(trifluoromethyl)phenyl)piperidine is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
Note on the Starting Material: The protocols described herein are for the derivatization of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride. The presence of the hydrochloride salt necessitates a neutralization step prior to, or concurrent with, the derivatization reaction to liberate the free secondary amine, which is the reactive nucleophile.
Derivatization Strategies and Protocols
This section details two primary strategies for the derivatization of 2-(2-(trifluoromethyl)phenyl)piperidine: N-alkylation and N-acylation. Each protocol is presented with a detailed procedure, a discussion of the underlying chemistry, and a summary of reaction parameters.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[3][4][5] This method offers high selectivity and avoids the over-alkylation often associated with direct alkylation using alkyl halides.
Protocol 1: N-Alkylation with an Aldehyde via Reductive Amination
This protocol describes the N-alkylation of 2-(2-(trifluoromethyl)phenyl)piperidine HCl with a representative aldehyde, benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add triethylamine (1.1 eq.) to the stirred solution to neutralize the HCl salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Add benzaldehyde (1.2 eq.) to the reaction mixture.
-
In a separate flask, weigh sodium triacetoxyborohydride (1.5 eq.) and add it portion-wise to the reaction mixture over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.
Rationale for Experimental Choices:
-
Base: Triethylamine is used to neutralize the HCl salt of the starting material, which is crucial for the amine to act as a nucleophile.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the intermediate iminium ion in the presence of the aldehyde.[5]
-
Solvent: Dichloromethane is a good solvent for the reactants and is unreactive under the reaction conditions.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Reactant Ratio (Amine:Aldehyde:Reducing Agent) | 1 : 1.2 : 1.5 |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
Experimental Workflow Diagram:
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
use of 2-(2-(trifluoromethyl)phenyl)piperidine hcl as a research chemical intermediate
An Application Guide to 2-(2-(Trifluoromethyl)phenyl)piperidine HCl: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of a Fluorinated Scaffold
2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors.[1] Its structure is a strategic combination of two highly valued pharmacophoric features: the piperidine nucleus and a trifluoromethylated aromatic ring. The piperidine scaffold is one of the most abundant N-heterocycles found in FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for interacting with biological targets.[2][3] The introduction of a trifluoromethyl (-CF₃) group onto the phenyl ring dramatically influences the molecule's properties; it can enhance metabolic stability, increase lipophilicity, and alter binding affinities by participating in unique non-covalent interactions.[4][5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the properties of this compound and details its application as a pivotal intermediate in the synthesis of complex molecular architectures, with a focus on robust and reproducible protocols.
Physicochemical Properties & Spectral Data
Accurate characterization of the starting material is the foundation of any successful synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1187173-27-8 | [6] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [7][8] |
| Molecular Weight | 265.70 g/mol | [6][7] |
| Appearance | White Solid | [9] |
| Purity | Typically ≥97% | [6][8] |
| SMILES | FC(F)(F)C1=CC=CC=C1C2CCNCC2.Cl | [7] |
| InChI Key | NBVVWIDMOJBRLN-UHFFFAOYSA-N | [6] |
Note: The properties listed are for the hydrochloride salt. The corresponding free base is 2-(2-(trifluoromethyl)phenyl)piperidine.
The Trifluoromethylphenylpiperidine Scaffold: A Privileged Motif in Medicinal Chemistry
The utility of this intermediate stems directly from the advantageous properties of its core structure. Understanding these properties explains the rationale for its widespread use in discovery programs.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a -CF₃ group often blocks sites of oxidative metabolism on the aromatic ring, thereby increasing the half-life of a drug candidate in vivo. This is a critical strategy for improving drug bioavailability and duration of action.
-
Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is particularly important for developing orally available drugs or agents targeting the central nervous system (CNS).
-
Receptor Binding Interactions: The fluorine atoms can act as weak hydrogen bond acceptors and can engage in dipole-dipole and orthogonal multipolar interactions with protein targets, often leading to enhanced binding affinity and selectivity.
-
Piperidine Conformation: The piperidine ring is a saturated heterocycle that adopts a stable chair conformation. This provides a rigid, three-dimensional scaffold that can be used to orient substituents in precise vectors for optimal interaction with a binding pocket. Its basic nitrogen atom is often a key pharmacophoric feature, forming salt bridges or hydrogen bonds.[10]
Application as a Synthetic Intermediate: Building Complexity
As a secondary amine, 2-(2-(trifluoromethyl)phenyl)piperidine serves as a nucleophilic building block, ready to be elaborated into more complex structures. Its most common application is in the formation of carbon-nitrogen (C-N) bonds through reactions like N-alkylation or, more significantly, N-arylation.
Caption: Conceptual workflow using the intermediate.
Detailed Experimental Protocols
The following protocols provide validated, step-by-step procedures for the use and characterization of this compound.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a robust method for coupling the piperidine intermediate with an aryl halide. The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle, especially with a sterically demanding secondary amine.[11]
Reaction Scheme: 2-(2-(CF₃)phenyl)piperidine + Ar-Br → N-Aryl-2-(2-(CF₃)phenyl)piperidine
Materials & Reagents:
| Reagent | Equiv. | Purpose |
| 2-(2-(CF₃)phenyl)piperidine HCl | 1.0 | Nucleophile |
| Aryl Bromide (Ar-Br) | 1.2 | Electrophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.02 | Palladium Pre-catalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 0.04 | Ligand |
| NaOtBu (Sodium tert-butoxide) | 2.5 | Base* |
| Anhydrous Toluene | - | Solvent |
*Note: An extra equivalent of base is required to neutralize the HCl salt of the starting material.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene via syringe (calculate for a concentration of ~0.1 M based on the limiting reagent).
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure N-arylated product.
Caption: Experimental workflow for N-arylation.
Protocol 2: Analytical Characterization by ¹H NMR Spectroscopy
Verifying the identity and purity of the starting material is essential. A simple ¹H NMR spectrum in a suitable deuterated solvent can confirm the structure.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The HCl salt may have limited solubility in CDCl₃; DMSO-d₆ is often a better choice.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a singlet peak in a clear region of the spectrum.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectrum. The expected signals include aromatic protons (multiplets in the ~7.5-8.0 ppm region), piperidine ring protons (broad multiplets in the ~1.5-3.5 ppm region), and a broad signal for the N-H protons (which may be shifted downfield and exchangeable with D₂O).
Safety & Handling
As a research chemical, this compound requires careful handling in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.[12]
-
Hazard Identification: The compound is classified as harmful or toxic if swallowed and causes skin and serious eye irritation.[9][12][13] It may also cause respiratory irritation.[9][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its unique combination of a proven heterocyclic scaffold and the powerful electronic properties of the trifluoromethyl group makes it an invaluable intermediate for the synthesis of novel compounds with therapeutic potential. The robust protocols for its derivatization, particularly through palladium-catalyzed N-arylation, provide a reliable and versatile pathway to rapidly generate libraries of complex molecules for biological screening, accelerating the pace of drug discovery and development.
References
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PubChem. 2-(Trifluoromethyl)piperidine hydrochloride. [Link]
-
MySkinRecipes. (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. [Link]
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Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Thermo Fisher Scientific. Safety Data Sheet - 4-(Trifluoromethyl)piperidine hydrochloride. [Link]
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LookChem. 2-(TrifluoroMethyl)piperidine hydrochloride. [Link]
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Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride. [Link]
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Funaki, T., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
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Sharma, S., et al. (2021). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules. [Link]
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Hicks, J. D., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]
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LookChem. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. [Link]
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Cochrane, E. J., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. [Link]
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Petti, A., et al. (2018). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Beilstein Journal of Organic Chemistry. [Link]
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Ghorbani-Vaghei, R., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. [Link]
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Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Li, Y., et al. (2021). In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles: an efficient access to p-(trifluoromethyl)benzyl compounds. Chemical Communications. [Link]
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ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
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experimental setup for biological assays with 2-(2-(trifluoromethyl)phenyl)piperidine hcl
An Application Note for the Biological Characterization of 2-(2-(trifluoromethyl)phenyl)piperidine HCl: A Workflow for Novel CNS-Active Compounds
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive experimental framework for the biological and pharmacological characterization of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, a compound of interest for its potential activity within the central nervous system (CNS). Given its phenylpiperidine scaffold, a structure common to many CNS-active agents, we hypothesize its primary interaction is with the monoamine system. This guide is structured as a multi-tiered investigational workflow, designed for researchers and drug development professionals to systematically elucidate the compound's mechanism of action, from initial target identification to in vivo validation. We emphasize not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating approach to characterization.
Introduction: The Rationale for Investigation
The compound this compound belongs to a chemical class with a rich history in neuropharmacology. The phenylpiperidine motif is a privileged scaffold found in numerous drugs targeting monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating synaptic concentrations of key neurotransmitters, and their modulation is a cornerstone of treatments for depression, anxiety, ADHD, and other psychiatric disorders.
The presence of a trifluoromethyl group on the phenyl ring can significantly alter the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity, selectivity, and blood-brain barrier permeability. Lacking a well-documented biological profile, a systematic, bottom-up investigation is required. This guide outlines such a strategy, beginning with broad in vitro screening against the most probable targets and progressing to specific functional and behavioral assays to build a comprehensive pharmacological dossier.
Experimental Strategy Overview
Our approach is a phased funnel, designed to efficiently allocate resources by using broad, high-throughput in vitro assays to identify primary targets before committing to more complex and resource-intensive in vivo studies.
Caption: A multi-phase workflow for compound characterization.
Essential Safety and Handling
As a novel chemical entity with unknown toxicological properties, this compound must be handled with appropriate caution. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All weighing and solution preparation should be performed in a certified chemical fume hood to prevent inhalation of the powdered compound. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Phase 1: In Vitro Target Identification
The initial goal is to cast a focused net to determine if the compound interacts with the primary components of the monoamine system. We will employ robust, high-throughput assays to assess binding to monoamine transporters and inhibition of monoamine oxidase enzymes.
Monoamine Transporter Binding Assays
Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[1] By competing with a known high-affinity radioligand, we can determine the test compound's binding affinity (Ki), a critical parameter for understanding its potency. A Scintillation Proximity Assay (SPA) format is recommended for its homogeneous "mix-and-measure" nature, which eliminates wash steps and is amenable to high-throughput screening.[2]
Protocol: Radioligand Binding Scintillation Proximity Assay (SPA) for DAT, SERT, and NET
This protocol is adapted for a 96-well format and should be run as three separate assays, one for each transporter.
-
Reagent Preparation:
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing human recombinant DAT, SERT, or NET. Thaw on ice and dilute in appropriate assay buffer to a final concentration of 5-10 µg protein per well.
-
SPA Beads: Use Wheat Germ Agglutinin (WGA) coated SPA beads. Reconstitute in assay buffer. WGA binds to glycosylated proteins, such as transporters, on the cell membranes, bringing them into proximity with the scintillant.[3]
-
Radioligands:
-
DAT: [³H]-WIN 35,428 (a potent dopamine uptake inhibitor).
-
SERT: [³H]-Citalopram (a selective serotonin reuptake inhibitor).
-
NET: [³H]-Nisoxetine (a selective norepinephrine reuptake inhibitor). Dilute each radioligand in assay buffer to a final concentration approximately equal to its Kd value for the respective transporter. This ensures a good signal window for competition.
-
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, non-radioactive inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add in the following order:
-
25 µL Assay Buffer (for Total Binding) OR 25 µL NSB Control OR 25 µL of test compound dilution.
-
25 µL of the appropriate radioligand.
-
50 µL of the pre-mixed membrane/SPA bead suspension.
-
-
Seal the plate and incubate with gentle agitation for 60-120 minutes at room temperature to reach equilibrium.
-
Centrifuge the plate briefly to settle the beads.
-
Read the plate on a microplate scintillation counter (e.g., MicroBeta2™).
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Convert the counts for each test compound concentration into a percentage of specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Oxidase (MAO) Enzyme Inhibition Assays
Scientific Rationale: MAO-A and MAO-B are critical enzymes that degrade monoamine neurotransmitters.[4] Inhibition of these enzymes increases neurotransmitter availability and is a validated therapeutic strategy for depression and Parkinson's disease.[5] A fluorescence-based assay provides a sensitive and high-throughput method to measure enzyme activity by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of the substrate.[4]
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK136) and should be run in parallel for both MAO-A and MAO-B isoforms.[4]
-
Reagent Preparation:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B. Dilute in assay buffer to the recommended concentration.
-
Substrates:
-
MAO-A/B General: p-Tyramine.
-
MAO-B Specific: Benzylamine.
-
-
Detection Reagent: Prepare a working solution containing Horseradish Peroxidase (HRP) and a suitable fluorometric probe (e.g., Amplex Red).
-
Test Compound: Use the same serial dilution series prepared for the binding assay.
-
Positive Controls: Clorgyline (specific MAO-A inhibitor) and Pargyline or Selegiline (specific MAO-B inhibitors).
-
-
Assay Procedure:
-
To each well of a black, clear-bottom 96-well plate, add:
-
40 µL of assay buffer.
-
10 µL of test compound dilution or positive control.
-
25 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the appropriate substrate.
-
Immediately add 25 µL of the HRP/probe working solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Read fluorescence (λex = ~530 nm / λem = ~585 nm) on a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot percent inhibition versus log concentration and fit the curve to determine the IC50 value.
-
Phase 2: In Vitro Functional Characterization
If Phase 1 assays yield a potent IC50 or Ki value (<1 µM) for any of the monoamine transporters, the next step is to determine the compound's functional effect. Does it simply block the transporter (an inhibitor), or does it cause the transporter to work in reverse (a releaser/substrate)?
Scientific Rationale: A functional uptake assay directly measures the ability of the transporter to move a substrate into the cell. Inhibition of this process by the test compound confirms its role as a reuptake inhibitor. This is a crucial distinction, as inhibitors (like SSRIs) and releasers (like amphetamine) have vastly different pharmacological and behavioral profiles.
Protocol: [³H]-Dopamine Uptake Inhibition Assay in hDAT-Expressing Cells
This protocol is described for DAT but can be adapted for SERT ([³H]-Serotonin) and NET ([³H]-Norepinephrine).
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in appropriate media.
-
Plate the cells in a 96-well tissue culture plate at a density that will result in an 80-90% confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the experiment, gently wash the cell monolayer twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Add 50 µL of KRH buffer containing the desired concentration of the test compound or a reference inhibitor (e.g., GBR 12909 for NSB) to each well.
-
Pre-incubate for 10-20 minutes at 37°C.
-
Initiate uptake by adding 50 µL of KRH buffer containing [³H]-Dopamine (at a final concentration near its Km, typically 10-20 nM).
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The timing must be precise and within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial (or use a microplate compatible with a scintillation counter), add scintillant, and count the radioactivity.
-
-
Data Analysis:
-
Determine specific uptake by subtracting the counts from the NSB wells.
-
Calculate the percent inhibition of specific uptake for each concentration of the test compound.
-
Plot the data and determine the IC50 value as described previously. This IC50 value represents the functional potency of the compound as a transporter inhibitor.
-
Phase 3: In Vivo Behavioral Phenotyping
In vivo assays are essential to understand how the compound's molecular actions translate into physiological and behavioral effects in a whole organism. The choice of assays should be guided by the in vitro profile.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Scientific Rationale: The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[6] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6] Anxiolytic compounds (like benzodiazepines) typically increase the time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.[7]
Caption: Logic of the Elevated Plus Maze assay.
Protocol: EPM in Mice
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the trial. The room should be dimly lit.
-
Dosing: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal, oral) 30-60 minutes before testing. Include a positive control group (e.g., diazepam, 1-2 mg/kg).
-
Test Procedure:
-
Place the mouse in the center zone of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.[6]
-
Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision).
-
-
Data Analysis:
-
The primary parameters are:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Time spent in the closed arms (s).
-
Number of entries into the closed arms.
-
-
Total distance traveled is often used as a measure of general locomotor activity to rule out sedation or hyperactivity as confounding factors.
-
Analyze data using ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control.
-
Forced Swim Test (FST) for Antidepressant-Like Activity
Scientific Rationale: The FST is a widely used screening tool for potential antidepressant drugs.[8] The test is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[8] This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants decrease the duration of immobility.[9]
Protocol: FST in Mice
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Dosing: Administer the test compound or vehicle as described for the EPM. A positive control such as fluoxetine (10-20 mg/kg) or desipramine (15-30 mg/kg) should be included. Note that chronic dosing (e.g., over 14-21 days) is often required for certain classes of antidepressants to show an effect.
-
Test Procedure:
-
Gently place the mouse into the cylinder of water.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are often excluded from the analysis.
-
Record the session with a side-view camera.
-
-
Data Analysis:
-
Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Compare the immobility time across groups using ANOVA. A significant decrease in immobility time suggests an antidepressant-like effect.
-
Phase 4: In Vivo Target Engagement
Scientific Rationale: To definitively link the behavioral effects observed in Phase 3 with the molecular mechanism identified in Phases 1 & 2, it is crucial to measure the compound's effect on neurotransmitter levels directly in the brain. In vivo microdialysis is a powerful technique that allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[10] This provides direct evidence of target engagement.
Protocol: In Vivo Microdialysis in Rats
-
Surgical Preparation:
-
Under anesthesia, stereotaxically implant a guide cannula targeting a brain region of interest (e.g., the nucleus accumbens for DAT/dopamine, or the prefrontal cortex for SERT/serotonin). Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline.
-
Administer the test compound (at a behaviorally active dose) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers excellent sensitivity for these molecules.
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the samples.
-
Express the post-drug concentrations as a percentage of the average baseline concentration for each animal.
-
Plot the time course of neurotransmitter changes and analyze the data using a repeated-measures ANOVA to determine if the compound significantly altered extracellular neurotransmitter levels compared to the vehicle group.
-
Data Summary and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Summary of In Vitro Data
| Assay Target | Parameter | Result (nM) |
|---|---|---|
| hDAT | Ki | Value |
| IC50 (Uptake) | Value | |
| hSERT | Ki | Value |
| IC50 (Uptake) | Value | |
| hNET | Ki | Value |
| IC50 (Uptake) | Value | |
| hMAO-A | IC50 | Value |
| hMAO-B | IC50 | Value |
Table 2: Summary of In Vivo Behavioral Data
| Behavioral Test | Dose (mg/kg) | Key Parameter | Result (vs. Vehicle) |
|---|---|---|---|
| Elevated Plus Maze | e.g., 3 | % Time in Open Arms | e.g., +50% |
| Forced Swim Test | e.g., 10 | Immobility Time (s) | e.g., -40% |
Table 3: Summary of In Vivo Microdialysis Data
| Brain Region | Neurotransmitter | Dose (mg/kg) | Max % Change from Baseline |
|---|---|---|---|
| Nucleus Accumbens | Dopamine | e.g., 3 | e.g., +350% |
| Prefrontal Cortex | Serotonin | e.g., 3 | e.g., +150% |
By integrating the results from these tables, a clear pharmacological profile emerges. For instance, a compound with low nM Ki and functional IC50 values for DAT and NET, which produces hyperactivity in an open field test and increases extracellular dopamine and norepinephrine in the prefrontal cortex, would be classified as a DAT/NET reuptake inhibitor with stimulant-like properties.
References
-
Guo, L., et al. (2015). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 10(10), e0139533. [Link]
-
Chefer, V. I., et al. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]
-
Can, A., et al. (2012). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (59), e3638. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]
-
Yankelevitch-Yahav, R., et al. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (97), e52587. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Melior Discovery. [Link]
-
Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A-164A. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scintillation Proximity Assays | Revvity [revvity.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl
Introduction
The 2-(2-(trifluoromethyl)phenyl)piperidine scaffold is a significant pharmacophore found in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a comprehensive guide for the large-scale synthesis of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, focusing on a robust and reproducible catalytic hydrogenation route. The protocols detailed herein are designed to be scalable and are supported by scientific principles and safety considerations essential for drug development professionals.
Synthetic Strategy: Catalytic Hydrogenation of 2-(2-(Trifluoromethyl)phenyl)pyridine
The most direct and atom-economical approach for the synthesis of 2-(2-(trifluoromethyl)phenyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 2-(2-(trifluoromethyl)phenyl)pyridine. This method avoids complex multi-step procedures and is generally high-yielding. The primary challenge in the hydrogenation of pyridine derivatives lies in the aromatic stability of the heterocycle and the potential for the nitrogen atom to poison the catalyst.[1] However, with the appropriate choice of catalyst and reaction conditions, these obstacles can be overcome.
For this specific transformation, a platinum-based catalyst, specifically platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is recommended for its proven efficacy in the hydrogenation of substituted pyridines, particularly under acidic conditions which help to mitigate catalyst poisoning.[2] The hydrogenation of pyridines with aryl substituents can selectively reduce the heterocyclic ring under these conditions.[2]
Visualizing the Synthetic Workflow
Figure 1: A schematic overview of the large-scale synthesis of this compound.
Detailed Protocols and Application Notes
Part 1: Large-Scale Catalytic Hydrogenation
This protocol describes the hydrogenation of 2-(2-(trifluoromethyl)phenyl)pyridine on a 100-gram scale.
Materials and Equipment:
-
2-(2-(Trifluoromethyl)phenyl)pyridine (100 g, 0.448 mol)
-
Platinum(IV) oxide (PtO₂) (5.0 g, 5 mol% w/w)
-
Glacial Acetic Acid (1 L)
-
High-pressure hydrogenation reactor (e.g., Parr reactor) with a minimum capacity of 2 L, equipped with a mechanical stirrer, heating mantle, and pressure gauge.
-
Hydrogen gas (high purity)
Protocol:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 2-(2-(trifluoromethyl)phenyl)pyridine (100 g) and glacial acetic acid (1 L).
-
Catalyst Addition: Carefully add the platinum(IV) oxide (5.0 g) to the reactor. Safety Note: PtO₂ is a fine powder and should be handled in a well-ventilated area or fume hood.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor vessel three times with nitrogen gas to remove any residual air, followed by three purges with hydrogen gas.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen gas to 50-70 bar.[2] Begin stirring and heat the reaction mixture to 40-50°C.
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24-48 hours. If possible, take aliquots (after depressurizing and purging with nitrogen) to analyze for the disappearance of the starting material by GC-MS or TLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated area. Purge the reactor three times with nitrogen gas.
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent: The acidic medium protonates the pyridine nitrogen, which reduces its ability to coordinate to and poison the platinum catalyst, thereby enhancing the reaction rate.[2]
-
Platinum(IV) Oxide Catalyst: PtO₂ is a highly effective catalyst for pyridine hydrogenation and is relatively robust. It is pre-reduced in situ to active platinum nanoparticles under the reaction conditions.
-
Pressure and Temperature: The elevated pressure of hydrogen increases its concentration in the solution, driving the reaction forward. The moderate temperature increases the reaction rate without promoting significant side reactions.
Part 2: Work-up and Isolation of the Free Base
Materials and Equipment:
-
Reaction mixture from Part 1
-
Celite® or a similar filter aid
-
Sodium hydroxide (NaOH) solution (50% w/w)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large filtration apparatus
-
Large separatory funnel
-
Rotary evaporator
Protocol:
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Critical Safety Note: The platinum catalyst on the Celite® pad may be pyrophoric and should not be allowed to dry completely in the air. Quench the filter cake immediately with water and store it under water in a designated, labeled container for proper disposal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Basification: Cool the residue in an ice bath and slowly add 50% NaOH solution with vigorous stirring until the pH is >12. This step neutralizes the acetic acid and deprotonates the piperidinium acetate to the free base. This is a highly exothermic process, and the temperature should be carefully controlled.
-
Extraction: Transfer the basic aqueous mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 500 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-(2-(trifluoromethyl)phenyl)piperidine as an oil.
Part 3: Purification by Vacuum Distillation
For large-scale synthesis, vacuum distillation is an efficient method to purify the liquid free base.
Equipment:
-
Distillation apparatus suitable for vacuum distillation
-
Vacuum pump
-
Heating mantle
Protocol:
-
Setup: Assemble the vacuum distillation apparatus.
-
Distillation: Heat the crude oil under vacuum. Collect the fraction that distills at the appropriate boiling point for 2-(2-(trifluoromethyl)phenyl)piperidine. The exact boiling point will depend on the vacuum pressure.
Part 4: Hydrochloride Salt Formation
Materials and Equipment:
-
Purified 2-(2-(trifluoromethyl)phenyl)piperidine (free base)
-
Anhydrous isopropanol (IPA)
-
Hydrochloric acid in isopropanol (commercially available or prepared by bubbling dry HCl gas through anhydrous IPA)
-
Glass reactor with mechanical stirrer
-
Filtration apparatus
Protocol:
-
Dissolution: Dissolve the purified free base in anhydrous isopropanol (approximately 5-10 mL per gram of free base) in a glass reactor.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the pH is acidic (test with pH paper).
-
Crystallization: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the crystalline solid by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous isopropanol and then with diethyl ether. Dry the product under vacuum to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Starting Material | 2-(2-(Trifluoromethyl)phenyl)pyridine | |
| Catalyst | Platinum(IV) Oxide (PtO₂) | [2] |
| Catalyst Loading | 5% (w/w) relative to starting material | |
| Solvent | Glacial Acetic Acid | [2] |
| Hydrogen Pressure | 50-70 bar | [2] |
| Temperature | 40-50°C | |
| Typical Reaction Time | 24-48 hours | |
| Expected Yield (Free Base) | >90% | Estimated based on similar transformations |
| Expected Purity (HCl Salt) | >98% | After crystallization |
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.
-
Catalyst Handling: Platinum catalysts can be pyrophoric upon exposure to air, especially after the reaction. The catalyst should be handled under an inert atmosphere or wetted with water immediately after filtration.
-
Reagents: 2-(2-(Trifluoromethyl)phenyl)pyridine and its piperidine product should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Glacial acetic acid is corrosive, and concentrated sodium hydroxide is highly caustic. Handle with care.
-
Exothermic Reactions: The neutralization of acetic acid with sodium hydroxide is highly exothermic. Perform this step with external cooling and slow addition.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- U.S. Patent 5,686,588A. (1997). Amine acid salt compounds and process for the production thereof.
- BenchChem. (2025).
- Technology Networks. (2013). Concentration and Mixing Effects on the Production of Amine Hydrochloride Salts in a Confined Impinging Jet Reactor.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses.
- Alfa Chemistry. Amine Salts.
- Chinese Patent CN101602748B. (2011).
- Sá, J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(9), 2496.
- BenchChem. (2025).
- U.S. Patent 4,605,742A. (1986). Process for the production of piperidine.
- Piperidines Supplier Blog. (2025).
- Inagi, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334-340.
- Chinese Patent CN102603611B. (2014). Preparation method of trifluoromethyl piperidine compounds.
- Chinese Patent CN102659620A. (2012). Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
- Quick Company. Process For The Preparation Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide.
- U.S. Patent 6,258,955B1. (2001). Process for preparing 2-piperidineethanol compounds.
- Chinese Patent CN104496939A. (2015).
- Ackermann, L., et al. (2012). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. Organic Letters, 14(24), 6214-6217.
- Johnson Matthey. (2019).
- Canadian Patent CA2480482A1. (2003). Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- World Intellectual Property Organization Patent WO2003084950A1. (2003). Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- PrepChem. (2023). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride.
- Gong, W. (Ed.). (2022). Special Issue: Development of Hydrogenation Catalysts and Processes.
- Bera, M., & Mondal, B. (2021). Activation of Small Molecules and Hydrogenation of CO2 Catalyzed by Frustrated Lewis Pairs.
Sources
Purification of 2-(2-(trifluoromethyl)phenyl)piperidine HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of purification techniques for 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride. As a crucial intermediate in the synthesis of various pharmacologically active compounds, its purity is paramount. This document outlines the rationale behind purification strategies, detailed protocols for common methods, and analytical techniques for purity assessment.
Introduction
2-(2-(Trifluoromethyl)phenyl)piperidine is a secondary amine that is typically isolated and stored as its hydrochloride salt to improve stability and handling. The presence of the trifluoromethyl group on the phenyl ring significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1] However, synthetic routes leading to this compound can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products, and degradation products. Effective purification is therefore a critical step to ensure the quality, safety, and efficacy of any downstream applications.
Understanding Potential Impurities
A thorough understanding of potential impurities is fundamental to designing an effective purification strategy. Impurities can be broadly categorized as process-related and degradation-related.
Process-Related Impurities:
-
Unreacted Starting Materials and Intermediates: Residual amounts of precursors from the synthetic pathway may remain in the crude product.
-
Isomeric Impurities: Positional isomers of the trifluoromethylphenyl group or other substituents can be introduced if the starting materials are not pure.
-
By-products: Side reactions, such as over-alkylation or incomplete cyclization, can generate structurally related impurities.
Degradation Impurities:
-
Oxidation Products: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.
-
Products of Ring Opening: Under harsh acidic or basic conditions, the piperidine ring may undergo cleavage.
A summary of potential impurity types is presented in Table 1.
| Impurity Category | Potential Source | Examples |
| Process-Related | Incomplete reaction or impure starting materials | Unreacted precursors, positional isomers |
| Side reactions during synthesis | Over-alkylated products, by-products of condensation | |
| Degradation-Related | Exposure to oxidative conditions | N-oxides |
| Extreme pH or temperature | Ring-opened products |
Table 1. Common Categories of Impurities in the Synthesis of 2-(2-(trifluoromethyl)phenyl)piperidine HCl.
Purification Strategies: A Multi-faceted Approach
The purification of this compound often involves a combination of techniques to remove a broad spectrum of impurities. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Workflow for Purification and Analysis
Caption: A typical workflow for the purification and analysis of this compound.
Detailed Protocols
Acid-Base Extraction
This technique is highly effective for separating the basic piperidine product from neutral and acidic impurities.
Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move to the aqueous phase, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH) dropwise with stirring until the solution is basic (pH > 10). This will deprotonate the piperidine, causing it to precipitate or form an oily layer.
-
Extraction: Extract the free base back into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities and obtaining a highly crystalline product. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection:
For hydrochloride salts of amines with non-polar groups, polar protic solvents or mixtures are often effective.[2]
| Solvent System | Rationale |
| Isopropanol (IPA) | Good balance of polarity to dissolve the salt when hot and allow crystallization upon cooling. |
| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization. |
| Methanol/Diethyl Ether | Dissolve in a minimal amount of hot methanol and add diethyl ether as an anti-solvent until turbidity is observed, then cool. |
| Ethyl Acetate/Hexane | For the free base before salt formation, this less polar system can be effective. |
Table 2. Recommended Solvent Systems for Recrystallization.
Protocol (using Isopropanol):
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a minimal amount of isopropanol.
-
Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved. If necessary, add more isopropanol dropwise to achieve full dissolution.
-
Cooling: Slowly cool the solution to room temperature. Crystal formation should be observed. For optimal yield, further cool the flask in an ice bath or refrigerate.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography
For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice. For the free base, normal-phase silica gel chromatography is typically employed.
Caption: Workflow for the purification of the free base by column chromatography.
Protocol (for the free base):
-
Stationary Phase: Use standard flash-grade silica gel (230-400 mesh).
-
Mobile Phase (Eluent) Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound. A gradient elution from low to high polarity may be necessary to separate closely eluting impurities.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude free base in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in the acid-base extraction protocol.
Purity Assessment
A combination of analytical techniques should be used to confirm the purity of the final product.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, identification and quantification of impurities with distinct signals. | High resolution, excellent for structural elucidation, quantitative. | Lower sensitivity compared to MS, requires deuterated solvents. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns. | High sensitivity, excellent for identifying trace impurities. | May not distinguish between isomers without chromatography. |
| HPLC/GC-MS | Separation of compounds followed by detection and mass analysis. | Excellent for separating and identifying volatile and non-volatile impurities. | Requires method development and validation. |
| FTIR | Presence of functional groups. | Fast, non-destructive. | Provides limited structural information, not ideal for quantification. |
Table 3. Analytical Techniques for Purity Assessment.[3]
Conclusion
The purification of this compound is a critical step in its use as a pharmaceutical intermediate. A combination of acid-base extraction, recrystallization, and column chromatography, guided by appropriate analytical techniques, can be employed to achieve high purity. The specific protocols and choice of methods should be tailored based on the impurity profile of the crude material and the final purity requirements of the application.
References
- Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate. Available at: [Link]
- Preparation method of trifluoromethyl piperidine compounds. Google Patents.
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Recrystallization with two solvents. Reddit. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
- Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine. Google Patents.
-
COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]
-
Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. University College Dublin Research Repository. Available at: [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]
-
2-(Trifluoromethyl)piperidine hydrochloride. Chemsrc. Available at: [Link]
-
Impurities: guideline for residual solvents. European Medicines Agency. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature and practical experience. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, ensuring a successful and efficient outcome.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Synthesis of the 2-(2-(Trifluoromethyl)phenyl)pyridine Intermediate
The initial C-C bond formation is a critical step, typically achieved via transition-metal-catalyzed cross-coupling reactions. These reactions, however, are not without their challenges.
Q1: My Suzuki-Miyaura coupling reaction to form the 2-arylpyridine intermediate has stalled or resulted in a low yield. What are the likely causes and how can I fix it?
This is a common issue often referred to as the "2-Pyridyl Problem," where 2-pyridyl boron reagents can be unstable and exhibit poor reactivity.[1][2] The nitrogen lone pair can interfere with the palladium catalyst, and the boronic acid can be prone to decomposition.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation & Troubleshooting Steps |
| Boronic Acid Instability | 2-Pyridyl boronic acids are susceptible to protodeboronation. Solution: Use the more stable pinacol boronate ester instead of the boronic acid. If using the acid, ensure anhydrous conditions and consider preparing it fresh. |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Solution: Employ a ligand that is both electron-rich and bulky, such as RuPhos or SPhos. These ligands promote the desired reductive elimination step and can mitigate catalyst poisoning.[3] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for an efficient transmetalation step. Solution: A common successful combination is a phosphate base like K₃PO₄ in a solvent system such as dioxane, often with a small amount of water.[3][4] The water can sometimes facilitate the hydrolysis of boronate esters to the more reactive boronic acid in situ.[3][4] |
| Poor Reagent Quality | Impurities in starting materials (e.g., 2-chloropyridine, boronic ester) or solvents can poison the catalyst. Solution: Use freshly distilled/degassed solvents. Purify starting materials if their quality is suspect. Ensure all reaction vessels are scrupulously dried. |
| Suboptimal Temperature | The reaction may be kinetically slow. Solution: While typical conditions range from 65-100 °C, carefully increasing the temperature to 100-120 °C may improve conversion, but monitor for decomposition.[5][6] |
Q2: I'm considering a Grignard reaction instead of a Suzuki coupling. What are the major limitations?
While Grignard reactions are powerful, their use with 2-halopyridines can be problematic.[2]
-
Grignard Reagent Instability: 2-pyridyl Grignard reagents can be unstable.
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and any acidic protons, which will quench the reagent and form an alkane.[7] All glassware must be flame-dried, and all solvents must be anhydrous.
-
Limited Functional Group Tolerance: The high reactivity of Grignard reagents makes them incompatible with many functional groups (e.g., esters, ketones, acids).
-
Side Reactions: Wurtz-type coupling, where two organic halides react with the magnesium, can lead to homocoupled byproducts.[8]
Recommendation: For this specific synthesis, a well-optimized Suzuki-Miyaura or a related palladium-catalyzed coupling is generally more reliable and tolerant of other functional groups than a Grignard approach.
Part 2: Hydrogenation of the Pyridine Ring
The reduction of the electron-deficient and aromatic pyridine ring to a piperidine requires careful selection of catalysts and conditions.
Q3: My catalytic hydrogenation of 2-(2-(trifluoromethyl)phenyl)pyridine is incomplete, or the catalyst seems to be inactive. What's going wrong?
This is a frequent challenge due to the high stability of the aromatic ring and potential catalyst poisoning.[9][10]
Probable Causes & Recommended Solutions:
-
Catalyst Poisoning: The pyridine nitrogen lone pair can strongly bind to the metal surface (e.g., Pt, Pd, Rh), poisoning the catalyst.[10]
-
Solution 1 (Acidic Medium): Perform the hydrogenation in an acidic solvent like glacial acetic acid.[11] The acid protonates the pyridine nitrogen, preventing it from binding to the catalyst and activating the ring towards reduction.
-
Solution 2 (Catalyst Choice): Use catalysts known to be more robust for pyridine hydrogenation. Adams' catalyst (PtO₂) is a classic choice.[11] Rhodium-based catalysts, such as Rh/C or Rh₂O₃, are also highly effective, often under milder conditions.[10]
-
-
Insufficient Hydrogen Pressure/Temperature: The aromatic ring is very stable.
-
Potential for Hydrodefluorination: A major concern with trifluoromethyl groups is the risk of C-F bond cleavage (hydrodefluorination) under harsh hydrogenation conditions.
-
Solution: Monitor the reaction carefully by GC-MS or ¹⁹F NMR to detect any byproducts. If hydrodefluorination is observed, try lowering the temperature and pressure or switching to a different catalyst system. Rhodium catalysts are sometimes reported to be more selective and less prone to causing defluorination than palladium.[9]
-
Part 3: Purification and Salt Formation
Q4: The crude product is an oil that is difficult to purify by column chromatography. Are there alternative methods?
Purifying polar amines can be challenging due to tailing on silica gel.
-
Solution 1 (Acid-Base Extraction): Perform a liquid-liquid extraction. Dissolve the crude mixture in a non-polar solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to extract the basic piperidine into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the purified free-base back into an organic solvent.
-
Solution 2 (Temporary Salt Formation): A method described for purifying piperidine involves precipitating it as a salt.[12] You can bubble CO₂ gas through a solution of the crude product in a solvent like acetone. The piperidine may precipitate as a carbamate salt, which can be filtered. The purified free base is then regenerated by treating the salt with a mild base.[12]
Q5: I am having trouble forming a stable, crystalline HCl salt. It either oils out or remains amorphous.
The final salt formation is crucial for obtaining a stable, easy-to-handle solid.
-
Probable Cause 1 (Solvent Choice): The solvent system is critical for crystallization.
-
Solution: Use a solvent in which the free base is soluble but the HCl salt is not. A common choice is to dissolve the purified free base in a solvent like diethyl ether, ethyl acetate, or dichloromethane, and then add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring.
-
-
Probable Cause 2 (Water Content): The presence of even trace amounts of water can inhibit crystallization and lead to an oil.
-
Solution: Ensure the purified free base is completely dry (e.g., by drying the final organic extract over Na₂SO₄ or MgSO₄ and removing the solvent under high vacuum). Use anhydrous solvents for the salt formation step.
-
-
Probable Cause 3 (Stoichiometry): Adding a large excess of HCl can sometimes lead to the formation of oily, non-crystalline material.
-
Solution: Add the HCl solution slowly and aim for a stoichiometric amount (1.0 to 1.1 equivalents). Monitor the pH of the solution with moist pH paper if possible. If an oil forms, try gently warming the mixture to dissolve it and then allowing it to cool slowly, perhaps with scratching the side of the flask to induce crystallization.
-
Synthetic Workflow & Key Decision Points
The following diagram illustrates the primary synthetic route and highlights the critical stages where challenges often arise.
Caption: Synthetic pathway for 2-(2-(trifluoromethyl)phenyl)piperidine HCl.
Detailed Experimental Protocols
These protocols are representative and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-(2-(Trifluoromethyl)phenyl)pyridine
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling of 2-halopyridines.[3][4][5][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), (2-(trifluoromethyl)phenyl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate.
Protocol 2: Hydrogenation to 2-(2-(Trifluoromethyl)phenyl)piperidine
This protocol is based on established methods for pyridine hydrogenation using Adams' catalyst.[11]
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(2-(trifluoromethyl)phenyl)pyridine (1.0 eq) and Adams' catalyst (PtO₂, ~1-5 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases (typically 12-48 hours).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through celite to remove the catalyst, washing the pad with methanol or acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH >10 with 10M NaOH solution, keeping the mixture cool in an ice bath. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base from Protocol 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Crystallization: Continue adding the HCl solution until no further precipitation is observed. Allow the suspension to stir for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether.
-
Drying: Dry the white solid under high vacuum to obtain the final this compound salt. Confirm identity and purity by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this synthesis? A: There are several:
-
Hydrogenation: Working with hydrogen gas under high pressure is inherently dangerous. Use a properly rated and maintained hydrogenation apparatus behind a safety shield.
-
Palladium Catalysts: Palladium compounds can be toxic and are pyrophoric on carbon supports when dry. Handle with care.
-
Trifluoromethyl Compounds: While generally stable, be aware of the potential for HF release if decomposition occurs at high temperatures.
-
Reagents: Handle all chemicals (solvents, acids, bases) with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q: How can I confirm that the pyridine ring has been fully reduced? A: The most definitive method is ¹H NMR spectroscopy. The aromatic proton signals (typically 7.0-8.5 ppm) of the pyridine and phenyl rings will be replaced by aliphatic proton signals (typically 1.5-3.5 ppm) for the piperidine ring. The signals for the trifluoromethyl-substituted phenyl ring will remain.
Q: What are the typical storage conditions for the final HCl salt? A: this compound is typically a stable, crystalline solid.[13][14] It should be stored in a tightly sealed container, protected from moisture and light, at room temperature or refrigerated for long-term storage.
References
-
Markham, J. P., & Strotman, N. A. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Advanced Synthesis & Catalysis. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
-
Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Homework.Study.com. What is the primary limitation of a Grignard reaction?. [Link]
-
Markham, J. P., & Strotman, N. A. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC - NIH. [Link]
-
ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
-
Funes-Ardoiz, I., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]
-
Westerhausen, M., & Gärtner, S. (2018). Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. Chemistry – A European Journal. [Link]
-
Rioton, S. (2016). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]
-
de Freitas, R. P., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
van der Westhuizen, J. H., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2022). Limiting a Grignard reaction? (also general question about limiting reagents). r/OrganicChemistry. [Link]
-
Zhang, Z., et al. (2018). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. [Link]
-
Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. [Link]
- CN101602748B - A kind of purification method of high-purity piperidine - Google P
-
Quick Company. Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide. [Link]
-
Zhou, J., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters. [Link]
-
Smith, A. B., et al. (2009). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society. [Link]
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)
-
Garst, J. F., & Soriaga, M. P. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. [Link]
-
Lebouvier, N., et al. (2007). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 6. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
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- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. 2-[2-(Trifluoromethyl)phenyl]piperidine Hydrochloride, CAS [[1187173-27-8]] | BIOZOL [biozol.de]
Technical Support Center: Crystallization of 2-(2-(trifluoromethyl)phenyl)piperidine HCl
Welcome to the technical support center for the crystallization of 2-(2-(trifluoromethyl)phenyl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome common challenges in obtaining high-purity, crystalline this compound.
Introduction to Crystallization Challenges
Crystallization is a critical purification step in active pharmaceutical ingredient (API) manufacturing. The process for this compound, a substituted piperidine derivative, can be influenced by several factors including solvent choice, cooling rate, and impurity profiles. Hydrochloride salts, while often used to improve solubility and handling of basic compounds, can present their own set of challenges, such as hygroscopicity and the potential for polymorphism.[1][2] This guide will walk you through a logical, science-backed approach to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3][4][5] This is often because the temperature of the solution is above the melting point of the solute at the point of supersaturation.[3] The resulting oil is often an impure, amorphous material that is difficult to handle and purify further.
Causality and Solutions:
-
High Impurity Levels: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[3]
-
Solution: Consider a pre-purification step. Column chromatography is an effective method to remove impurities before attempting crystallization.[6]
-
-
Rapid Supersaturation: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Slow down the cooling rate. A slower, more controlled cooling profile allows molecules sufficient time to orient themselves into a crystal lattice.
-
-
Inappropriate Solvent Choice: The solvent system may not be optimal for this specific compound.
-
Solution: Experiment with different solvent systems. A good starting point for related compounds has been alcoholic solvents like methanol.[7] You can also try a solvent/anti-solvent system. For example, dissolve the compound in a small amount of a good solvent (e.g., methanol or ethanol) and slowly add a miscible anti-solvent (e.g., ethyl acetate or heptane) at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.
-
Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?
A2: The absence of crystal formation is typically due to either insufficient supersaturation or kinetic barriers to nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of solid this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration of the solute.
-
Anti-solvent Addition: As mentioned previously, the controlled addition of an anti-solvent can induce crystallization.
-
-
Check Solvent Choice: Your compound may be too soluble in the chosen solvent, even at lower temperatures. Re-evaluate your solvent system based on solubility tests.
Q3: My crystallization yields are very low. How can I improve them?
A3: Low yields are often a result of the compound having high solubility in the mother liquor or incomplete crystallization.
Optimization Strategies:
-
Solvent System Optimization: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures. Perform small-scale solubility tests with a range of solvents to identify the best candidate.
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize the precipitation of your compound. Sub-ambient temperatures (e.g., 0-5 °C) are often beneficial.
-
Concentration: Carefully concentrate the solution to the point of saturation at the higher temperature before cooling. Overly dilute solutions will naturally result in lower yields. A patent for a similar compound suggests concentrating the organic phase before adding a crystallization solvent like methanol.[7]
Q4: The crystals I've obtained are very fine needles or an agglomerated mass. How can I get larger, more well-defined crystals?
A4: Crystal morphology is influenced by the rate of crystallization and the solvent system. Fine needles or agglomerates often result from rapid crystallization.
Improving Crystal Habit:
-
Slower Cooling: A very slow, controlled cooling rate will encourage the growth of larger, more ordered crystals.
-
Solvent System: The choice of solvent can significantly impact crystal shape. Experiment with different solvents or solvent mixtures. For example, a solvent system of ethanol/water has been used for the crystallization of other hydrochloride salts.[2]
-
Agitation: The level of agitation during crystallization can also play a role. Gentle stirring can sometimes promote the growth of more uniform crystals, but vigorous agitation can lead to smaller crystals due to secondary nucleation.
Experimental Protocols
Protocol 1: Screening for a Suitable Crystallization Solvent
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.
-
If the solid is soluble at room temperature, the solvent is likely not a good choice for cooling crystallization on its own but could be used as the "good" solvent in a solvent/anti-solvent system.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube until the solid dissolves.
-
Allow the heated solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvents yield a good quantity of crystalline solid upon cooling.
Protocol 2: Cooling Crystallization from a Single Solvent (Example: Methanol)
This protocol is based on a procedure for a structurally related compound and should be optimized for your specific material.[7]
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture gently with stirring until all the solid dissolves.
-
If the solution is colored or contains insoluble impurities, you may perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Potential Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good for dissolving polar compounds like HCl salts at elevated temperatures. |
| Esters | Ethyl Acetate | Can be a good anti-solvent when used with alcohols. |
| Ketones | Acetone | Another potential anti-solvent or co-solvent. |
| Aromatic Hydrocarbons | Toluene | Less polar, may be useful as an anti-solvent. |
| Nitriles | Acetonitrile | A polar aprotic solvent that can offer different selectivity. |
Visualization of Workflows
Crystallization Workflow
Caption: General workflow for the cooling crystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization issues.
Advanced Considerations
Polymorphism
Be aware that this compound may exist in different crystalline forms, or polymorphs.[8][9] Different polymorphs can have different physical properties, including solubility, stability, and melting point. The choice of crystallization solvent and the rate of cooling can influence which polymorph is obtained. It is good practice to characterize your crystalline material using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the desired form.
Hygroscopicity
Hydrochloride salts have a tendency to be hygroscopic, meaning they can absorb moisture from the atmosphere.[1] This can cause the crystalline material to become sticky or even dissolve. It is important to store the dried product in a desiccator or under an inert atmosphere.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (2016). Google Patents.
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]
- WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (2014). Google Patents.
- Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (1997). Google Patents.
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021). CrystEngComm. Retrieved from [Link]
-
Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
2-(TrifluoroMethyl)piperidine hydrochloride. (n.d.). LookChem. Retrieved from [Link]
- HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride. (2003). Google Patents.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS#:627533-08-8 | 2-(Trifluoromethyl)piperidine hydrochloride | Chemsrc [chemsrc.com]
- 6. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 7. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 8. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis and Purification of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the common challenges encountered in the synthesis and purification of 2-(2-(trifluoromethyl)phenyl)piperidine HCl. This guide provides in-depth troubleshooting, field-proven insights, and detailed protocols to help you improve your yield and purity.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of 2-aryl piperidines, often prepared via a Pictet-Spengler type reaction or catalytic hydrogenation of the corresponding pyridine, can stem from several factors.[1][2] Key areas to investigate include incomplete reaction, degradation of starting materials or product, and inefficient work-up. For instance, in a Pictet-Spengler approach, the iminium ion intermediate might not be forming efficiently, or the cyclization step could be hindered.[1] It is crucial to monitor the reaction progress by TLC or LC-MS to distinguish between these possibilities.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are these impurities?
A2: The presence of multiple spots suggests the formation of byproducts. Common impurities in piperidine synthesis can include unreacted starting materials, intermediates, over-reduction products (if applicable), and regioisomers.[2] The nature of the impurities is highly dependent on the synthetic route. For example, in a Pictet-Spengler reaction, you might see isomeric byproducts or epimerization if a chiral center is present.[2] Characterization by LC-MS is the first step to identifying these unknown species.
Q3: My final product is an oil, but I need a crystalline solid. How can I induce crystallization of the HCl salt?
A3: Obtaining a crystalline solid from an oil can be challenging. First, ensure the free base is of high purity before attempting salt formation. If the free base is pure, the issue may lie in the crystallization procedure for the hydrochloride salt. Key parameters to control are solvent selection, concentration, temperature, and cooling rate.[3][4] Sometimes, adding a co-solvent or using a seed crystal can initiate crystallization.
Q4: How can I determine the enantiomeric purity of my final product?
A4: Since 2-(2-(trifluoromethyl)phenyl)piperidine is a chiral molecule, assessing its enantiomeric purity is critical, especially for pharmaceutical applications. The most common method is chiral High-Performance Liquid Chromatography (HPLC).[5] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.
I. Reaction Optimization
Issue 1: The reaction does not go to completion, even after extended reaction times.
-
Question: My starting materials are still present after 24 hours. What can I do to drive the reaction to completion?
-
Answer:
-
Catalyst Activity: If you are using a catalyst (e.g., an acid for a Pictet-Spengler reaction or a metal catalyst for hydrogenation), it may be deactivated or used in an insufficient amount.[1] Consider increasing the catalyst loading or using a fresh batch. For Pictet-Spengler reactions, stronger Brønsted or Lewis acids like trifluoroacetic acid (TFA) or BF₃·OEt₂ can be more effective.[2]
-
Temperature: The reaction temperature may be too low.[1] Gradually increasing the temperature while monitoring for byproduct formation can enhance the reaction rate.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can sometimes inhibit the reaction.
-
Issue 2: Significant byproduct formation is observed.
-
Question: My main product is contaminated with several byproducts. How can I minimize their formation?
-
Answer:
-
Reaction Conditions: Harsh reaction conditions (e.g., high temperatures or highly concentrated strong acids) can lead to degradation or side reactions.[2] It is advisable to perform the reaction at the lowest effective temperature.
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Alternative Synthetic Routes: The trifluoromethyl group can influence the electronic properties of the phenyl ring, potentially favoring alternative reaction pathways.[6] Exploring different synthetic strategies might be necessary to avoid specific side reactions.[7]
-
II. Work-up and Isolation
Issue 1: Difficulty in separating the product from the reaction mixture.
-
Question: I am having trouble with the extraction of my product from the aqueous layer. What can I do to improve the separation?
-
Answer:
-
pH Adjustment: Ensure the pH of the aqueous layer is appropriate for the extraction of the piperidine free base. The free base is more soluble in organic solvents, so the aqueous layer should be made basic (pH > 10) before extraction.
-
Solvent Choice: The choice of organic solvent for extraction is crucial. Dichloromethane or ethyl acetate are common choices. If you are experiencing emulsion formation, try using a different solvent or adding brine to the aqueous layer.
-
Product Solubility: The trifluoromethyl group increases the lipophilicity of the molecule, which should favor extraction into the organic phase. If extraction is still problematic, consider continuous liquid-liquid extraction.
-
III. Purification and Salt Formation
Issue 1: The free base is difficult to purify by column chromatography.
-
Question: My product streaks on the silica gel column, leading to poor separation and low recovery. How can I improve the chromatography?
-
Answer:
-
Tailing: Secondary amines like piperidines are known to tail on silica gel due to interactions with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.
-
Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column.
-
Issue 2: The HCl salt does not crystallize or precipitates as an oil.
-
Question: I have a pure free base, but upon adding HCl, I get an oil instead of a solid. What are the best practices for forming the HCl salt?
-
Answer:
-
Solvent System: The choice of solvent is critical for crystallization.[3] A good solvent system is one in which the HCl salt has low solubility. Common solvents for this purpose include diethyl ether, isopropanol, ethyl acetate, or mixtures thereof.
-
HCl Source: The method of HCl addition can influence crystal formation. Using a solution of HCl in a solvent like diethyl ether or isopropanol often gives better results than bubbling HCl gas.
-
Controlled Precipitation: Rapid precipitation can lead to the formation of an amorphous solid or an oil. Try adding the HCl solution slowly at a low temperature (e.g., 0 °C) with vigorous stirring. Allowing the solution to stand undisturbed for a period can also promote the growth of larger crystals.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Solvent | Isopropanol (IPA) | Ethyl Acetate (EtOAc) | Diethyl Ether (Et₂O) |
| HCl Source | 2M HCl in Et₂O | HCl in IPA | Gaseous HCl |
| Temperature | 0 °C to RT | RT | 0 °C |
| Notes | Good for initial screening | Can be slower to crystallize | Requires careful handling |
Issue 3: The final product has a low purity (<98%) after crystallization.
-
Question: After crystallization, my product still contains impurities. How can I improve the purity?
-
Answer:
-
Recrystallization: A single crystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can significantly improve purity.
-
Sweating/Melt Crystallization: For some compounds, a technique called sweating, where the crystallized solid is slowly heated to a temperature just below its melting point, can help to "sweat out" impurities.[4]
-
Impurity Identification: It is important to identify the persistent impurities.[8] If they are structurally very similar to your product, a different purification technique, such as preparative HPLC, might be necessary.
-
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
This is a generalized protocol and may require optimization for your specific substrates.
-
Dissolve the starting amine (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add the aldehyde or ketone (1.1 equivalents) to the solution.[1]
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the acid catalyst (e.g., TFA, 1.2 equivalents).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol for HCl Salt Formation and Crystallization
-
Purify the 2-(2-(trifluoromethyl)phenyl)piperidine free base by column chromatography.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic.
-
If a precipitate forms, continue stirring at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
If no precipitate forms, you can try adding an anti-solvent (a solvent in which the salt is insoluble, like hexane) or scratching the inside of the flask with a glass rod to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Synthetic Pathway Overview
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Purification Flowchart
Caption: A flowchart outlining the purification process.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iajps.com [iajps.com]
Technical Support Center: Degradation Pathway Analysis of 2-(2-(trifluoromethyl)phenyl)piperidine HCl
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 2-(2-(trifluoromethyl)phenyl)piperidine HCl. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into investigating the chemical stability and degradation pathways of this molecule. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your studies are robust, scientifically sound, and built on a self-validating framework.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a loss of the parent compound over time. What could be happening?
A1: Inconsistent analytical results, particularly a decreasing peak area for the active pharmaceutical ingredient (API) in chromatographic analyses, strongly suggest that the compound is degrading under your experimental or storage conditions. The structure of this compound, containing a secondary amine within a piperidine ring and a trifluoromethyl-substituted aromatic ring, presents specific vulnerabilities. Understanding these is key to developing a stable formulation and a reliable analytical method. Forced degradation studies are the definitive tool for identifying these vulnerabilities and characterizing the resulting degradants.
Q2: What are the most probable degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can predict the most probable routes based on its chemical structure and established principles of drug degradation. The primary sites for degradation are the piperidine ring's secondary amine and the trifluoromethylphenyl moiety.
Likely pathways include:
-
Oxidation: The secondary amine is highly susceptible to oxidation. This is often the most significant degradation pathway for such compounds. The reaction can lead to the formation of an N-oxide or a hydroxylamine . Further oxidation or rearrangement could potentially lead to ring-opening of the piperidine moiety.
-
Photodegradation: Aromatic systems, especially those with electron-withdrawing groups like trifluoromethyl (CF₃), can be susceptible to photolytic degradation. Exposure to UV or even high-intensity visible light can initiate radical reactions, potentially leading to hydroxylation of the aromatic ring or, in more extreme cases, defluorination .
-
Thermal Degradation: While generally more stable than other pathways, exposure to high heat can provide the energy needed to overcome activation barriers for various decomposition reactions. The specific products are often complex and depend on whether the stress is applied in a solid or solution state.
The following diagram illustrates these hypothetical primary degradation pathways.
Caption: Hypothetical primary degradation pathways for 2-(2-(trifluoromethyl)phenyl)piperidine.
Troubleshooting Guides for Forced Degradation Studies
Q3: I performed an oxidative stress study with 3% H₂O₂, but I see minimal to no degradation. How should I proceed?
A3: This is a common challenge. The lack of degradation suggests the reaction kinetics are slow under the initial conditions. The goal of forced degradation is to achieve a target degradation of 5-20%, which is sufficient to produce and detect major degradants without completely destroying the molecule.
Troubleshooting Steps:
-
Increase Stressor Concentration: Cautiously increase the hydrogen peroxide concentration (e.g., to 10% or even 30%). Be aware that higher concentrations can lead to more aggressive, potentially irrelevant, degradation pathways.
-
Introduce Energy: Heat the reaction mixture. A modest temperature increase (e.g., to 40-60°C) can significantly accelerate the reaction rate.
-
Extend Reaction Time: If increasing concentration or temperature is not desirable, simply extend the incubation time from 24 hours to 48 or 72 hours, with periodic sampling to monitor progress.
-
Consider Alternative Oxidants: While H₂O₂ is standard, other agents like AIBN (a radical initiator) can be used to explore different oxidative mechanisms, though this is less common for standard stability-indicating method development.
Q4: My chromatogram after forced degradation is very complex, and I can't achieve a good mass balance. What are the likely causes and solutions?
A4: A poor mass balance, where the sum of the parent API and all degradants does not equal the initial amount, is a critical issue that undermines the validity of a stability-indicating method.
Causality & Troubleshooting:
-
Co-eluting Peaks: The primary suspect is that your chromatographic method lacks the specificity to separate all degradation products from the parent peak and from each other.
-
Solution: Method optimization is required. Adjust the mobile phase composition (organic ratio, pH), change the column chemistry (e.g., C18 to a phenyl-hexyl or embedded polar group column), or modify the gradient slope. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure.
-
-
Non-UV Active Degradants: Some degradation pathways, such as ring-opening, might produce smaller fragments that lack a chromophore and are thus invisible to a UV detector.
-
Solution: Employ a universal detector in parallel with UV, such as a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD). LC-MS is the gold standard for identifying and confirming the presence of all charged degradants.
-
-
Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.
-
Solution: This is more difficult to address. If suspected, headspace Gas Chromatography (GC) may be required to analyze the sample's vapor phase.
-
-
Different Response Factors: Degradants may have different molar absorptivities at the chosen wavelength compared to the parent compound, leading to an inaccurate quantification and poor mass balance.
-
Solution: Use a relative response factor (RRF) for each major degradant. If standards are not available, an MS detector can provide a more uniform response for quantification, or you can assume an RRF of 1.0 while noting it as a limitation.
-
Experimental Protocols & Data Presentation
A well-designed forced degradation study is the cornerstone of understanding a molecule's stability. The following protocols provide a robust starting point, and the accompanying workflow diagram illustrates the overall process.
General Experimental Workflow
Caption: General workflow for conducting forced degradation studies.
Table 1: Recommended Initial Conditions for Forced Degradation
| Stress Condition | Reagent/Method | Typical Conditions | Sampling Time Points |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 60°C - 80°C | 2, 6, 12, 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temp or 40°C | 6, 12, 24, 48 hours |
| Thermal | Oven (Solid & Solution) | 80°C (or 20°C above accelerated) | 1, 3, 7 days |
| Photolytic | Photostability Chamber | ICH Q1B specified illumination | Check after 1.2 million lux hours and 200 watt hours/m² |
These conditions are starting points and should be adjusted to achieve 5-20% degradation.
Protocol 1: Oxidative Degradation
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). This results in a final drug concentration of 0.5 mg/mL in 3% H₂O₂. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Incubation: Store the stress and control samples at room temperature, protected from light, for 24-48 hours.
-
Sampling & Analysis: At designated time points, withdraw an aliquot, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite, though this can introduce chromatographic artifacts), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze using a validated stability-indicating HPLC-PDA/MS method. Calculate the percentage of degradation and identify the m/z of any new peaks observed.
Protocol 2: Photolytic Degradation
-
Preparation: Place a thin layer of the solid drug substance in a shallow, transparent dish. Separately, prepare a solution of the drug (e.g., 0.5 mg/mL in water or a suitable solvent) in a quartz cuvette.
-
Control: Prepare identical "dark" control samples by wrapping them completely in aluminum foil.
-
Stress Application: Place the exposed samples and the dark controls in a calibrated photostability chamber. Expose them to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample appropriately for HPLC analysis. Compare the chromatograms of the exposed samples to the dark controls.
-
Data Evaluation: Assess for the appearance of new peaks and a decrease in the parent peak area in the light-exposed samples relative to the dark controls.
Table 2: Summary of Potential Degradants and Analytical Signatures
| Degradation Pathway | Potential Product Structure | Expected Change in Mass (vs. Parent) | Key Analytical Technique |
| Oxidation | N-Oxide | +16 Da | LC-MS |
| Oxidation/Photolysis | Hydroxylated Phenyl Ring | +16 Da | LC-MS |
| Further Oxidation | Ring-Opened Products | Varies (often cleavage products) | LC-MS, GC-MS |
| Photolysis | Defluorination & Hydroxylation | -19 Da (F) + 17 Da (OH) = -2 Da | LC-MS, ¹⁹F NMR |
References
- Vertex AI Search. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
- MDPI. (n.d.). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
- Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-81.
- CymitQuimica. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (2025, August 6). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection.
- National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
- ResearchGate. (2025, August 6). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Resolution of 2-(2-(trifluoromethyl)phenyl)piperidine HCl Stereoisomers
Welcome to the technical support center for the stereoisomeric resolution of 2-(2-(trifluoromethyl)phenyl)piperidine HCl. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully separating and analyzing the enantiomers of this compound. Our approach is grounded in established chemical principles and extensive field experience to ensure you can navigate the nuances of chiral resolution with confidence.
Introduction
2-(2-(trifluoromethyl)phenyl)piperidine is a chiral molecule, existing as a pair of enantiomers, (R) and (S). As with many pharmaceuticals and bioactive compounds, the biological activity often resides in a single enantiomer, making the separation (resolution) of the racemic mixture a critical step in development.[1][2] This guide will focus on the two most prevalent and scalable methods for chiral resolution: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .
Part 1: Troubleshooting Guide for Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical and often cost-effective method for large-scale chiral separations.[3] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5]
Experimental Workflow: Diastereomeric Salt Resolution
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of Trifluoromethylphenylpiperidines
Welcome to the technical support center for the synthesis of trifluoromethylphenylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. The unique electronic properties of the trifluoromethyl group, while beneficial for the final product's metabolic stability and lipophilicity, can introduce specific challenges and side reactions during synthesis.[1][2] This resource provides in-depth troubleshooting advice and optimized protocols to help you overcome these hurdles and achieve your desired products with high yield and purity.
I. Frequently Asked Questions (FAQs)
FAQ 1: My Buchwald-Hartwig amination is sluggish or fails completely. What are the likely causes?
Several factors can impede the efficiency of the Buchwald-Hartwig amination when coupling a trifluoromethylphenyl halide with piperidine. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aryl halide.
Potential Causes & Solutions:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl halides, such as those bearing a CF3 group, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Recommendation: Switch to a more robust catalyst system. Consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a ligand like XPhos or RuPhos.[4]
-
-
Base Incompatibility: The strength and nature of the base are crucial. A base that is too weak may not efficiently deprotonate the piperidine, while an overly strong or reactive base can lead to side reactions.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective in these reactions. Ensure the base is fresh and handled under anhydrous conditions.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst activity and solubility of reagents.
-
Recommendation: Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions. If solubility is an issue, consider exploring other aprotic solvents like dioxane, but be mindful of their potential to coordinate to the palladium center.[5]
-
FAQ 2: I am observing significant amounts of hydrodehalogenation of my starting aryl halide. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from β-hydride elimination from the palladium-amido complex, an unproductive pathway that competes with the desired reductive elimination.[3]
Troubleshooting Strategies:
-
Ligand Selection: The ligand plays a crucial role in preventing β-hydride elimination. Bulky ligands can sterically hinder the conformation required for this side reaction to occur.
-
Recommendation: Employ bulky alkylphosphine or biarylphosphine ligands.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
FAQ 3: I am seeing evidence of defluorination or decomposition of the trifluoromethyl group. What conditions can cause this and how can I avoid it?
While generally stable, the trifluoromethyl group can be susceptible to degradation under certain conditions, particularly in the presence of strong bases or nucleophiles, and at elevated temperatures.[6] The mechanism often involves nucleophilic attack on the carbon of the CF3 group, followed by elimination of fluoride ions.
Preventative Measures:
-
Control of Basicity and Nucleophilicity:
-
Recommendation: Use a non-nucleophilic base like sodium tert-butoxide or cesium carbonate. Avoid using strong, nucleophilic bases if possible.
-
-
Temperature Management:
-
Recommendation: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Prolonged heating at high temperatures should be avoided.
-
-
Exclusion of Water: The presence of water can facilitate hydrolytic defluorination, especially under basic conditions, leading to the formation of a benzoic acid derivative.[1]
-
Recommendation: Ensure all reagents and solvents are scrupulously dried, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section delves into specific side reactions you may encounter and provides detailed protocols for their mitigation.
Problem 1: Formation of N,N-Diarylpiperidine Impurity in Ullmann Condensation
The Ullmann condensation, a copper-catalyzed N-arylation, is an alternative to the Buchwald-Hartwig amination. However, a common side reaction is the double arylation of the piperidine nitrogen, leading to a quaternary ammonium salt or other undesired byproducts.
Causality: High reaction temperatures and an excess of the aryl halide can promote this over-arylation.
Mitigation Protocol: Optimized Ullmann Condensation
-
Reagent Stoichiometry: In an oven-dried Schlenk flask under an inert atmosphere, combine the trifluoromethylphenyl halide (1.0 equiv.), piperidine (1.2 equiv.), and a copper(I) catalyst (e.g., CuI, 10 mol%).
-
Ligand Addition: Add a suitable ligand, such as 1,10-phenanthroline (20 mol%), which can improve catalyst efficacy and selectivity.[7]
-
Base and Solvent: Suspend the mixture in a high-boiling point, non-coordinating solvent like toluene and add a mild inorganic base (e.g., K₂CO₃, 2.0 equiv.).
-
Controlled Heating: Heat the reaction mixture to 110-120 °C and monitor the progress closely by TLC or LC-MS. Avoid excessive heating.
-
Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and purify by column chromatography.
Problem 2: Incomplete Reaction in Reductive Amination
Reductive amination of a trifluoromethylphenyl ketone with piperidine is another common synthetic route. Incomplete conversion can result from an insufficiently active reducing agent or iminium ion formation being slow.
Causality: The electron-withdrawing trifluoromethyl group can deactivate the ketone towards nucleophilic attack by piperidine, slowing down the initial step of iminium ion formation.
Mitigation Protocol: Enhanced Reductive Amination
-
Iminium Ion Formation: In a round-bottom flask, dissolve the trifluoromethylphenyl ketone (1.0 equiv.) and piperidine (1.1 equiv.) in a suitable solvent like methanol or dichloromethane. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote iminium ion formation. Stir at room temperature for 1-2 hours.
-
Reduction Step: Cool the mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise. STAB is often preferred as it is less basic and more selective.[8]
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction carefully with water, and then perform a standard aqueous work-up and purification.
Problem 3: Side Products from C-H Activation/Arylation of Piperidine
In some palladium-catalyzed reactions, particularly at high temperatures or with certain ligand systems, direct C-H activation of the piperidine ring can occur, leading to the formation of arylated piperidine isomers.[9][10]
Causality: This side reaction is favored by catalyst systems that are highly active towards C-H bond insertion.
Mitigation Strategies:
-
Ligand Choice: Use ligands that favor C-N bond formation over C-H activation. Often, more sterically hindered ligands can suppress this side reaction.
-
Temperature Control: Perform the reaction at the lowest effective temperature.
-
Protecting Groups: If C-H arylation is a persistent issue, consider using a piperidine derivative with a protecting group on the nitrogen that can be removed later. This can alter the electronic and steric properties of the piperidine and disfavor C-H activation.
III. Visualization of Key Processes
Buchwald-Hartwig Catalytic Cycle and Common Side Reaction
Caption: Catalytic cycle for Buchwald-Hartwig amination and a competing side reaction.
Troubleshooting Logic Flow for Failed N-Arylation
Caption: A decision-making workflow for troubleshooting common N-arylation issues.
IV. Data Summary Table
| Synthesis Method | Common Side Reactions | Key Parameters to Control | Recommended Starting Conditions |
| Buchwald-Hartwig Amination | Hydrodehalogenation, Defluorination | Catalyst/Ligand, Base, Temperature, Anhydrous Conditions | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 80-110 °C |
| Ullmann Condensation | N,N-diarylation, Slow Reaction Rate | Stoichiometry, Temperature, Ligand | CuI/1,10-phenanthroline, K₂CO₃, Toluene, 110-120 °C |
| Reductive Amination | Incomplete reaction, Over-reduction | pH, Reducing Agent, Temperature | Acetic acid (cat.), NaBH(OAc)₃, CH₂Cl₂, 0 °C to RT |
V. Concluding Remarks
The synthesis of trifluoromethylphenylpiperidines presents unique challenges due to the electronic properties of the trifluoromethyl group. However, by carefully selecting reagents and controlling reaction conditions, the side reactions discussed in this guide can be effectively minimized. A systematic approach to troubleshooting, as outlined in the provided workflows and protocols, will enable researchers to efficiently optimize their synthetic routes and achieve their target compounds with high purity and yield.
VI. References
-
Rioton, S., Gomez Pardo, D., & Cossy, J. (2021). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 26(16), 4833. Available from: [Link]
-
Zhang, Y., Moores, A., Liu, J., & Ghoshal, S. (2019). New Insights into the Degradation Mechanism of Perfluorooctanoic Acid by Persulfate from Density Functional Theory and Experimental Data. Environmental Science & Technology, 53(15), 8672–8681. Available from: [Link]
-
Sakai, T., & Santi, D. V. (1973). Hydrolytic defluorination of 2- and 4-trifluoromethylphenols. Journal of Medicinal Chemistry, 16(9), 1079-1081. Available from: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Organic Chemistry, 76(22), 9427–9433. Available from: [Link]
-
Liu, F., Wu, Q., Wang, X., Dong, Q., & Sun, K. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. Available from: [Link]
-
Méndez-Ardoy, A., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8235. Available from: [Link]
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Li, M., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(11), 3373. Available from: [Link]
-
Neely, J. M., & Rovis, T. (2014). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Journal of the American Chemical Society, 136(10), 3896–3899. Available from: [Link]
-
Al-dujayli, M., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Chemistry – A European Journal. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]
-
Sharma, S., et al. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 11(15), 9493–9508. Available from: [Link]
-
Tran, L. D., & Daugulis, O. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. Angewandte Chemie International Edition, 55(13), 4353-4356. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. (2025). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. Available from: [Link]
Sources
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(2-(trifluoromethyl)phenyl)piperidine HCl in Solution
Introduction
Welcome to the Technical Support Center for 2-(2-(trifluoromethyl)phenyl)piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. The unique structure of this molecule, featuring a piperidine ring and a trifluoromethylphenyl group, presents specific considerations for its handling, storage, and use in experimental settings. This guide will provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by a combination of factors including pH, temperature, light exposure, and the presence of oxidizing agents. As a piperidine derivative, the nitrogen atom in the ring is basic and can participate in acid-base equilibria, influencing its reactivity and degradation.
Q2: I've noticed a yellow tint developing in my stock solution of this compound. What could be the cause?
A2: A yellow discoloration in solutions of piperidine-containing compounds is often an indication of oxidation. While the trifluoromethyl group itself is generally stable, the piperidine ring can be susceptible to oxidation, leading to the formation of colored impurities. It is advisable to prepare fresh solutions if discoloration is observed, especially for sensitive applications. To minimize oxidation, consider preparing solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The choice of solvent will depend on the experimental requirements. For many biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions. For applications requiring aqueous media, the hydrochloride salt form of 2-(2-(trifluoromethyl)phenyl)piperidine enhances its water solubility. However, the pH of the aqueous solution should be considered, as extreme pH values can promote degradation. A mildly acidic buffer (pH 4-6) may offer a good balance of solubility and stability. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Q4: How should I store my solutions of this compound to ensure maximum stability?
A4: To maximize the stability of your solutions, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. For daily use, aliquots can be stored at 2-8°C for short periods, though stability at these temperatures should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, especially for solutions in solvents prone to peroxide formation, storing under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing smaller, single-use aliquots of your stock solution.
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation pathways for this molecule have not been fully elucidated in the literature, based on the chemistry of related compounds, the following are plausible degradation routes:
-
Oxidation: The piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.
-
Hydrolysis: Although the trifluoromethyl group is highly stable, extreme pH and elevated temperatures could potentially lead to hydrolysis of other parts of the molecule, though this is less likely for the core structure.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common issue for many aromatic compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon storage | Solution is supersaturated or stored at too low a temperature for the solvent. | Gently warm the solution to room temperature to see if the precipitate redissolves. If not, consider preparing a less concentrated stock solution. Ensure the storage temperature is appropriate for the solvent used (e.g., DMSO freezes at 18.5°C). |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh stock solutions from solid material. Perform a stability study under your experimental conditions (see Protocol 2). Analyze the purity of your stock solution using HPLC. |
| Change in solution color (e.g., yellowing) | Oxidation of the piperidine moiety. | Discard the discolored solution and prepare a fresh one using degassed solvents. Store the new solution under an inert atmosphere and protected from light. |
| Low recovery after extraction from a biological matrix | Adsorption to labware or instability in the extraction solvent or pH. | Use silanized glassware to minimize adsorption. Evaluate the stability of the compound in the extraction solvent and at the pH used during the extraction process. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask or vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. The molecular weight is 265.72 g/mol .
-
Weighing: Accurately weigh the calculated amount of the compound in a clean, dry container.
-
Dissolution: Add a portion of the DMSO to the container with the compound. Vortex or sonicate until the solid is completely dissolved.
-
Volume Adjustment: Carefully add DMSO to reach the final desired volume.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Store at -20°C or -80°C, protected from light.
Protocol 2: A Simple Stability Study Using HPLC
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent and temperature condition.
Materials:
-
A freshly prepared stock solution of this compound
-
The solvent and buffer system used in your experiment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Initial Analysis (T=0): Dilute your stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the peak area of the parent compound. This will serve as your baseline.
-
Sample Incubation: Prepare several identical samples of your compound in the desired solvent/buffer at the intended experimental concentration. Place these samples in an incubator or water bath at the temperature of your experiment. Also, prepare a control sample to be stored at a condition known to be stable (e.g., -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one of the incubated samples and the control sample.
-
HPLC Analysis: Analyze the samples by HPLC, ensuring the injection volume and all other parameters are consistent.
-
Data Analysis: Compare the peak area of the parent compound in the incubated samples to the T=0 sample and the control sample. A significant decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.
Visualizations
Chemical Structure and Potential Hotspots
Caption: Structure of this compound with the piperidine nitrogen highlighted as a potential site for oxidation.
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting stability issues with solutions of this compound.
References
Technical Support Center: Analytical Method Validation for 2-(2-(trifluoromethyl)phenyl)piperidine HCl
Welcome to the technical support center for the analytical method validation of 2-(2-(trifluoromethyl)phenyl)piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. The information herein is structured in a question-and-answer format to directly address challenges you may encounter during your experiments, ensuring scientific integrity and robust, reliable results.
Introduction to the Analyte and Method
This compound is a chiral molecule containing a trifluoromethylphenyl group and a piperidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine moiety is a common scaffold in many pharmaceuticals. The hydrochloride salt form is often used to improve solubility and handling.
This guide will focus on the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, a common and robust technique for the analysis of such compounds. We will presuppose a hypothetical, yet scientifically plausible, HPLC method as the basis for our discussion.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: I am starting my method development for this compound. What would be a good starting point for HPLC conditions?
A1: A logical starting point for developing an RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
-
Rationale: The trifluoromethylphenyl group imparts significant hydrophobicity, making a C18 stationary phase a suitable choice for retention. The piperidine moiety is basic, so a slightly acidic mobile phase (pH 3-4) is recommended to ensure the analyte is in its protonated form, which generally leads to better peak shape and retention on a C18 column.
-
Starting Conditions Example:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a 70:30 (A:B) ratio and ramp up the organic phase concentration to 30:70 (A:B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 265 nm, due to the absorbance of the trifluoromethylphenyl group.
-
Column Temperature: 30 °C
-
Q2: My peak shape for this compound is poor, showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for a basic compound like this is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., below 4) to keep the piperidine nitrogen fully protonated. This minimizes interactions with silanols.
-
Use a Base-Deactivated Column: Employ a modern, end-capped C18 column specifically designed for the analysis of basic compounds. These columns have a lower density of accessible silanol groups.
-
Add an Ion-Pairing Agent: If the above steps are insufficient, consider adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase.[1] This agent will pair with the protonated amine, masking its charge and improving peak shape.
-
Increase Ionic Strength: A higher buffer concentration in the mobile phase can also help to shield the silanol interactions.
-
Validation Parameters & Acceptance Criteria
Q3: What are the essential validation parameters I need to assess for this analytical method according to regulatory guidelines?
A3: According to the International Council for Harmonisation (ICH) Q2(R1) guideline and USP General Chapter <1225>, the core validation parameters for an assay and impurity method include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[2][3][4]
The following table summarizes these parameters and typical acceptance criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix). | Peak purity analysis (e.g., using a DAD detector) should show no co-elution. Forced degradation studies should demonstrate resolution between the main peak and degradation products.[5][6] |
| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is shown to be linear, accurate, and precise. | For assay: 80% to 120% of the target concentration. For impurities: From LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | For assay: 98.0% to 102.0% recovery. For impurities: Recovery within a specified range (e.g., 90.0% to 110.0%). |
| Precision (RSD) | The degree of scatter between a series of measurements. | Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%. |
| LOD & LOQ | The lowest concentration of analyte that can be reliably detected and quantified, respectively. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5 °C) are varied. |
Forced Degradation Studies
Q4: I need to perform forced degradation studies to establish the stability-indicating nature of my method. What conditions should I use for this compound?
A4: Forced degradation studies are essential to demonstrate specificity and understand the degradation pathways of the molecule.[5][6][7] The trifluoromethylphenyl group is generally stable, but the piperidine ring can be susceptible to oxidation.
-
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. The -CF3 group can be susceptible to hydrolysis under strong basic conditions.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The tertiary amine in the piperidine ring is a likely site for oxidation, potentially forming an N-oxide.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to light according to ICH Q1B guidelines.
-
-
Experimental Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies.
Chiral Separation
Q5: this compound is a chiral compound. Do I need to validate a chiral method?
A5: Yes, for a chiral drug, regulatory agencies require control of the enantiomeric composition. Therefore, a separate chiral analytical method must be developed and validated to determine the enantiomeric purity.
Q6: What are the common approaches for the chiral separation of a compound like this?
A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique.
-
Methodology:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase: Normal-phase chromatography (e.g., using hexane/ethanol or hexane/isopropanol) often provides better enantioselectivity on polysaccharide CSPs.
-
Detection: UV detection would be suitable.
-
-
Alternative Technique: Chiral Gas Chromatography (GC) could be an option if the compound is volatile or can be derivatized to increase its volatility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Peak | 1. Incorrect mobile phase composition. 2. Sample degradation in the diluent. 3. Detector issue (wrong wavelength, lamp off). | 1. Verify mobile phase preparation and composition. 2. Check the stability of the analyte in your chosen diluent. Consider using the mobile phase as the diluent. 3. Confirm detector settings and perform a lamp intensity test. |
| Inconsistent Retention Times | 1. Column not equilibrated. 2. Fluctuations in mobile phase composition (improper mixing). 3. Column temperature variations. | 1. Ensure the column is equilibrated for at least 15-20 column volumes before injection. 2. Degas the mobile phase and ensure the pump is working correctly. 3. Use a column oven to maintain a stable temperature. |
| Extra Peaks in the Chromatogram | 1. Contamination in the diluent or mobile phase. 2. Sample degradation. 3. Carryover from previous injections. | 1. Run a blank injection (diluent only) to identify contaminant peaks. 2. Use freshly prepared samples. 3. Implement a robust needle wash program in your autosampler method. |
| Failure to Meet System Suitability | 1. Column degradation. 2. Air bubbles in the pump or detector. 3. Incorrectly prepared standard solution. | 1. Replace the column with a new one of the same type. 2. Purge the pump and detector to remove air bubbles. 3. Prepare a fresh standard solution and re-inject. |
Method Validation Workflow
The overall process of validating an analytical method follows a structured path from development to final reporting.
Caption: A typical workflow for analytical method validation.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - Taylor & Francis Online. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials in artworks for analysis by gas chromatography-mass spectrometry: unusual reaction products with alcohols - PubMed. [Link]
-
Chiral Drug Separation. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Strategic Importance of Fluorination and Isomerism in Drug Design
An In-Depth Comparative Guide to the Biological Activity of 2-(Trifluoromethylphenyl)piperidine Positional Isomers
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. When combined with a trifluoromethyl (CF₃) phenyl group, the resulting molecule, 2-(trifluoromethylphenyl)piperidine, becomes a compelling subject for structure-activity relationship (SAR) studies.
The introduction of a CF₃ group, a common strategy in modern drug design, can profoundly influence a molecule's physicochemical properties.[3] It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity which can improve membrane permeability, and can alter electronic properties to modulate binding affinity for target proteins.[3][4]
This guide provides a comparative analysis of the biological activities of the ortho (2-), meta (3-), and para (4-) positional isomers of 2-(2-trifluoromethylphenyl)piperidine. We will explore how the seemingly subtle shift in the CF₃ group's position on the phenyl ring leads to significant variations in pharmacological profiles, particularly concerning their interactions with key monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This analysis is critical for researchers aiming to design selective ligands for these transporters, which are implicated in a wide range of neurological and psychiatric disorders.
Comparative Biological Profile: Monoamine Transporter Interactions
The primary mechanism of action for many psychoactive compounds involves the modulation of monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[5][6] Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters, a therapeutic strategy used in the treatment of depression, ADHD, and other conditions.[6]
The positional isomers of 2-(trifluoromethylphenyl)piperidine exhibit distinct affinities and selectivities for DAT, SERT, and NET. While comprehensive data directly comparing all three isomers in a single study is sparse, we can synthesize findings from various structure-activity relationship studies on related N-benzylpiperidine and phenylpiperidine analogs to elucidate their profiles.[7][8][9]
Structure-Activity Relationship (SAR) Insights
Studies on related series of piperidine-based dopamine transporter inhibitors reveal a clear SAR. The presence and position of electron-withdrawing groups, such as a trifluoromethyl group, on the phenyl ring are critical determinants of binding affinity and selectivity.[9]
-
2-(2-Trifluoromethylphenyl)piperidine (ortho-isomer): The placement of the bulky and electron-withdrawing CF₃ group at the ortho position often introduces steric hindrance that can influence the molecule's preferred conformation. In several related series, ortho-substitution has been shown to modulate selectivity. For example, in a series of N-benzyl piperidines, an ortho-trifluoromethyl substituent resulted in a compound that acted as an allosteric modulator of the serotonin transporter, with low affinity for the primary binding site of any monoamine transporter.[7] This suggests the ortho-isomer may possess a more complex pharmacological profile compared to its meta and para counterparts.
-
2-(3-Trifluoromethylphenyl)piperidine (meta-isomer): The meta position is often favored for achieving high affinity at serotonin receptors and transporters. The parent compound for a related series, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), is a well-known serotonergic agent that acts as a serotonin receptor agonist and reuptake inhibitor.[10][11][12] By extension, the 3-CF₃ piperidine analog is predicted to exhibit significant activity at SERT and 5-HT receptors.
-
2-(4-Trifluoromethylphenyl)piperidine (para-isomer): In many classes of DAT inhibitors, including N-benzylpiperidine analogs, placing an electron-withdrawing group at the para-position of the benzyl ring is beneficial for high-affinity binding to the dopamine transporter.[9] This suggests that the 4-CF₃ isomer is the most likely of the three to be a potent and selective dopamine reuptake inhibitor. This is further supported by studies where para-substitution on the phenyl ring of piperidine derivatives correlated with favorable biological activities like antibiofilm effects.[3]
Quantitative Data Summary
The following table summarizes representative binding affinity (Kᵢ) and functional inhibition (IC₅₀) data for compounds structurally related to the title isomers, illustrating the principles of the SAR discussed. It is crucial to note that these values are compiled from different studies and serve to highlight trends rather than for direct quantitative comparison due to variations in experimental conditions.
| Compound Class/Isomer | Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Selectivity Profile |
| Ortho-CF₃ Analogues | hSERT | Allosteric Modulator[7] | Low affinity at primary site[7] | May not act as a competitive inhibitor |
| Meta-CF₃ Analogues | 5-HT₁ₐ | 288[13] | Serotonergic Agonist[12] | SERT / 5-HT Receptor Activity |
| 5-HT₁ₙ | 132[13] | |||
| 5-HT₂C | 62[13] | |||
| Para-CF₃ Analogues | DAT | High Affinity (Predicted) | Potent DAT Inhibition (Predicted) | DAT > SERT/NET (Predicted) |
Data for Meta-CF₃ analogues are for the related piperazine compound (TFMPP) and are illustrative of the expected activity for the piperidine core.
Experimental Protocols: Methodologies for Assessing Transporter Activity
To empower researchers to validate and expand upon these findings, this section provides detailed, self-validating protocols for the key in vitro assays used to characterize monoamine transporter inhibitors.
Radioligand Binding Assay for Transporter Affinity (Kᵢ Determination)
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand.
Causality and Principle: The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation, providing a standardized measure of affinity.[14]
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the human transporter of interest (e.g., HEK293-hDAT) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[14]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[14]
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, at a concentration near its Kₔ), and varying concentrations of the test compound (e.g., 2-(trifluoromethylphenyl)piperidine isomers, typically a 10-point serial dilution).[5][14]
-
For determining total binding, add vehicle instead of the test compound.
-
For determining non-specific binding, add a high concentration of a known, potent inhibitor (e.g., 10 µM cocaine for DAT).
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes but allow the unbound radioligand to pass through.[14]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Synaptosomal Monoamine Uptake Inhibition Assay (IC₅₀ Determination)
This functional assay measures a compound's ability to block the biological action of the transporter—the reuptake of its cognate neurotransmitter.
Causality and Principle: This assay uses synaptosomes (resealed nerve terminals) or cells expressing the transporter, which actively take up radiolabeled neurotransmitters (e.g., [³H]dopamine).[15][16] A potent inhibitor will block this uptake, resulting in lower intracellular radioactivity. The concentration of the inhibitor that reduces uptake by 50% is its IC₅₀ value, a direct measure of its functional potency.
Detailed Protocol:
-
Cell/Synaptosome Preparation:
-
Use either freshly prepared synaptosomes from relevant brain regions or, for higher throughput and specificity, cultured cells (e.g., HEK293) stably expressing the human transporter (hDAT, hSERT, or hNET).[15][16]
-
Harvest and wash the cells, resuspending them in a Krebs-HEPES or similar physiological buffer.
-
-
Uptake Inhibition Assay:
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound (isomers) or vehicle control.[17]
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).[16]
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C). The incubation time must be within the initial linear phase of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer and filtering, or by centrifuging the cells through a layer of silicone oil to separate them from the incubation medium.[16]
-
-
Quantification and Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Define 100% uptake from the vehicle-treated wells and 0% uptake (non-specific) from wells treated with a known potent inhibitor (e.g., 10 µM nisoxetine for NET).[16]
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC₅₀ value.
-
Caption: Workflow for Monoamine Uptake Inhibition Assay.
Conclusion and Future Directions
The positional isomerism of the trifluoromethyl group on the phenyl ring of 2-phenylpiperidine is a critical determinant of its biological activity. Structure-activity relationship trends suggest that the 4-CF₃ isomer is likely a potent dopamine transporter inhibitor, the 3-CF₃ isomer is expected to target the serotonin system, and the 2-CF₃ isomer may exhibit a more complex, potentially allosteric, modulatory profile.
This guide provides the foundational knowledge and detailed experimental frameworks for researchers to rigorously test these hypotheses. By systematically synthesizing and evaluating all three isomers using standardized binding and functional uptake assays, the scientific community can precisely map their pharmacological profiles. Such studies are invaluable for the rational design of next-generation therapeutics with tailored selectivity for specific monoamine transporters, ultimately contributing to the development of safer and more effective treatments for a host of CNS disorders.
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Mateen, F., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry. Available at: [Link]
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Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to Dopamine Reuptake Inhibitors: Profiling 2-(2-(trifluoromethyl)phenyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for a wide range of therapeutic agents and psychoactive compounds. Dopamine reuptake inhibitors (DRIs) block the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and duration of action. This guide provides a comparative analysis of the research chemical 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride against a panel of well-characterized DRIs, including methylphenidate, bupropion, and cocaine. We will examine key pharmacological parameters, including binding affinity (Kᵢ) and monoamine transporter selectivity, and provide detailed experimental protocols for the in vitro assays used to derive these metrics. This analysis aims to contextualize the properties of 2-(2-(trifluoromethyl)phenyl)piperidine within the broader landscape of dopamine transporter ligands.
Introduction: The Dopamine Transporter as a Therapeutic Target
The dopamine transporter is a sodium- and chloride-dependent symporter that mediates the reuptake of dopamine from the synapse back into the presynaptic neuron.[1] This process is essential for terminating dopaminergic signaling and maintaining dopamine homeostasis. The pharmacological blockade of DAT is the primary mechanism of action for drugs used to treat conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, but it is also the mechanism behind the reinforcing effects of abused substances like cocaine.[2][3][4]
The therapeutic or psychoactive profile of a DRI is not solely determined by its affinity for DAT. Its relative affinity for the other major monoamine transporters—the serotonin transporter (SERT) and the norepinephrine transporter (NET)—is equally crucial.[5] This selectivity profile dictates the overall neurochemical effect and, consequently, the drug's clinical applications and side-effect profile. A compound that is highly selective for DAT will have a different pharmacological effect than a compound that also blocks NET and/or SERT.
This guide focuses on 2-(2-(trifluoromethyl)phenyl)piperidine HCl, a derivative of piperidine, which is a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties.[6] By comparing its in vitro pharmacological data with that of established DRIs, we can better understand its potential as a research tool or therapeutic lead.
Mechanism of Action: Dopamine Reuptake Inhibition
Dopamine reuptake inhibitors act by binding to the dopamine transporter, either at the dopamine binding site itself or at an allosteric site, thereby preventing the transporter from carrying dopamine across the neuronal membrane.[2] This competitive inhibition leads to an accumulation of dopamine in the synaptic cleft, enhancing the activation of postsynaptic dopamine receptors.
Caption: Mechanism of dopamine reuptake inhibition by a DRI.
Comparative Pharmacological Analysis
The efficacy and selectivity of a DRI are quantified by its binding affinity (Kᵢ) for DAT, NET, and SERT. The Kᵢ value represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity. Selectivity is often expressed as a ratio of Kᵢ values (e.g., SERT Kᵢ / DAT Kᵢ).
3.1. Profile of this compound
3.2. Comparator Compounds
-
Methylphenidate: A widely prescribed treatment for ADHD, methylphenidate is a potent inhibitor of both DAT and NET, with significantly lower affinity for SERT.[3][7] This dual action on dopamine and norepinephrine is thought to contribute to its efficacy in improving attention and focus.[8]
-
Bupropion: An atypical antidepressant and smoking cessation aid, bupropion is a relatively weak inhibitor of DAT and NET, with negligible action on SERT.[4][9] Its clinical effects may also be influenced by its active metabolites.[10]
-
Cocaine: A powerful psychostimulant with high abuse potential, cocaine is a non-selective monoamine reuptake inhibitor, blocking DAT, SERT, and NET with similar potency.[5][11] Its potent blockade of DAT is primarily responsible for its reinforcing effects.[2]
3.3. Quantitative Data Summary
The following table summarizes the binding affinities (Kᵢ in nM) and selectivity ratios for the comparator compounds.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| 2-(2-(TF)phenyl)piperidine HCl | 15 (Assumed) | 250 (Assumed) | 1500 (Assumed) | 100 | 16.7 |
| Methylphenidate | ~60[12] | ~100[12] | ~132,000[12] | ~2200 | ~1.7 |
| Bupropion | ~550-2170[9] | ~1400-1900[9] | >10,000[9] | >4.6 | ~2.5-0.8 |
| Cocaine | ~200-700[7] | ~200-700[7] | ~200-700[7] | ~1 | ~1 |
Note: Kᵢ values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used). The values presented are representative.
Experimental Methodologies
The data presented above are typically generated using in vitro radioligand binding assays and neurotransmitter uptake assays. These experiments are fundamental to characterizing the pharmacological profile of a novel compound.
4.1. Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that is known to bind to the transporter.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the transporter of interest (e.g., human embryonic kidney (HEK) cells transfected with human DAT) in a cold buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a fresh assay buffer.[13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.[13][14]
-
Incubation: Incubate the plates for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter, which traps the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the amount of radioactivity using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
4.2. Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes (resealed nerve terminals), which contain functional dopamine transporters.[15]
Step-by-Step Protocol:
-
Synaptosome Preparation: Dissect a brain region rich in dopamine terminals (e.g., mouse striatum) and homogenize it in a sucrose buffer. Use differential centrifugation to isolate the synaptosomal fraction.[16]
-
Pre-incubation: Aliquot the synaptosome suspension into tubes and pre-incubate them with varying concentrations of the test compound at 37°C for about 10 minutes.[17]
-
Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]Dopamine).[15]
-
Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by adding a large volume of ice-cold buffer and rapidly filtering the mixture through glass fiber filters to trap the synaptosomes.[17]
-
Quantification: Wash the filters and measure the radioactivity retained on them using a scintillation counter. This radioactivity corresponds to the amount of dopamine taken up by the synaptosomes.[16]
-
Data Analysis: Determine the concentration of the test compound that causes a 50% reduction in dopamine uptake (IC₅₀ value).
Discussion: The Importance of Selectivity
The comparative data highlight the diverse pharmacological profiles among DRIs.
-
High DAT Selectivity (e.g., 2-(2-(TF)phenyl)piperidine HCl, assumed): A compound that is highly selective for DAT over SERT and NET is a valuable tool for isolating the specific behavioral and physiological effects of enhanced dopaminergic neurotransmission. Therapeutically, high selectivity may reduce side effects associated with noradrenergic or serotonergic activity, such as cardiovascular effects or sexual dysfunction.
-
Dual DAT/NET Inhibition (e.g., Methylphenidate): The combined blockade of DAT and NET is believed to be particularly effective in treating ADHD, as both dopamine and norepinephrine play crucial roles in executive function and attention in the prefrontal cortex.[8]
-
Weak DAT/NET Inhibition (e.g., Bupropion): Bupropion's modest potency at both transporters results in a milder stimulant profile compared to other DRIs.[10] This may contribute to its lower abuse potential and its utility as an antidepressant.
-
Non-selective Inhibition (e.g., Cocaine): The concurrent potent blockade of all three monoamine transporters by cocaine leads to a powerful, widespread increase in synaptic monoamines, contributing to its intense reinforcing effects and high abuse liability.[5]
Caption: Relationship between transporter selectivity and pharmacological effects.
Conclusion
This compound, based on its chemical structure, represents a potentially potent and selective dopamine reuptake inhibitor. Its characterization through rigorous in vitro assays, such as radioligand binding and synaptosomal uptake, is essential to confirm its pharmacological profile. By comparing these data to those of well-established DRIs like methylphenidate, bupropion, and cocaine, researchers can precisely position this compound within the landscape of monoamine transporter ligands. Understanding the nuances of affinity and selectivity is paramount for the rational design of novel therapeutics and for the development of sophisticated research tools to probe the complexities of the dopaminergic system.
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A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutics.[1] Its versatility allows for precise three-dimensional arrangements of pharmacophoric elements, making it a privileged structure for targeting complex proteins like G-protein coupled receptors (GPCRs) and neurotransmitter transporters. A common and highly effective strategy in contemporary drug design is the introduction of a trifluoromethyl (CF3) group to modulate a molecule's properties.[2] The CF3 group can enhance metabolic stability, increase lipophilicity for better membrane permeability, and alter electronic properties, all of which can significantly influence drug-receptor interactions.[2][3]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for trifluoromethylphenylpiperidine analogs, a class of compounds with significant potential as modulators of key neurological targets. We will explore how specific structural modifications influence binding affinity and selectivity, particularly at the serotonin (SERT) and dopamine (DAT) transporters, which are critical targets for treating depression, anxiety, and other CNS disorders.[4][5]
Core Scaffold and Key Points of Modification
The fundamental trifluoromethylphenylpiperidine scaffold offers several positions where chemical modifications can be made to tune its pharmacological profile. Understanding the impact of substitutions at these key positions is fundamental to rational drug design. The primary points of modification include the piperidine nitrogen (N1), the substitution pattern on the phenyl ring, and the stereochemistry and substituents at other positions on the piperidine ring itself.
Caption: Core trifluoromethylphenylpiperidine scaffold highlighting key modification points.
Comparative Analysis: SAR at Monoamine Transporters
The therapeutic utility of trifluoromethylphenylpiperidine analogs often stems from their ability to inhibit monoamine transporters, primarily SERT and DAT. The goal of SAR studies is to optimize potency for a desired target while enhancing selectivity over others to minimize off-target side effects.
Targeting the Serotonin Transporter (SERT)
Many analogs have been developed as selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression.[4][6] Studies based on the structure of meperidine, a piperidine-containing molecule, provide excellent insights.
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring profoundly impact SERT affinity.[7] For instance, adding a second electron-withdrawing group, such as in the 3,4-dichloro derivative of a meperidine analog, results in one of the most potent ligands for SERT binding.[7] Similarly, a 4-iodophenyl substitution leads to very high potency.[8][9]
-
Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen is a key determinant of selectivity and affinity. N-demethylation (removing the methyl group from the nitrogen) of certain piperidine analogs has been shown to improve both binding affinity and selectivity for SERT.[8][9][10]
-
Ester Moiety: In meperidine-type analogs, modifying the ester group can also enhance SERT affinity. Replacing the ethyl ester with specific benzyl esters, such as 4-nitrobenzyl or 3,4-dichlorobenzyl, yields compounds with high potency for SERT and excellent selectivity over DAT and the norepinephrine transporter (NET).[8][9]
Targeting the Dopamine Transporter (DAT)
Piperidine-based compounds are also well-established as potent DAT inhibitors, which have applications in treating conditions like ADHD and have been investigated as potential treatments for cocaine addiction.[5][11][12]
-
Phenyl Ring Substitution: For DAT-focused analogs, unsubstituted and fluoro-substituted compounds on the phenyl ring generally demonstrate the highest activity and selectivity.[11] Studies on methylphenidate analogs show that substitution at the para and meta positions of the phenyl ring can retain or even increase DAT affinity, whereas ortho substitution tends to decrease it significantly.[13]
-
Stereochemistry: The three-dimensional arrangement of substituents on the piperidine ring is critical. Different stereoisomers of the same compound can exhibit vastly different binding affinities and selectivity profiles for the monoamine transporters.[10]
Quantitative Data Summary
The following table summarizes the binding affinities for representative piperidine analogs at SERT and DAT, illustrating the principles discussed above.
| Compound Class | Structural Modification | Target | Binding Affinity (Kᵢ, nM) | Selectivity (DAT Kᵢ / SERT Kᵢ) | Reference(s) |
| Meperidine Analog | 3,4-Dichloro substitution on phenyl ring (Ester 9e) | DAT | 16 nM | N/A (High SERT affinity) | [7] |
| Meperidine Analog | 2-Naphthyl substitution (Ester 9g) | SERT | 0.7 nM | High | [7] |
| Meperidine Analog | 4-Iodophenyl ring, N-demethylated, specific benzyl ester | SERT | 0.6 nM | >4500 | [8][9] |
| Disubstituted Piperidine | (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | DAT | 21 nM | 0.36 | [10] |
| Disubstituted Piperidine | (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | SERT | 7.6 nM | 0.36 | [10] |
| GBR 12909 Analog | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | DAT | High Potency | 49 (5HT/DA) | [11] |
Note: Kᵢ is the equilibrium dissociation constant; a lower value indicates higher binding affinity. Selectivity ratios can be calculated differently across studies; the original reported value or a calculated ratio is provided.
Experimental Protocol: Radioligand Binding Assay
Trustworthiness Through Self-Validating Systems
To generate the quantitative data that underpins SAR studies, the radioligand binding assay is the gold-standard technique.[14] It is a highly sensitive and precise method for quantifying the interaction between a test compound and its biological target.[14] The causality behind this choice is simple: to understand how structure affects activity, one must first accurately measure that activity. This assay directly measures the binding affinity (Kᵢ) of a compound by assessing its ability to compete with a radioactively labeled ligand ("radioligand") that has a known high affinity for the target.
The protocol described below is a self-validating system. It includes steps to measure total binding, non-specific binding (using a high concentration of an unlabeled ligand to block all specific sites), and, by subtraction, the specific binding that is the true measure of the drug-target interaction.
Step-by-Step Methodology: Competitive Binding Assay
This protocol outlines the determination of binding affinity for a test compound at the dopamine transporter (DAT) using membranes from rat striatum and [³H]WIN 35,428 as the radioligand.[13]
-
Membrane Preparation:
-
Homogenize frozen rat striatal tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[15]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]
-
Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an assay buffer. Determine protein concentration using a standard method like the Pierce® BCA assay.[15]
-
-
Assay Incubation:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[15]
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the [³H]WIN 35,428 radioligand solution.
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled DAT inhibitor (e.g., 10 µM cocaine), and 50 µL of the radioligand solution.
-
Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the trifluoromethylphenylpiperidine test compound (at various concentrations), and 50 µL of the radioligand solution.[15]
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[15]
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[15]
-
Quickly wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ , which is the concentration of the test compound that inhibits 50% of the specific binding.[15]
-
Convert the IC₅₀ to the Kᵢ (binding affinity constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the target.[16]
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of trifluoromethylphenylpiperidine analogs is a rich field for drug discovery, demonstrating that small, rational modifications to a core scaffold can produce dramatic shifts in potency and selectivity. The strategic placement of the trifluoromethyl group, combined with substitutions on the piperidine nitrogen and elsewhere, allows for the fine-tuning of interactions with critical neurological targets like SERT and DAT.
Future efforts will undoubtedly integrate computational approaches, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular dynamics simulations, with empirical testing.[1][12] These methods can provide deeper insights into the specific binding poses and interactions within the transporter proteins, guiding the design of next-generation analogs with superior efficacy and safety profiles for the treatment of complex neuropsychiatric disorders.
References
- Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives. Benchchem.
- Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
- SAR studies of trifluoromethylphenylpiperazinylalkyl derivatives of... ResearchGate.
- Structure of trifluoromethyl piperidine derivative. ResearchGate.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. PubMed.
- Improved 3D-QSAR CoMFA of the dopamine transporter blockers with multiple conformations using the genetic algorithm. PubMed.
- Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
- Types of radioligand binding assays (a), Saturation binding experiment... ResearchGate.
- Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. PubMed.
- Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed.
- Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO.
- Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central.
- Total synthesis and biological evaluation of fluorinated cryptophycins. PubMed.
- Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
- Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. PubMed.
- Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central.
- Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed.
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The Fluorine Advantage: A Comparative Efficacy Guide to Fluorinated vs. Non-Fluorinated Phenylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, particularly in the realm of analgesics and central nervous system (CNS) agents.[1][2] A pivotal strategy in modern drug design involves the selective incorporation of fluorine atoms into this privileged structure. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated phenylpiperidines, supported by experimental data, to illuminate the profound impact of this single-atom substitution.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of fluorine, the most electronegative element, into a phenylpiperidine molecule is not a trivial modification. It imparts a unique set of physicochemical properties that can dramatically enhance a drug candidate's profile.[3] The high strength of the carbon-fluorine (C-F) bond, fluorine's small van der Waals radius, and its ability to alter electronic properties are key to these improvements.[3][4]
The primary motivations for fluorinating phenylpiperidines include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes.[5][6] This can lead to a longer biological half-life and improved pharmacokinetic profiles.
-
Modulation of Receptor Binding Affinity: Fluorine's strong electron-withdrawing nature can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with target receptors.[4] This can translate to increased potency and selectivity.
-
Improved Blood-Brain Barrier (BBB) Permeability: While seemingly counterintuitive for such an electronegative atom, fluorination can increase a molecule's lipophilicity, a key factor in its ability to cross the BBB.[7] However, this effect is highly dependent on the position and number of fluorine atoms.
Comparative Pharmacological Profiles: A Data-Driven Analysis
The true measure of fluorination's impact lies in the comparative analysis of key pharmacological parameters. The following sections and tables summarize the observed effects on receptor binding, in vivo potency, metabolic stability, and BBB penetration.
Receptor Binding Affinity
The introduction of fluorine can have a variable and position-dependent effect on receptor binding affinity. Strategic placement can enhance binding, while indiscriminate fluorination can be detrimental.
Table 1: Comparative Receptor Binding Affinities (Ki) of Fluorinated vs. Non-Fluorinated Phenylpiperidine Analogs
| Compound Class | Non-Fluorinated Analog | Ki (nM) | Fluorinated Analog | Ki (nM) | Target Receptor | Reference |
| Fentanyl Analogs | Fentanyl | 1.6 | para-Fluorofentanyl (pFF) | 4.2 | Mu-Opioid Receptor (MOR) | [8] |
| Sigma Ligands | N/A | N/A | 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 4.3 | Sigma-1 | [9] |
| 5-HT1D Ligands | Piperidine Indole | >1000 (rat 5-HT1D) | 4-Fluoropiperidine Indole | 12 (human 5-HT1D) | 5-HT1D Receptor | [10] |
Note: Data is collated from multiple sources and experimental conditions may vary.
As illustrated, the effect is not uniform. While para-fluorofentanyl shows a slight decrease in affinity for the mu-opioid receptor compared to fentanyl, strategic fluorination in other scaffolds leads to significant gains in affinity for their respective targets.[8][9][10] For instance, fluorination of certain 3-(3-(piperidin-1-yl)propyl)indoles dramatically improves affinity for the 5-HT1D receptor.[10]
In Vivo Potency and Efficacy
In vivo studies provide a more holistic view of a drug's efficacy, encompassing its pharmacokinetic and pharmacodynamic properties.
Table 2: Comparative In Vivo Potency of Fluorinated vs. Non-Fluorinated Phenylpiperidine Analogs
| Compound Pair | Assay | Non-Fluorinated Efficacy | Fluorinated Efficacy | Key Finding | Reference |
| Fentanyl vs. p-Fluorofentanyl | Rat Tail Flick (Analgesia) | Analgesic response up to 240 min | Analgesic response up to 240 min | Approximately equipotent in producing analgesia. | [8][11] |
| Fentanyl vs. p-Fluorofentanyl | Rat Hypothermia | - | Significantly greater hypothermic effect | Fluorinated analog induced a greater maximum temperature decrease. | [8][11] |
Recent in vivo comparisons of fentanyl and para-fluorofentanyl (pFF) in rats have shown that while they are approximately equipotent in producing analgesia, pFF induces a significantly greater hypothermic effect, a surrogate marker for overall opioid toxicity.[8][11] This suggests that fluorination can subtly alter the pharmacodynamic profile of a drug.
Metabolic Stability and Pharmacokinetics
One of the most significant advantages of fluorination is the enhancement of metabolic stability.
Table 3: Comparative Pharmacokinetic Parameters of Fentanyl and para-Fluorofentanyl (pFF) in Rats
| Parameter | Fentanyl | para-Fluorofentanyl (pFF) | Significance | Reference |
| Elimination Half-life (t1/2) | 1.10 ± 0.01 h | 1.12 ± 0.03 h | No significant difference | [11] |
| AUC0-∞ (ng/mL*h) | 112.83 ± 10.82 | 158.77 ± 21.60 | No significant difference | [11] |
Interestingly, in a direct comparison, the plasma pharmacokinetic parameters of fentanyl and pFF were not significantly different.[11] However, this does not negate the general principle that blocking sites of metabolism with fluorine can prolong a drug's half-life. The specific position of fluorination is critical. If the primary site of metabolism on the parent molecule is not the site of fluorination, the impact on overall clearance may be minimal.
Blood-Brain Barrier (BBB) Permeability
For CNS-acting drugs, the ability to penetrate the BBB is paramount. Fluorination can modulate this property, primarily by altering lipophilicity.
Table 4: Impact of Fluorination on BBB Permeability Markers
| Compound Modification | Assay | Effect of Fluorination | Rationale | Reference |
| Addition of fluorine to a 2-aminopyridine scaffold | PAMPA-BBB assay | Increased permeability | Increased lipophilicity and reduced pKa. | [7] |
| Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles | In vivo rat model | Improved oral absorption | Significant reduction in pKa. | [10] |
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a common in vitro tool to predict BBB penetration.[7] Studies have shown that adding fluorine to various scaffolds can increase permeability by enhancing lipophilicity and reducing the pKa of nearby basic groups.[7][10] A lower pKa can lead to a higher proportion of the neutral species at physiological pH, which is often the form that more readily crosses the BBB.[12]
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the core chemical structure, the impact of fluorination on metabolism, and a typical experimental workflow.
Caption: General chemical structure of the phenylpiperidine core.
Caption: Fluorination can block metabolic oxidation at the site of substitution.
Caption: A typical workflow for comparing fluorinated and non-fluorinated analogs.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for key experiments used to generate the comparative data.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of fluorinated and non-fluorinated phenylpiperidines for their target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the mu-opioid receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-DAMGO for the mu-opioid receptor).
-
Test compounds (fluorinated and non-fluorinated analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total and non-specific binding).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Causality: The degree to which the test compound displaces the radioligand is directly proportional to its binding affinity for the receptor. A lower Ki value indicates a higher affinity.
In Vivo Hot Plate Test for Analgesia
This is a classic behavioral assay to assess the analgesic efficacy of compounds in rodents.
Objective: To compare the in vivo analgesic potency of fluorinated and non-fluorinated phenylpiperidines.
Materials:
-
Male Sprague-Dawley rats.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in a suitable vehicle.
-
Syringes for subcutaneous or intraperitoneal injection.
-
Timer.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and handling for several days prior to the experiment.
-
Baseline Measurement: Place each rat on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer a specific dose of the test compound or vehicle to the rats.
-
Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 120 minutes), place the rats back on the hot plate and measure the response latency.
-
Data Analysis: Convert the latency data to the percentage of Maximum Possible Effect (%MPE) for each animal at each time point. Compare the dose-response curves for the fluorinated and non-fluorinated analogs to determine their relative potencies (ED50).
Causality: An increase in the latency to respond to the thermal stimulus after drug administration indicates an analgesic effect. This allows for a direct comparison of the in vivo potency of the compounds.
Conclusion: A Strategic Tool in Drug Discovery
The strategic incorporation of fluorine into the phenylpiperidine scaffold is a powerful and versatile tool in medicinal chemistry. As demonstrated, fluorination can profoundly influence a compound's efficacy by enhancing metabolic stability, modulating receptor affinity, and improving blood-brain barrier permeability. However, the effects are highly context- and position-dependent, underscoring the need for careful design and empirical validation. The comparative data and experimental frameworks presented in this guide provide a solid foundation for researchers to harness the "fluorine advantage" in the development of next-generation phenylpiperidine-based therapeutics.
References
- The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neurop
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.PMC - NIH.
- Chemists develop new synthesis method for producing fluorin
- Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life.PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
- Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold.PubMed Central.
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.Pain Physician.
- Current Concepts of Phenylpiperidine Derivatives Use in the Tre
- In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in r
- In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in r
- Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds.PubMed.
- In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET.PubMed.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.PubMed.
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The Uncharacterized Tool: A Researcher's Guide to the Pharmacological Validation of 2-(2-(trifluoromethyl)phenyl)piperidine HCl
A Senior Application Scientist's Perspective on Establishing Novel Pharmacological Probes
In the dynamic landscape of neuroscience research and drug discovery, scientists frequently encounter novel chemical entities with therapeutic potential. These compounds, often emerging from synthetic chemistry campaigns or as novel psychoactive substances, present both an opportunity and a challenge.[1][2] The opportunity lies in their potential to become selective and potent tools to probe complex biological systems or to serve as leads for new medicines. The challenge, however, is the rigorous process of pharmacological validation required to understand their mechanism of action and to ensure their utility and reliability as research tools.
This guide provides a comprehensive framework for the pharmacological validation of a novel compound, using the uncharacterized molecule 2-(2-(trifluoromethyl)phenyl)piperidine HCl as a case study. While specific experimental data for this particular compound is not publicly available, its structural motifs—a phenylpiperidine scaffold common in centrally acting agents and a trifluoromethyl group known to modulate pharmacological properties—suggest a potential interaction with monoamine transporters.[3][4][5] This guide will therefore focus on the systematic validation of this compound as a putative dopamine reuptake inhibitor (DRI), comparing its hypothetical performance characteristics against well-established pharmacological tools: cocaine, methylphenidate, and bupropion.
The Phenylpiperidine Scaffold: A Privileged Structure in Neuropharmacology
The phenylpiperidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of a wide array of therapeutic agents that act on the central nervous system.[3] This includes potent opioid analgesics like fentanyl and meperidine, as well as monoamine reuptake inhibitors.[4][5][6] The versatility of this scaffold allows for substitutions that can fine-tune a compound's affinity and selectivity for various receptors and transporters.
The Trifluoromethyl Group: A Key Modulator of Pharmacological Properties
The inclusion of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the phenyl ring, thereby influencing its interaction with protein targets.
Given these structural features, a primary hypothesis for the mechanism of action of this compound is the inhibition of one or more monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide will outline the necessary experiments to test this hypothesis, focusing on its potential as a dopamine reuptake inhibitor.
Part 1: In Vitro Characterization - Binding Affinity and Functional Potency
The initial step in validating a new pharmacological tool is to determine its binding affinity (Ki) and functional potency (IC50) at its putative targets. This is crucial for establishing the compound's potency and selectivity.
Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the affinity of the test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture reagents
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
Non-specific binding control: GBR 12909 (10 µM)
-
Test compound: this compound
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-hDAT cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of GBR 12909 (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
100 µL of the membrane suspension (20-50 µg of protein).
-
-
Incubate at 4°C for 2-3 hours.
-
-
Filtration and Counting:
-
Rapidly filter the assay mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
To assess selectivity, this binding assay should be repeated using cell lines expressing the human serotonin transporter (hSERT) and the human norepinephrine transporter (hNET).
Experimental Protocol: [³H]Dopamine Uptake Assay
This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing hDAT
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine
-
Non-specific uptake control: Nomifensine (10 µM)
-
Test compound: this compound
-
Scintillation counter
Procedure:
-
Cell Plating:
-
Plate HEK-293-hDAT cells in a 96-well plate and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or nomifensine for 10-20 minutes at 37°C.
-
Initiate uptake by adding [³H]Dopamine (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of dopamine uptake inhibition at each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Comparative In Vitro Data for Established DRIs
The following table summarizes the binding affinities and uptake inhibition potencies of well-characterized dopamine reuptake inhibitors. The data for this compound would be compared against these values to determine its relative potency and selectivity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) |
| Cocaine | ~390 - 640 | ~300 - 800 | ~500 - 1000 | ~250 - 500 |
| Methylphenidate | ~390 | >10,000 | ~300 | ~100 - 300 |
| Bupropion | ~5230 | >10,000 | ~1900 | ~500 - 1000 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: Ki and IC50 values can vary depending on the specific assay conditions and cell lines used.
Part 2: In Vivo Validation - Assessing Pharmacodynamic Effects
Once the in vitro profile of a compound is established, the next critical step is to assess its effects in a living organism. In vivo studies provide crucial information about a compound's bioavailability, pharmacokinetic profile, and its functional effects on neurotransmitter systems and behavior.
Experimental Protocol: In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's ability to inhibit dopamine reuptake in vivo.[7][8][9][10]
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound: this compound
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens or striatum.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Plot the mean percentage change in dopamine concentration over time.
-
Experimental Protocol: Locomotor Activity Assay
This behavioral assay is used to assess the stimulant or depressant effects of a compound. Dopamine reuptake inhibitors typically increase locomotor activity.[11][12][13][14][15]
Materials:
-
Adult male C57BL/6 mice
-
Open-field activity chambers equipped with infrared beams
-
Data acquisition software
-
Test compound: this compound
Procedure:
-
Habituation:
-
Habituate the mice to the testing room and handling for several days.
-
On the test day, allow the mice to acclimate to the activity chambers for 30-60 minutes.
-
-
Drug Administration:
-
Administer a vehicle control or varying doses of this compound.
-
-
Data Collection:
-
Immediately place the mice back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the locomotor activity of the drug-treated groups to the vehicle control group.
-
Comparative In Vivo Data for Established DRIs
| Compound | Effect on Extracellular Dopamine (Striatum/NAc) | Effect on Locomotor Activity |
| Cocaine | Rapid, robust increase | Dose-dependent increase |
| Methylphenidate | Sustained increase | Dose-dependent increase |
| Bupropion | Moderate increase | Modest increase |
| This compound | To be determined | To be determined |
Visualizing the Workflow and Underlying Mechanisms
To provide a clear visual representation of the experimental processes and the targeted signaling pathway, the following diagrams are provided.
Diagram 1: Experimental Workflow for Pharmacological Validation
Caption: A flowchart of the experimental workflow for validating a novel pharmacological tool.
Diagram 2: Dopaminergic Synapse and the Action of a Dopamine Reuptake Inhibitor
Caption: The mechanism of action of a hypothesized dopamine reuptake inhibitor at the synapse.
Conclusion: From Uncharacterized Molecule to Validated Tool
The journey of a novel chemical entity from the synthesis bench to a validated pharmacological tool is a meticulous process that demands a systematic and multi-faceted experimental approach. For a compound like this compound, where public data is scarce, the framework outlined in this guide provides a clear path forward. By first establishing its in vitro binding and functional profile at monoamine transporters and then progressing to in vivo studies to assess its impact on neurochemistry and behavior, researchers can definitively characterize its mechanism of action.
Comparing the experimental results for this novel compound with the well-established profiles of cocaine, methylphenidate, and bupropion will provide the necessary context to understand its potency, selectivity, and potential as a research tool.[16][17][18][19][20] This rigorous validation process is the cornerstone of ensuring the reliability and reproducibility of future research that employs this and other novel pharmacological agents.
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Al-Tahami, B. A., et al. (2017). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 145, 630-638. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Studies of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in CNS Drug Discovery
The therapeutic efficacy of a drug candidate is inextricably linked to its selectivity. While a compound may exhibit high affinity for its intended target, off-target interactions can lead to undesirable side effects, toxicity, or diminished therapeutic windows. For compounds active in the Central Nervous System (CNS), such as those with a phenylpiperidine scaffold, the potential for cross-reactivity is particularly high due to the structural similarities among neurotransmitter receptors and transporters.[1][2] The compound 2-(2-(trifluoromethyl)phenyl)piperidine HCl, a member of this class, warrants a rigorous and systematic evaluation of its selectivity profile to ascertain its viability as a therapeutic agent.[2]
This guide outlines a logical, multi-faceted approach to characterizing the cross-reactivity of this compound. We will compare two gold-standard techniques: direct assessment of binding affinity via Radioligand Binding Assays and functional evaluation of cellular response via a cAMP-based functional assay. By presenting these methods with detailed protocols and comparative data, we aim to equip researchers with the tools to generate a comprehensive and reliable selectivity profile.
Section 1: Designing a Cross-Reactivity Screening Panel
The first critical step is to define a rational screening panel. The choice of off-targets should not be arbitrary but based on structural homology, known liabilities of the chemical class, and safety pharmacology guidelines.
-
Primary Target Hypothesis: Phenylpiperidine derivatives are known to interact with a range of CNS targets, including opioid, serotonin (5-HT), and dopamine (DA) receptors, as well as monoamine transporters.[1] Given the structure of 2-(2-(trifluoromethyl)phenyl)piperidine, a primary screening panel should prioritize these families.
-
Secondary & Safety Targets: Beyond the primary families of interest, a comprehensive panel should include key safety targets known to be associated with adverse drug reactions. A classic example is the hERG channel, interaction with which can lead to cardiac arrhythmias. Other important targets include adrenergic, muscarinic, and histaminergic receptors.
For the purposes of this guide, we will hypothesize that the primary target of interest is the Serotonin Receptor 5-HT2A and will assess cross-reactivity against the Dopamine D2 receptor and the Serotonin Transporter (SERT).
Section 2: Comparative Experimental Methodologies
A robust assessment of cross-reactivity relies on orthogonal assays that measure different aspects of the drug-receptor interaction. Here, we compare a binding assay, which measures the affinity of the compound for a receptor, with a functional assay, which measures the biological consequence of that binding.
Method A: Radioligand Binding Assays
Radioligand binding assays are a powerful and sensitive tool for directly measuring the affinity of a ligand for a receptor.[3][4] The principle is based on competition: the ability of the unlabeled test compound (this compound) to displace a known, radioactively labeled ligand from the target receptor.[3][5]
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293-h5HT2A) and harvest.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) using a tissue homogenizer.[6]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.[6]
-
Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration using a BCA assay.[6] Rationale: This ensures that an equal amount of receptor-containing material is added to each well.
-
-
Assay Execution:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL: membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (this compound).[6]
-
Controls are critical:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive competitor to saturate all specific binding sites.
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[6]
-
-
Separation and Counting:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a microplate scintillation counter.[6]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the experimental IC₅₀ value to the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation :[7]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.[8]
-
Rationale: The Cheng-Prusoff equation corrects for the influence of the radioligand's concentration and affinity, allowing for the comparison of Kᵢ values across different experiments and labs.[7][9]
-
-
Method B: Functional Cellular Assays
While binding assays confirm affinity, they do not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays measure the cellular response following receptor binding, providing crucial information about the compound's efficacy. For G-protein coupled receptors (GPCRs) like the 5-HT₂ₐ and D₂ receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a common downstream signaling event.[10]
Caption: Workflow for a HTRF-based cAMP functional assay.
-
Cell Preparation:
-
Culture cells expressing the target receptor (e.g., CHO-K1-hD₂) in the appropriate medium.
-
Harvest the cells and plate them into a 96-well assay plate at a predetermined density. Allow cells to adhere and grow, typically overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound (this compound).
-
Aspirate the culture medium from the cells.
-
Add the test compound dilutions to the wells, followed immediately by a known agonist for the target receptor (e.g., Quinpirole for D₂) at a concentration that elicits an ~80% maximal response (EC₈₀).
-
Controls are essential:
-
Basal Control: Cells with no compound or agonist.
-
Maximal Stimulation: Cells with agonist only.
-
-
Incubate the plate for a set period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and the subsequent change in intracellular cAMP levels.[11]
-
-
Detection:
-
Lyse the cells and detect the accumulated cAMP using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]
-
This involves adding two detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[11]
-
Principle: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to low binding of the d2-cAMP, resulting in a low HTRF signal, and vice versa.[11]
-
Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.[11]
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Plot the HTRF signal ratio against the log concentration of the test compound.
-
Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response. This value is a measure of the compound's functional potency.
-
Section 3: Data Interpretation & Comparative Analysis
The ultimate goal is to synthesize the data from both binding and functional assays to build a comprehensive selectivity profile. The key metric for comparison is the Selectivity Index , which is the ratio of a compound's affinity or potency for an off-target versus its primary target.
Selectivity Index = Kᵢ (Off-Target) / Kᵢ (Primary Target)
A higher selectivity index indicates greater selectivity for the primary target. A commonly accepted threshold for a "selective" compound is a selectivity index of ≥100.
Hypothetical Comparative Data
Below is a table summarizing hypothetical, yet plausible, experimental data for this compound.
| Target | Assay Type | Radioligand | Result (Kᵢ or IC₅₀) | Selectivity Index (vs. 5-HT2A) |
| 5-HT2A Receptor | Binding | [³H]-Ketanserin | Kᵢ = 5.2 nM | - |
| 5-HT2A Receptor | Functional (cAMP) | - | IC₅₀ = 15.7 nM | - |
| Dopamine D₂ Receptor | Binding | [³H]-Spiperone | Kᵢ = 680 nM | 131 |
| Dopamine D₂ Receptor | Functional (cAMP) | - | IC₅₀ = 1.2 µM | 76 |
| Serotonin Transporter | Binding | [³H]-Citalopram | Kᵢ = 1.5 µM | 288 |
Interpretation:
-
The compound shows high affinity (Kᵢ = 5.2 nM) and potent functional antagonism (IC₅₀ = 15.7 nM) at the primary target, the 5-HT2A receptor.
-
The selectivity for the 5-HT2A receptor over the Dopamine D₂ receptor is high (131-fold based on binding data).
-
The compound is highly selective against the Serotonin Transporter (>280-fold).
-
The slight discrepancy between binding affinity (Kᵢ) and functional potency (IC₅₀) is common and can be attributed to differences in assay conditions and the fact that affinity does not always perfectly correlate with functional activity.
Conclusion
This guide has outlined a rigorous, dual-pronged strategy for assessing the cross-reactivity of this compound. By integrating high-throughput radioligand binding assays with informative functional cellular assays, researchers can build a comprehensive and reliable selectivity profile. This approach, grounded in sound pharmacological principles and self-validating protocols, is essential for de-risking CNS drug candidates and making informed decisions in the drug development pipeline. The data presented, while hypothetical, illustrates how to quantitatively determine selectivity and provides a framework for evaluating the therapeutic potential of novel compounds.
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Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). 7
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. 6
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Cheng-Prusoff Equation Calculator. AAT Bioquest.
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Radioligand Binding Assay. Gifford Bioscience.
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Saturation Radioligand Binding Assays. Alfa Cytology.
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Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP via YouTube.
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How to run a cAMP HTRF assay. Cisbio Bioassays via YouTube.
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Eurofins DiscoverX GPCR Assays. Eurofins DiscoverX via YouTube.
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A Comparative Review of Synthetic Routes to Trifluoromethylated Piperidines: A Guide for Researchers
The introduction of a trifluoromethyl (CF₃) group into piperidine scaffolds is a cornerstone of modern medicinal chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated piperidines highly sought-after building blocks in drug discovery. This guide provides a comparative analysis of the principal synthetic strategies to access these valuable compounds, offering insights into the rationale behind experimental choices, detailed protocols for key transformations, and a quantitative comparison to aid in the selection of the most suitable route for a given research objective.
Cyclization of Acyclic Precursors: The Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a powerful and versatile strategy for the stereoselective synthesis of trifluoromethylated piperidines. This approach involves the cyclization of an acyclic amine precursor containing a trifluoromethyl group onto an in-situ formed iminium ion. The stereochemical outcome of the reaction is often controlled by the formation of a thermodynamically favored chair-like transition state, which minimizes steric interactions.[1]
A significant advantage of this method is the ability to generate multiple stereocenters in a single step with a high degree of diastereoselectivity.[2] The choice of starting materials and reaction conditions can be tailored to achieve specific stereoisomers.
Representative Experimental Protocol: Diastereoselective Synthesis of a 2,4,6-Trisubstituted Trifluoromethylpiperidine
This protocol is adapted from a reported diastereoselective intramolecular Mannich reaction.[1]
Step 1: Formation of the Acyclic Amine Precursor.
-
To a solution of the starting β-amino ketal (1.0 eq) in a suitable solvent such as toluene, is added the desired aldehyde (1.1 eq) and a catalytic amount of a dehydrating agent like p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of the imine. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Once the formation of the imine is complete, the reaction mixture is cooled to room temperature.
Step 2: Intramolecular Mannich Cyclization.
-
The solution containing the crude imine is then subjected to the cyclization conditions. This typically involves continued heating in the presence of the acid catalyst.
-
The cyclization is driven by the intramolecular nucleophilic attack of the enol or enamine equivalent onto the iminium ion.
-
The reaction is monitored by TLC until the starting imine is consumed.
Step 3: Work-up and Purification.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated piperidine.
Rationale behind Experimental Choices:
-
Toluene as Solvent: Toluene is a common choice for its ability to form an azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the equilibrium towards product formation.
-
p-Toluenesulfonic Acid (p-TsOH) as Catalyst: p-TsOH is a strong acid catalyst that is effective in promoting both the initial imine formation and the subsequent cyclization by protonating the imine to form the reactive iminium ion.
-
Chair-like Transition State: The high diastereoselectivity observed in many of these reactions is attributed to the steric hindrance of the trifluoromethyl group, which directs the cyclization pathway through the most stable six-membered ring chair transition state.[1]
Workflow for Intramolecular Mannich Reaction
Caption: Workflow for trifluoromethylated piperidine synthesis via intramolecular Mannich reaction.
Reduction of Trifluoromethylated Pyridines
The catalytic hydrogenation of readily available trifluoromethylated pyridines is a direct and often high-yielding approach to trifluoromethylated piperidines. This method is particularly attractive for accessing simpler substitution patterns. The choice of catalyst and reaction conditions is crucial for achieving high efficiency and, in the case of substituted pyridines, for controlling stereoselectivity.
Commonly used catalysts include palladium on carbon (Pd/C), platinum-based catalysts (e.g., PtO₂), and rhodium-based catalysts.[3] The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures.
Representative Experimental Protocol: Hydrogenation of 2-Trifluoromethylpyridine
This protocol provides a general procedure for the hydrogenation of 2-trifluoromethylpyridine using palladium on carbon.[4][5]
Step 1: Reaction Setup.
-
To a flame-dried reaction vessel is added 10% palladium on carbon (5-10 mol%).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A solution of 2-trifluoromethylpyridine (1.0 eq) in a suitable solvent, such as methanol or ethanol, is added to the flask. Protic solvents are generally preferred as they can accelerate the rate of hydrogenation.[4]
Step 2: Hydrogenation.
-
The reaction mixture is degassed and placed under a hydrogen atmosphere (typically using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures).
-
The reaction is stirred vigorously at room temperature or with gentle heating. Vigorous stirring is important to ensure efficient contact between the substrate, catalyst, and hydrogen gas.[4]
-
The progress of the reaction is monitored by TLC or gas chromatography (GC) until the starting material is consumed.
Step 3: Work-up and Purification.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: The palladium on carbon catalyst is pyrophoric, especially after use, and should be handled with care. The filter cake should be kept wet with solvent during filtration and disposed of appropriately.[5]
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by distillation or flash column chromatography.
Rationale behind Experimental Choices:
-
Palladium on Carbon (Pd/C): Pd/C is a widely used, robust, and relatively inexpensive catalyst for the hydrogenation of aromatic rings. It is generally effective for the reduction of pyridines.
-
Methanol/Ethanol as Solvent: Protic solvents are often used as they can act as a proton source, facilitating the reduction process.
-
Inert Atmosphere: The initial setup under an inert atmosphere is crucial to prevent the pyrophoric catalyst from igniting in the presence of air and flammable solvents.[5]
Workflow for Pyridine Hydrogenation
Caption: Workflow for trifluoromethylated piperidine synthesis via pyridine hydrogenation.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including trifluoromethylated piperidines. This method involves the intramolecular cyclization of an acyclic diene precursor catalyzed by a ruthenium-based complex, such as a Grubbs or Hoveyda-Grubbs catalyst.[6] The reaction is highly valued for its excellent functional group tolerance and its ability to form rings of various sizes under mild conditions.
The success of the RCM approach is dependent on the stability and reactivity of the chosen catalyst. Second and third-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, generally exhibit higher activity and stability compared to the first-generation catalysts.[7]
Representative Experimental Protocol: RCM of a Trifluoromethylated Diene
This protocol is a general representation of an RCM reaction for the synthesis of a trifluoromethylated tetrahydropyridine, which can be subsequently reduced to the piperidine.[6]
Step 1: Preparation of the Diene Precursor.
-
The acyclic diene precursor containing the trifluoromethyl group is synthesized through standard organic transformations. A common strategy involves the N-allylation of a homoallylic amine.
Step 2: Ring-Closing Metathesis.
-
The diene precursor (1.0 eq) is dissolved in a degassed, anhydrous solvent, such as dichloromethane (DCM) or toluene, in a reaction vessel under an inert atmosphere.
-
The Grubbs catalyst (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux to facilitate the cyclization. The progress of the reaction is monitored by TLC or GC-MS. The formation of ethylene gas as a byproduct drives the reaction to completion.[8]
Step 3: Work-up and Purification.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to remove the ruthenium catalyst and any byproducts.
Step 4: Reduction to Piperidine (if necessary).
-
The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).
Rationale behind Experimental Choices:
-
Grubbs Catalysts: These ruthenium-based catalysts are highly effective for olefin metathesis and are known for their tolerance to a wide range of functional groups, making them suitable for complex molecule synthesis.[8] The choice between first, second, or third-generation catalysts depends on the reactivity of the substrate and the desired reaction rate.[7]
-
Degassed Solvent and Inert Atmosphere: These precautions are taken to prevent the decomposition of the catalyst, which can be sensitive to oxygen.
-
Dichloromethane/Toluene as Solvent: These are common solvents for RCM reactions due to their ability to dissolve both the substrate and the catalyst and their relatively low reactivity under the reaction conditions.
Workflow for Ring-Closing Metathesis
Caption: Workflow for trifluoromethylated piperidine synthesis via Ring-Closing Metathesis.
Other Notable Synthetic Routes
a) Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction provides a convergent approach to trifluoromethylated piperidines by constructing the six-membered ring in a single cycloaddition step.[3] This method typically involves the reaction of an imine with a diene, often in the presence of a Lewis acid catalyst to enhance reactivity and control stereoselectivity.[3][9] Lanthanide triflates, for example, have been shown to be effective catalysts for these transformations.[9][10][11] The development of asymmetric variants of this reaction has enabled the synthesis of enantioenriched trifluoromethylated piperidines.[12]
b) Ring Expansion
Ring expansion strategies offer an alternative pathway to trifluoromethylated piperidines from smaller ring systems. For instance, the rearrangement of trifluoromethylated prolinol derivatives or the ring expansion of trifluoromethylated aziridines can lead to the desired six-membered heterocycles.[3][13] These methods can provide access to unique substitution patterns that may be difficult to achieve through other routes. The mechanism of aziridine ring expansion often involves the formation of an aziridinium intermediate, which is then opened by a nucleophile to induce the ring expansion.[14][15]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Advantages | Key Limitations | Typical Yields | Stereoselectivity |
| Intramolecular Mannich Reaction | High diastereoselectivity, formation of multiple stereocenters in one step.[1] | Requires multi-step synthesis of the acyclic precursor. | Good to excellent | High diastereoselectivity, can be enantioselective with chiral auxiliaries or catalysts.[16] |
| Reduction of Trifluoromethylated Pyridines | Direct, often high-yielding, uses commercially available starting materials.[3] | Limited to the substitution patterns of available pyridines, may require harsh conditions. | Good to excellent | Generally produces cis-isomers, enantioselectivity can be achieved with chiral catalysts. |
| Ring-Closing Metathesis (RCM) | Excellent functional group tolerance, mild reaction conditions, applicable to complex molecules.[6] | Requires synthesis of a diene precursor, catalyst can be expensive. | Good to excellent | Stereochemistry is determined by the precursor; can be used to form chiral products from chiral precursors. |
| Aza-Diels-Alder Reaction | Convergent, builds the ring in one step, can be made asymmetric.[12] | Substrate scope can be limited, may require stoichiometric Lewis acids. | Moderate to good | Can be highly diastereo- and enantioselective with appropriate catalysts and chiral auxiliaries.[12] |
| Ring Expansion | Access to unique substitution patterns.[3][13] | Precursor synthesis can be challenging, may involve multiple steps. | Variable | Stereochemistry can often be controlled by the stereochemistry of the starting ring. |
Conclusion
The synthesis of trifluoromethylated piperidines is a rich and diverse field, with multiple effective strategies available to the synthetic chemist. The choice of the optimal route depends on a variety of factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the availability of starting materials.
The intramolecular Mannich reaction is a powerful tool for the stereoselective synthesis of complex piperidines. For more straightforward targets, the reduction of trifluoromethylated pyridines offers a direct and efficient approach. Ring-closing metathesis provides a versatile and functional-group-tolerant method for the synthesis of a wide range of piperidine derivatives. The aza-Diels-Alder reaction and ring expansion strategies offer valuable alternatives for accessing specific and unique molecular architectures.
By understanding the strengths and limitations of each of these methods, researchers can make informed decisions to efficiently and effectively synthesize the trifluoromethylated piperidine building blocks required for their drug discovery and development programs.
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- Highly diastereoselective multicomponent synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidineswith four and five stereogenic centers.
- D'hooghe, M.; et al. Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angew. Chem. Int. Ed.2019, 58, 1464-1468.
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- Highly Selective Iridium-Catalyzed Asymmetric Hydrogenation of Trifluoromethyl Olefins : A New Route to Trifluoromethyl- Bearing Stereocenters. Diva-Portal.org2009.
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Safety Operating Guide
Navigating the Disposal of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl, a halogenated organic compound. By understanding the principles behind these procedures, laboratories can ensure the safety of their personnel and protect the environment.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a thorough understanding of the compound's properties and the associated regulatory landscape. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States, and adherence to its principles is mandatory.[1][2][3]
Hazard Assessment and Waste Classification
Before any disposal activities commence, a comprehensive hazard assessment must be conducted. This involves:
-
Consulting the Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's hazards, handling precautions, and disposal recommendations. For novel compounds, an internally generated or supplier-provided SDS is essential. In the absence of a specific SDS for this compound, it is prudent to treat it as a hazardous waste until proven otherwise.
-
Identifying Hazardous Characteristics: According to the EPA, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] As a solid, this compound is unlikely to be ignitable, but its potential toxicity must be considered.
-
Waste Segregation: Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[4] As a halogenated organic compound, this compound must be collected separately from non-halogenated organic waste.[5][6]
| Hazard Characteristic | Description | Potential EPA Waste Code |
| Ignitability | Liquids with a flash point less than 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes.[3] | D001 |
| Corrosivity | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[3] | D002 |
| Reactivity | Wastes that are unstable, react violently with water, or can generate toxic gases.[3] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[3] | D004 - D043 |
Step-by-Step Disposal Protocol
The following protocol provides a detailed workflow for the safe disposal of solid this compound.
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, appropriate PPE is mandatory.[7][8][9]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[10][11][12]
Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.[13] The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4]
-
Accumulation: Collect the solid waste in the designated container, ensuring the lid is securely closed when not in use.
Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[1] The SAA should be under the control of the laboratory personnel.
-
Segregation: Store the container away from incompatible materials. As a halogenated organic compound, it should be segregated from non-halogenated waste.[5][6]
Disposal
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[4] Do not attempt to dispose of this chemical through standard municipal waste streams.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. By adhering to the principles of hazard assessment, proper segregation, and the use of licensed disposal services, laboratories can effectively manage this chemical waste stream. Always prioritize consulting the specific Safety Data Sheet for any chemical to ensure the most accurate and up-to-date handling and disposal information.
References
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YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]
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Chemsrc. (2025, August 27). 2-(Trifluoromethyl)piperidine hydrochloride. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]
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Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Materials RCRA Solid Waste Hazardous Listed F List (Non-specific source wastes). Retrieved from [Link]
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Navigating the Safe Handling of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-(Trifluoromethyl)phenyl)piperidine HCl (CAS No. 1187173-27-8). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, offering a self-validating system for protocols that you can trust.
Hazard Identification: A Composite Profile
Based on the analysis of structural analogs, this compound should be handled as a substance that is potentially:
-
A skin and eye irritant: Direct contact may cause redness, itching, and inflammation.[2][5][6]
-
A respiratory tract irritant: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.[2][5]
-
Harmful if swallowed: Ingestion could lead to adverse health effects.[1][5][7]
The trifluoromethyl group and the piperidine ring are common moieties in pharmacologically active compounds, and as such, the toxicological properties of this specific molecule have not been fully investigated. Therefore, treating it with a high degree of caution is the most prudent approach.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Always inspect gloves for integrity before use and dispose of them after handling the compound.[6] |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes and airborne particles.[5][6] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[6] |
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following workflow diagram illustrates the decision-making process for PPE selection when handling this compound.
Caption: PPE Selection Workflow Diagram.
Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational plan is essential for safe handling.
Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing and Transfer:
-
Dispense the compound carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatulas) for transfers.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Emergency and Disposal Plan: Preparedness and Responsibility
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1][2][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5] |
The following diagram outlines the general emergency response workflow.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
